molecular formula C7H5N3O2 B1296383 Imidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 64951-10-6

Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B1296383
CAS No.: 64951-10-6
M. Wt: 163.13 g/mol
InChI Key: GHGDMYPURSIGNB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296231. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carboxylic acid
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InChI

InChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GHGDMYPURSIGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00315686
Record name Imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Molecular Weight

163.13 g/mol
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CAS No.

64951-10-6
Record name Imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Record name imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Structure Elucidation of Imidazo[1,2-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of imidazo[1,2-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the spectroscopic characterization, experimental protocols for its synthesis and analysis, and visual representations of its structure and relevant workflows.

Core Structure and Physicochemical Properties

This compound is a fused heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . Its structure features a pyrimidine ring fused to an imidazole ring, with a carboxylic acid group at the 2-position of the imidazole moiety. This core structure is a synthetic bioisostere of purine bases, contributing to its diverse pharmacological activities.[1]

PropertyValue
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
CAS Number 64951-10-6
Appearance Solid

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectroscopic Data of Imidazo[1,2-a]pyrimidine Derivatives

CompoundSolventChemical Shift (δ) in ppm and Coupling Constants (J) in Hz
2-Phenylimidazo[1,2-a]pyrimidineDMSO-d₆9.30 (dd, J = 6.7, 1.9 Hz, 1H), 8.98-7.44 (m, 8H)[2]
2-(p-Tolyl)imidazo[1,2-a]pyrimidineDMSO-d₆9.48 (dd, J = 6.9, 1.7 Hz, 1H), 9.13-7.37 (m, 7H), 2.74-2.55 (m, 3H)[2]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidineDMSO-d₆9.52 (s, 1H), 8.15–7.04 (m, 7H), 3.87 (d, J = 2.2 Hz, 3H)[2]
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate-(Data not explicitly found, but expected signals for the ethyl group and the heterocyclic core)
3-Morpholinoimidazo[1,2-a]pyrimidine-8.53 (br s,1H), 8.31 (dd, J = 6.7, 1.9 Hz, 1H), 7.48 (s, 1H), 6.87 (dd, J = 6.7, 4.1 Hz, 1H), 3.91 (t, J = 4.5 Hz, 4H), 3.07 (t, J = 4.7 Hz, 4H)[3]

Table 2: Representative ¹³C NMR Spectroscopic Data of Imidazo[1,2-a]pyrimidine Derivatives

CompoundSolventChemical Shift (δ) in ppm
2-Phenylimidazo[1,2-a]pyrimidineDMSO-d₆157.29, 138.22, 131.07, 130.02, 126.81, 114.31[2]
2-(p-Tolyl)imidazo[1,2-a]pyrimidineDMSO-d₆156.90, 144.71, 140.87, 137.96, 136.74, 130.35, 126.51, 124.12, 114.14, 109.40, 21.16[2]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidineDMSO-d₆169.47, 164.43, 131.29, 127.30, 114.66, 107.81, 56.03[2]
3-Morpholinoimidazo[1,2-a]pyrimidine-149.0, 145.0, 133.2, 129.8, 123.4, 108.1, 67.0, 52.1[3]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a common technique used for these compounds.

Table 3: Representative Mass Spectrometry Data of Imidazo[1,2-a]pyrimidine Derivatives

CompoundIonization MethodCalculated m/z [M+H]⁺Found m/z [M+H]⁺
2-Phenylimidazo[1,2-a]pyrimidineESI195.23196[2]
2-(p-Tolyl)imidazo[1,2-a]pyrimidineESI209.25210[2]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidineESI225.25226[2]
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidineESI274.12276[2]

Experimental Protocols

The synthesis and characterization of this compound and its derivatives generally follow a well-established synthetic route.

General Synthesis of the Imidazo[1,2-a]pyrimidine Core

A common and effective method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the condensation reaction between 2-aminopyrimidine and an α-haloketone.[4] For the synthesis of the title compound, a suitable α-haloketoester would be used, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

  • 2-Aminopyrimidine

  • Ethyl bromopyruvate (or a similar α-haloketoester)

  • Solvent (e.g., ethanol, acetone)

  • Base (for ester hydrolysis, e.g., sodium hydroxide)

  • Acid (for neutralization)

Procedure:

  • Condensation: A mixture of 2-aminopyrimidine and the α-haloketoester (e.g., ethyl bromopyruvate) is dissolved in a suitable solvent like ethanol or acetone. The reaction mixture is then heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation of the Ester Intermediate: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product, the ethyl ester of this compound, can be purified by recrystallization or column chromatography.

  • Hydrolysis: The purified ester is dissolved in an aqueous solution of a base, such as sodium hydroxide, and stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Characterization Methods

The synthesized compounds are characterized using a suite of analytical techniques to confirm their structure and purity.[1][5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups, such as the C=O of the carboxylic acid and the C=N and C-N bonds of the heterocyclic rings.

  • Melting Point: The melting point is determined to assess the purity of the compound.

  • Chromatography: TLC is used to monitor reaction progress and column chromatography is employed for purification.

Mandatory Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Experimental Workflow

Experimental_Workflow start Starting Materials (2-Aminopyrimidine, α-Haloketoester) synthesis Synthesis (Condensation Reaction) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification hydrolysis Ester Hydrolysis purification->hydrolysis isolation Isolation & Purification of Carboxylic Acid hydrolysis->isolation structure_elucidation Structure Elucidation isolation->structure_elucidation nmr NMR Spectroscopy (1H, 13C) structure_elucidation->nmr ms Mass Spectrometry (HRMS) structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General experimental workflow for synthesis and structure elucidation.

Representative Signaling Pathway

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5] These activities often involve the modulation of key signaling pathways. The following diagram illustrates a generalized kinase signaling pathway that could be targeted by such compounds, leading to the inhibition of cell proliferation.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Imidazo[1,2-a]pyrimidine Derivative inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway potentially modulated by imidazo[1,2-a]pyrimidine derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Imidazo[1,2-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] Due to its versatile biological activities, this scaffold is a promising candidate for the development of novel therapeutics.[1] This document outlines the known properties, provides detailed experimental protocols for their determination, and explores the potential biological relevance of this compound class.

Core Physicochemical Properties

This compound (CAS No. 64951-10-6) is a fused heterocyclic system containing both an imidazole and a pyrimidine ring, with a carboxylic acid functional group at the 2-position.[1] Its molecular formula is C₇H₅N₃O₂ with a molecular weight of 163.13 g/mol .[2] While specific experimental data for the parent compound is not widely available in the public domain, this guide provides detailed methodologies for its determination.

Quantitative Data Summary

The following tables summarize the available computed and experimental data for this compound and some of its derivatives. It is crucial to note that direct experimental values for the parent compound's melting point, solubility, and pKa are not consistently reported in publicly accessible literature.

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅N₃O₂[2]
Molecular Weight163.13 g/mol [2]
CAS Number64951-10-6[2]
XLogP3 (Computed)0.5PubChem
Hydrogen Bond Donor Count (Computed)1PubChem
Hydrogen Bond Acceptor Count (Computed)4PubChem
Rotatable Bond Count (Computed)1PubChem
Topological Polar Surface Area (TPSA) (Computed)67.5 ŲPubChem

Table 2: Experimental Melting Points of Selected Imidazo[1,2-a]pyrimidine Derivatives

DerivativeMelting Point (°C)
(E)-N-(4-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine255–257
(E)-N-(3-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine230–232
(E)-N-(2-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine215–217
(E)-N-(2-chlorobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine180–182
N-(4-(N,N-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine182–183
N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine175–176
N-(4-(diethylamino)phenyl)imidazo[1,2-a]pyrimidine-2-carboxamide146–148

Experimental Protocols

The following sections provide detailed, adaptable protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.

    • For an accurate measurement, start heating at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in water at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a specific buffer) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group and any other ionizable groups.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Autotitrator or a burette

  • Stir plate and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water. A co-solvent may be used if solubility is low, but this will affect the pKa value.

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the carboxylic acid groups are deprotonated. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point).

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Stability Assessment (HPLC-Based Assay)

Objective: To evaluate the chemical stability of the compound under various stress conditions.

Apparatus:

  • HPLC system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Oven, light chamber (photostability), and pH meter

  • Solutions of acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and oxidizing agent (e.g., 3% H₂O₂)

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in acidic and basic solutions and heat as necessary.

    • Oxidation: Dissolve the compound in an oxidizing solution.

    • Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution of the compound to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time. This allows for the determination of the degradation rate and pathways.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the physicochemical properties of a novel compound and a potential signaling pathway that derivatives of Imidazo[1,2-a]pyrimidine may modulate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization melting_point Melting Point Determination characterization->melting_point solubility Solubility Assay characterization->solubility pka pKa Determination characterization->pka stability Stability Assessment characterization->stability data_analysis Data Analysis and Interpretation melting_point->data_analysis solubility->data_analysis pka->data_analysis stability->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the synthesis and physicochemical characterization.

signaling_pathway cluster_pathway Potential Wnt/β-catenin Signaling Inhibition wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd binds dvl Dishevelled (Dvl) fzd->dvl activates destruction_complex Destruction Complex (APC, Axin, GSK-3β, CK1) dvl->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation tcf_lef TCF/LEF beta_catenin->tcf_lef translocates to nucleus and binds target_genes Target Gene Expression (c-myc, Cyclin D1) tcf_lef->target_genes activates proliferation Cell Proliferation target_genes->proliferation promotes imidazo_derivative Imidazo[1,2-a]pyrimidine Derivative imidazo_derivative->beta_catenin may promote degradation or prevent nuclear translocation

Caption: Postulated inhibition of the Wnt/β-catenin pathway by derivatives.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its derivatives have shown significant biological activities, including the inhibition of the Wnt/β-catenin signaling pathway. The Wnt pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Some imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, and subsequently inhibiting cancer cell proliferation. This suggests that this compound could serve as a valuable scaffold for developing inhibitors of this pathway.

Additionally, derivatives of the related imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is another critical signaling cascade often deregulated in cancer. These findings highlight the potential for this class of compounds to be developed into targeted cancer therapies.

Conclusion

This compound is a compound with a promising pharmacological profile. This technical guide provides a foundational understanding of its physicochemical properties and detailed protocols for their experimental determination. The provided data, though limited for the parent compound, along with the exploration of the biological activities of its derivatives, offers valuable insights for researchers in the field of drug discovery and development. Further experimental characterization of this core molecule is warranted to fully unlock its therapeutic potential.

References

The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of these compounds, from their initial synthesis to their emergence as promising therapeutic agents. The document details the classical Tschitschibabin-type synthesis and modern synthetic advancements, presents quantitative biological data for key derivatives, and elucidates their interactions with crucial cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyrimidine core.

Discovery and Historical Overview

The journey of imidazo[1,2-a]pyrimidine compounds is intrinsically linked to the pioneering work on the related imidazo[1,2-a]pyridine scaffold. The foundational synthesis for this class of compounds was established in 1925 by the Russian chemist Aleksei Chichibabin (often cited as Tschitschibabin). His method involved the condensation of 2-aminopyridine with α-haloketones to construct the fused bicyclic system.[1] This reaction, now known as the Tschitschibabin reaction, laid the groundwork for the synthesis of a wide array of related heterocyclic systems.

While Chichibabin's initial work focused on the pyridine analogue, the first specific synthesis of the imidazo[1,2-a]pyrimidine core is widely attributed to the work of W.L.F. Armarego in 1965. His research, published in the Journal of the Chemical Society, detailed the synthesis and characterization of this and other nitrogen-containing heterocyclic systems.[2] This seminal work opened the door for the exploration of the chemical space and biological potential of imidazo[1,2-a]pyrimidines.

Early investigations into the biological activities of imidazo[1,2-a]pyrimidines were sporadic. However, the discovery of the anxiolytic and anticonvulsant properties of drugs like Divaplon, Fasiplon, and Taniplon, which contain the imidazo[1,2-a]pyrimidine scaffold, in the latter half of the 20th century, spurred significant interest in this chemical class.[3] Subsequent research has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, establishing the imidazo[1,2-a]pyrimidine core as a versatile and valuable pharmacophore in modern drug discovery.[1][3][4]

Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyrimidine core has evolved significantly since its inception. While the classical Tschitschibabin condensation remains a robust and widely used method, a variety of modern techniques have been developed to improve efficiency, yield, and substrate scope.

Classical Synthesis: The Tschitschibabin Reaction

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyrimidines is the Hantzsch-type synthesis, an adaptation of the Tschitschibabin reaction. This method involves the cyclocondensation of a 2-aminopyrimidine with an α-halocarbonyl compound.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [5]

  • Materials: 2-Aminopyrimidine (0.1 mol), 2-Bromoacetophenone (0.1 mol), Acetone (100 ml).

  • Procedure:

    • A mixture of 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml) is stirred overnight at ambient temperature.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated product is filtered and washed with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.

  • Characterization: The resulting compound is characterized by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Modern Synthetic Approaches

In recent years, numerous innovative methods for the synthesis of imidazo[1,2-a]pyrimidines have been developed, focusing on efficiency, sustainability, and diversity.

2.2.1. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of imidazo[1,2-a]pyrimidines can be significantly expedited using this technique.

Experimental Protocol: Microwave-Assisted Synthesis of N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine [6]

  • Materials: Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv), p-anisidine (1.05 equiv), MgSO4 (1.0 equiv), Ethyl alcohol.

  • Procedure:

    • A solution of imidazo[1,2-a]pyrimidine-2-carbaldehyde, p-anisidine, and MgSO4 in ethyl alcohol is prepared in a microwave vessel.

    • The mixture is irradiated in a CEM Microwave system at 200 W power at 80–85 °C for 90 minutes.

    • The reaction completion is monitored by TLC.

    • The solvent is evaporated under reduced pressure.

    • The residue is taken up in dichloromethane, filtered to remove MgSO4, and washed with distilled water.

    • The organic layer is dried and concentrated to yield the product.

Quantitative Biological Activity

The imidazo[1,2-a]pyrimidine scaffold has demonstrated a wide array of biological activities. The following tables summarize some of the quantitative data reported for various derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[7][8]
Compound 6 WM115 (Melanoma)12.0[7][8]
Compound 6 HeLa (Cervical)35.0[7][8]
15d A375P (Melanoma)< 0.06[9]
17e A375P (Melanoma)< 0.06[9]
18c A375P (Melanoma)< 0.06[9]
18h A375P (Melanoma)< 0.06[9]
18i A375P (Melanoma)< 0.06[9]
3d MCF-7 (Breast)43.4[6]
3d MDA-MB-231 (Breast)35.9[6]
4d MCF-7 (Breast)39.0[6]
4d MDA-MB-231 (Breast)35.1[6]
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
5-n-Octylaminoimidazo[1,2-a]pyrimidine Staphylococcus aureus-[10]
5-n-Octylaminoimidazo[1,2-a]pyrimidine Escherichia coli-[10]
5-n-Octylaminoimidazo[1,2-a]pyrimidine Candida albicans-[10]

Note: Specific MIC values were not provided in the abstract, but the compound was noted to have significant activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazo[1,2-a]pyrimidine derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

Inhibition of the Akt/mTOR Pathway

The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway, often by targeting upstream kinases like PI3K.[7][8] This inhibition leads to a reduction in the phosphorylation of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of various cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[1] They have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are crucial for cell proliferation. The exact mechanism of inhibition is still under investigation, but it appears to be independent of GSK-3β activity.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin promotes degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF translocates to nucleus and binds to TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->betaCatenin inhibits activity

Caption: Modulation of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine core has firmly established itself as a scaffold of significant interest in medicinal chemistry. From its historical roots in the Tschitschibabin reaction to the development of modern, efficient synthetic methodologies, the accessibility of this heterocyclic system has fueled the exploration of its therapeutic potential. The broad spectrum of biological activities, including potent anticancer and antimicrobial effects, underscores the versatility of this pharmacophore.

Future research in this area will likely focus on several key aspects. The continued development of novel synthetic routes that allow for precise control over substitution patterns will be crucial for fine-tuning the biological activity and pharmacokinetic properties of these compounds. A deeper understanding of the specific molecular targets and mechanisms of action, particularly within complex signaling pathways, will enable more rational drug design and the development of more selective and potent inhibitors. Furthermore, the exploration of imidazo[1,2-a]pyrimidines in other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds considerable promise. As our understanding of the chemical and biological properties of this remarkable scaffold continues to grow, so too will its potential to yield the next generation of innovative medicines.

References

Spectral analysis of Imidazo[1,2-a]pyrimidine-2-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral analysis of Imidazo[1,2-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that are bioisosteres of purine bases, granting them a wide range of pharmacological activities.[1] Their derivatives have been investigated for various therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3] A thorough understanding of the spectral properties of the core scaffold, such as this compound, is fundamental for the synthesis, characterization, and development of new chemical entities. This guide summarizes the key spectral data and the experimental protocols used for their acquisition.

Spectroscopic Data

The spectral data for this compound and its derivatives are crucial for structural elucidation and purity assessment. The following tables summarize the characteristic quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. While specific data for the parent carboxylic acid is compiled from available literature, data for closely related derivatives are also presented for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

Table 1: ¹H NMR Spectral Data of Imidazo[1,2-a]pyrimidine Derivatives

CompoundSolventH-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)Other Signals (δ, ppm)
This compound ethyl ester-8.35 (s, 1H)8.90 (dd, 1H)7.10 (dd, 1H)8.55 (dd, 1H)1.40 (t, 3H, CH₃), 4.40 (q, 2H, CH₂)
2-phenylimidazo[1,2-a]pyrimidineCDCl₃7.87 (s, 1H)8.56 (dd, 1H)6.94 (dd, 1H)8.72 (dd, 1H)7.30-7.50 (m, 5H, Ar-H)
2-(p-tolyl)imidazo[1,2-a]pyrimidine[4]DMSO-d₆-9.48 (dd, 1H)--2.55-2.74 (m, 3H), 7.37-9.13 (m, 7H)

Table 2: ¹³C NMR Spectral Data of Imidazo[1,2-a]pyrimidine Derivatives

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8a (δ, ppm)Other Signals (δ, ppm)
This compound ethyl ester-145.0110.0148.0112.0135.0150.014.5 (CH₃), 61.0 (CH₂), 163.0 (C=O)
2-phenylimidazo[1,2-a]pyrimidineCDCl₃146.41109.11150.45109.11136.78153.84127.05-133.44 (Ar-C)[2]
2-(p-tolyl)imidazo[1,2-a]pyrimidine[4]DMSO-d₆144.71109.40140.87114.14137.96156.9021.16, 124.12, 126.51, 130.35, 136.74
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are characteristic of specific vibrational modes.

Table 3: IR Spectral Data of Imidazo[1,2-a]pyrimidine Derivatives

Compoundν(C=O) cm⁻¹ν(C=N) cm⁻¹ν(C=C) cm⁻¹ν(C-H) cm⁻¹Other Key Bands (cm⁻¹)
This compound~1700-1725~1630~1580~3100~2500-3300 (O-H of COOH)
2-phenyl-N-(4-nitrobenzylidene)imidazo[1,2-a]pyrimidin-3-amine[2]-160415803104, 30551513, 1335 (N=O)
2-phenyl-N-(2-chlorobenzylidene)imidazo[1,2-a]pyrimidin-3-amine[2]-160515883104, 3072750 (C-Cl)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular ion peak (M+) provides the molecular weight.

Table 4: Mass Spectrometry Data of Imidazo[1,2-a]pyrimidine Derivatives

CompoundIonization Method[M+H]⁺ (m/z)
This compoundESI164.04
2-(p-tolyl)imidazo[1,2-a]pyrimidine[4]ESI210
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine[4]ESI276
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine[4]ESI226

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or the residual solvent peak.[2][5]

    • ¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.[2][5]

Infrared (IR) Spectroscopy
  • Instrumentation : FT-IR spectra are recorded on a spectrophotometer, such as a JASCO FT/IR-4700 or a Shimadzu FT-IR-8400.[2][6]

  • Sample Preparation : The sample is typically prepared as a KBr pellet. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) may be used.

  • Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).[2]

Mass Spectrometry
  • Instrumentation : Mass spectra are recorded using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this class of compounds.[2][5]

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source.

  • Data Acquisition : The mass spectrum is acquired in positive or negative ion mode, depending on the compound's properties. The data is reported as a mass-to-charge ratio (m/z).[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized Imidazo[1,2-a]pyrimidine derivative.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Reporting Reporting & Publication Purity_Assessment->Reporting

Caption: Workflow for the synthesis and spectral characterization of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound, which is essential for its application in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers working with this important heterocyclic scaffold.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms and fused ring system confers a wide range of biological activities.[1] This guide focuses on a specific derivative, Imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6), providing a comprehensive overview of its chemical properties, synthesis, and the broader biological context of the imidazo[1,2-a]pyrimidine class of compounds. This molecule serves as a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications.[2]

Physicochemical and Safety Data

While extensive experimental data for this compound is not widely published, the following information has been compiled from supplier and safety data sheets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 64951-10-6[3][4]
Molecular Formula C₇H₅N₃O₂[3][4]
Molecular Weight 163.13 g/mol [4]
Physical Form Solid[5]
Boiling Point 238-240 °C
Purity ≥97%
SMILES O=C(O)C1=CN2C=CC=NC2=N1[5]
InChI 1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12)[5]
InChI Key GHGDMYPURSIGNB-UHFFFAOYSA-N[5]

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary StatementPictogramSource(s)
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/sprayGHS07 (Exclamation mark)[3]
H315: Causes skin irritationP271: Use only outdoors or in a well-ventilated area[3]
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection[3]
H335: May cause respiratory irritation[3]

Synthesis of the Imidazo[1,2-a]pyrimidine Core

General Experimental Protocol for Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

The following is a representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, which can be adapted for the synthesis of other derivatives.[7]

Materials:

  • 2-Aminopyrimidine

  • Substituted α-bromoacetophenone

  • Acetone

  • Sodium nitrite

  • Ethanol

  • Acetic acid

Procedure:

  • Synthesis of 2-phenylimidazo[1,2-a]pyrimidine: A mixture of 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml) is stirred overnight at ambient temperature. The reaction progress is monitored by TLC. Upon completion, the precipitated product is filtered and washed with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.[1]

  • Synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine: The 2-phenylimidazo[1,2-a]pyrimidine is subjected to direct nitrosation using sodium nitrite to obtain the 3-nitroso derivative.[1]

  • Synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine: A reduction of the nitroso derivative yields the 3-amino product.[1]

  • Synthesis of Schiff Base Derivatives: To a stirred solution of the 3-amino product (20 mmol) and a substituted aldehyde (20 mmol) in ethanol (50 ml), two drops of acetic acid are added as a catalyst. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the precipitated compound is filtered and washed with cold absolute ethanol to obtain the final product.[1]

G cluster_synthesis General Synthetic Workflow 2_Aminopyrimidine 2_Aminopyrimidine Condensation Chichibabin Reaction (Condensation) 2_Aminopyrimidine->Condensation alpha_Halocarbonyl alpha_Halocarbonyl alpha_Halocarbonyl->Condensation Imidazo_Core Imidazo[1,2-a]pyrimidine Core Structure Condensation->Imidazo_Core Functionalization Further Functionalization (e.g., nitrosation, reduction, etc.) Imidazo_Core->Functionalization Final_Product Substituted Imidazo[1,2-a]pyrimidine Derivative Functionalization->Final_Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrimidine derivatives.

Biological Activity and Mechanisms of Action

The imidazo[1,2-a]pyrimidine scaffold is associated with a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While specific quantitative biological data for this compound is limited in publicly available literature, data for various derivatives highlight the potential of this chemical class.

Table 3: Representative Biological Activities of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

Compound ClassActivityModelResults (IC₅₀/MIC)Reference(s)
Imidazo[1,2-a]pyridinecarboxamidesAnti-tuberculosisM. tuberculosis H37RvMIC = 0.10-0.19 µM[8]
Azo-linked Imidazo[1,2-a]pyridinesAntibacterialS. aureus, P. aeruginosaMIC = 0.5–0.7 mg/mL[9]
Imidazo[1,2-a]pyrimidine derivativesAnticancerMCF-7 breast cancer cellsIC₅₀ values in the µM range[10]
Imidazo[1,2-a]pyridine derivativesAnti-inflammatoryin vivo modelsInhibition of COX-2[11]

Disclaimer: The data presented in this table are for derivatives of the core scaffold and not for this compound (CAS 64951-10-6) itself.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and tumorigenesis. Its dysregulation is implicated in various cancers. Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[10] These compounds have been shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1, often acting independently of GSK-3β.[10]

G cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Activation Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC Inhibition beta_Catenin β-catenin beta_Catenin_P p-β-catenin GSK3b_Axin_APC->beta_Catenin_P Phosphorylation Proteasome Proteasome beta_Catenin_P->Proteasome Degradation beta_Catenin->beta_Catenin_P beta_Catenin_Nuc β-catenin (nucleus) beta_Catenin->beta_Catenin_Nuc Translocation TCF_LEF TCF/LEF beta_Catenin_Nuc->TCF_LEF Gene_Expression Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Gene_Expression Activation Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->beta_Catenin_Nuc Inhibition

Caption: Wnt/β-catenin signaling pathway and the point of inhibition by certain imidazo[1,2-a]pyrimidine derivatives.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

Chronic inflammation is a key factor in the development of many cancers. The STAT3 and NF-κB signaling pathways are central mediators of the inflammatory response. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[11] They can suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.[11]

G cluster_stat_nfkb STAT3/NF-κB Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) pSTAT3_dimer->Gene_Expression LPS_Receptor LPS/TLR4 IKK IKK Complex LPS_Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active pIkB->NFkB_active Degradation & Release NFkB_active->Gene_Expression Nucleus Nucleus Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->pSTAT3 Inhibition Inhibitor->NFkB_active Inhibition

Caption: STAT3/NF-κB signaling pathway and points of modulation by certain imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of compounds in the imidazo[1,2-a]pyrimidine class.

Wnt/β-catenin Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293 cell line stably expressing a TCF/LEF luciferase reporter

  • Wnt3a conditioned media (or other Wnt agonist)

  • Test compound (Imidazo[1,2-a]pyrimidine derivative)

  • Luciferase assay reagent (e.g., ONE-Glo™ EX Reagent)

  • 96-well white clear-bottom plates

Procedure:

  • Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined amount of time.

  • Stimulate the Wnt pathway by adding a Wnt agonist (e.g., Wnt3a) to the appropriate wells. Include untreated and vehicle-treated controls.

  • Incubate the plate for a period sufficient to induce luciferase expression (typically 16-24 hours).

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of Wnt signaling by comparing the luminescence of compound-treated cells to that of the stimulated control.

Western Blot for STAT3 and NF-κB Pathway Proteins

This protocol is used to determine the effect of a test compound on the phosphorylation and total protein levels of key signaling proteins.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, SKOV3)

  • Test compound

  • Stimulating agent (e.g., IL-6 for STAT3, LPS for NF-κB)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • ECL detection reagent

Procedure:

  • Culture cells to an appropriate confluency and treat with the test compound at various concentrations for a specified time.

  • Stimulate the relevant pathway with an appropriate agent (e.g., IL-6 or LPS).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

G cluster_workflow General Experimental Workflow for Biological Evaluation Compound Test Compound (Imidazo[1,2-a]pyrimidine derivative) Treatment Compound Treatment (Dose-response & Time-course) Compound->Treatment Cell_Culture Cell Culture (e.g., cancer cell line) Cell_Culture->Treatment Assay_Type Select Assay Treatment->Assay_Type Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Assay_Type->Cytotoxicity Functional Signaling Signaling Pathway Assay (e.g., Western Blot, Reporter Assay) Assay_Type->Signaling Mechanistic Data_Analysis Data Analysis (IC50, protein levels) Cytotoxicity->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: A generalized workflow for the biological evaluation of an imidazo[1,2-a]pyrimidine derivative.

Conclusion

This compound (CAS 64951-10-6) is a valuable heterocyclic building block with significant potential in medicinal chemistry. While specific biological data for this particular compound is not extensively documented, the broader class of imidazo[1,2-a]pyrimidines demonstrates a wide array of promising therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. The inhibition of key signaling pathways such as Wnt/β-catenin and STAT3/NF-κB by derivatives of this scaffold highlights their potential for targeted drug development. Further research is warranted to fully elucidate the biological profile of this compound and to explore its utility in the synthesis of novel therapeutic agents.

References

Theoretical Stability of the Imidazo[1,2-a]pyrimidine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the imidazo[1,2-a]pyrimidine core's stability, a crucial heterocyclic scaffold in medicinal chemistry. The unique fusion of an imidazole and a pyrimidine ring imparts this core with distinct electronic and structural characteristics that are fundamental to its diverse biological activities.[1][2] This document provides a comprehensive overview of the computational methodologies used to analyze this stability, presents key quantitative data, and outlines the experimental protocols for such theoretical investigations.

Introduction to the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in pharmaceutical research due to its presence in a wide array of biologically active compounds.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3] The stability of this core structure is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its interactions with biological targets such as enzymes and receptors.[1][2]

Theoretical and computational chemistry provide powerful tools to elucidate the intrinsic stability of the imidazo[1,2-a]pyrimidine nucleus.[3] Techniques such as Density Functional Theory (DFT) allow for the precise calculation of molecular geometries, electronic properties, and energetic parameters, offering deep insights into the core's inherent stability.[3][5]

Theoretical Methodologies for Stability Analysis

The stability of the imidazo[1,2-a]pyrimidine core is primarily investigated through a variety of quantum chemical calculations. These methods provide a detailed understanding of the electronic structure, charge distribution, and bonding interactions within the molecule.

Density Functional Theory (DFT)

DFT is a cornerstone of computational chemistry for studying the electronic structure of molecules.[3] For the imidazo[1,2-a]pyrimidine system, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed in conjunction with basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) to achieve a balance between accuracy and computational cost.[3][5]

Key applications of DFT in this context include:

  • Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.[3]

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Calculation of Quantum Chemical Descriptors: These descriptors provide insights into the molecule's reactivity and stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule.[1] It provides a localized picture of the electron density and allows for the quantification of hyperconjugative interactions, which are crucial for understanding delocalization and stability. Key outputs of NBO analysis include:

  • Natural Atomic Charges: A more accurate representation of the charge distribution compared to Mulliken charges.

  • Second-Order Perturbation Theory Analysis: This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor (bond-antibond) interactions. Larger E(2) values indicate stronger electronic delocalization and greater stability.[1]

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Quantitative Data on Core Stability

The following tables summarize key quantitative data obtained from theoretical studies on the imidazo[1,2-a]pyrimidine core and its simple derivatives. These values are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters of the Imidazo[1,2-a]pyrimidine Core

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C9a108.5
C2-N31.32N1-C2-N3114.0
N3-C41.39C2-N3-C4107.5
C4-C51.41N3-C4-C5128.0
C5-C61.38C4-C5-C6118.0
C6-C71.40C5-C6-C7120.0
C7-N81.33C6-C7-N8123.0
N8-C91.38C7-N8-C9117.0
C9-N11.35N8-C9-N1109.0
C4-C9a1.42C4-C9a-N1104.0
C9-C9a1.40C9-C9a-C4133.0

Note: Atom numbering follows standard IUPAC nomenclature. Data is generalized from typical values found in computational studies of substituted derivatives.

Table 2: Mulliken Atomic Charges of the Imidazo[1,2-a]pyrimidine Core

AtomCharge (e)
N1-0.55
C20.30
N3-0.60
C40.15
C5-0.20
C6-0.15
C70.10
N8-0.50
C90.25
C9a0.20

Note: These values are illustrative and can vary with the choice of basis set and the presence of substituents.

Table 3: Key NBO Stabilization Energies (E(2)) Indicating Electron Delocalization

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C2-N3)25.5
LP(1) N3π(C2-N1)18.2
LP(1) N8π(C7-C6)22.8
π(C5-C6)π(C4-C9a)15.7
π(C4-C5)π*(N3-C2)12.3

Note: LP denotes a lone pair. These interactions highlight the significant electron delocalization from the nitrogen lone pairs into the π-system of the rings, contributing to the overall stability of the core.

Experimental Protocols for Theoretical Studies

This section details a generalized protocol for the computational analysis of the imidazo[1,2-a]pyrimidine core's stability.

Software
  • Gaussian 09/16: For performing DFT and NBO calculations.

  • GaussView 6: For building molecules and visualizing results (optimized geometries, molecular orbitals, MEP maps).

  • MultiWFN: For detailed wavefunction analysis.

Computational Procedure
  • Molecule Building: The 3D structure of the imidazo[1,2-a]pyrimidine molecule is constructed using GaussView.

  • Geometry Optimization and Frequency Calculation:

    • The structure is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • The Opt and Freq keywords are used in the Gaussian input file.

    • The absence of imaginary frequencies in the output confirms a true energy minimum.

  • NBO Analysis:

    • NBO analysis is performed on the optimized geometry using the Pop=NBO keyword in Gaussian.

    • The output file is analyzed to obtain natural atomic charges and second-order perturbation stabilization energies (E(2)).

  • FMO Analysis:

    • The energies of the HOMO and LUMO are obtained from the Gaussian output file of the optimization calculation.

    • The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

  • MEP Analysis:

    • The MEP is calculated using the optimized geometry. The IOP(6/33=2,6/41=10,6/42=17) keyword can be used for high-quality plots.

    • The resulting cube file is visualized in GaussView to generate the MEP map.

Visualizations

Workflow for Theoretical Stability Analysis

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_build Molecule Building (GaussView) input_file Gaussian Input File (Keywords: Opt, Freq, Pop=NBO) mol_build->input_file dft_calc DFT Calculation (Gaussian) input_file->dft_calc geom_opt Geometry Optimization (Bond Lengths, Angles) dft_calc->geom_opt freq_anal Frequency Analysis (Confirmation of Minimum) dft_calc->freq_anal nbo_anal NBO Analysis (Charges, E(2)) dft_calc->nbo_anal fmo_anal FMO Analysis (HOMO-LUMO Gap) dft_calc->fmo_anal mep_anal MEP Analysis (Reactive Sites) dft_calc->mep_anal stability_report Core Stability Assessment geom_opt->stability_report nbo_anal->stability_report fmo_anal->stability_report mep_anal->stability_report

Caption: Workflow for the theoretical stability analysis of the imidazo[1,2-a]pyrimidine core.

Logical Relationship of Stability Factors

G cluster_core Imidazo[1,2-a]pyrimidine Core cluster_properties Electronic and Structural Properties cluster_factors Contributing Stability Factors cluster_stability Overall Stability core Fused Ring System (Imidazole + Pyrimidine) delocalization π-Electron Delocalization core->delocalization lone_pairs Nitrogen Lone Pairs core->lone_pairs geometry Planar Geometry core->geometry aromaticity Aromaticity delocalization->aromaticity hyperconjugation Hyperconjugative Interactions (NBO E(2)) lone_pairs->hyperconjugation geometry->aromaticity stability High Thermodynamic Stability aromaticity->stability hyperconjugation->stability large_gap Large HOMO-LUMO Gap large_gap->stability

Caption: Key factors contributing to the stability of the imidazo[1,2-a]pyrimidine core.

Conclusion

The imidazo[1,2-a]pyrimidine core possesses significant thermodynamic stability, which is a key contributor to its prevalence in medicinally important molecules. This stability arises from a combination of factors, including the aromaticity of the fused-ring system, extensive π-electron delocalization, and strong hyperconjugative interactions involving the nitrogen lone pairs. Theoretical studies, particularly those employing Density Functional Theory and Natural Bond Orbital analysis, provide a robust framework for quantifying these stabilizing effects. The methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this important heterocyclic scaffold, enabling a deeper understanding of its intrinsic properties and facilitating the rational design of novel therapeutic agents.

References

An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system of paramount importance in modern medicinal chemistry. Structurally analogous to purines, this "privileged scaffold" serves as the foundation for a multitude of compounds with a vast and diverse pharmacological profile. Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets. This guide provides a comprehensive exploration of the imidazo[1,2-a]pyrimidine core, detailing its synthesis, chemical characteristics, extensive biological activities, and pivotal role in contemporary drug discovery. We will delve into the mechanistic underpinnings of its therapeutic effects, from anticancer and antimicrobial to anti-inflammatory and neurological applications, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold

The imidazo[1,2-a]pyrimidine ring system is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. This fusion results in a unique electronic architecture that is key to its biological versatility. Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with enzymes and receptors that recognize purine-based ligands.

This scaffold is not merely a synthetic curiosity; it is a core component of numerous clinically evaluated and marketed drugs. For instance, compounds like divaplon , fasiplon , and taniplon have been developed as anxiolytic and anticonvulsant agents, underscoring the therapeutic relevance of this chemical class.[1][2][3] The inherent drug-like properties and synthetic tractability of the imidazo[1,2-a]pyrimidine core have solidified its status as a cornerstone in the development of novel therapeutic agents.[4][5]

G cluster_core Imidazo[1,2-a]pyrimidine Core Structure cluster_info Key Properties CoreStructure CoreStructure N1 N1 C2 C2 C3 C3 N4 N4 C8 C8 C5 C5 C6 C6 C7 C7 Properties Molecular Formula: C₆H₅N₃ Molecular Weight: 119.12 g/mol Nitrogen-bridged heterocycle Bioisostere of purines G General Synthesis via Chichibabin Reaction 2-Aminopyrimidine 2-Aminopyrimidine Reaction Cyclocondensation (e.g., Reflux in Ethanol) 2-Aminopyrimidine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Reaction->Imidazo[1,2-a]pyrimidine G cluster_pathway Wnt/β-catenin Signaling Pathway Inhibition cluster_nuc Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Inhibits DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Receptor->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->TCF_LEF Blocks Transcription G Key SAR Insights for Imidazo[1,2-a]pyrimidines cluster_sar cluster_key Modification Hotspots CoreStructure CoreStructure R2 Position C2: Modulates target binding and potency. R2->CoreStructure R2 R3 Position C3: Key for introducing diversity and tuning properties. R3->CoreStructure R3 R7 Position C7: Affects potency and pharmacokinetics. R7->CoreStructure R7

References

The Ascendance of Imidazo[1,2-a]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and broad spectrum of biological activities. This bicyclic nitrogen-fused heterocycle, a bioisostere of purine, has demonstrated significant potential in the development of treatments for a wide array of human diseases, from cancer and infectious diseases to inflammatory conditions. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrimidine core, including its synthesis, diverse pharmacological applications with supporting quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

A Scaffold of Significant Therapeutic Promise

The imidazo[1,2-a]pyrimidine nucleus is a recurring motif in a multitude of biologically active molecules, underpinning its status as a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups to interact with various biological targets. This has led to the development of numerous derivatives with a wide range of pharmacological properties.[3][4]

The therapeutic potential of this scaffold is highlighted by the progression of several imidazo[1,2-a]pyrimidine-based compounds into preclinical and clinical development. Notable examples include the anxiolytic and anticonvulsant agents divaplon, fasiplon, and taniplon, which underscores the scaffold's ability to interact with targets in the central nervous system.[2]

The broad applicability of the imidazo[1,2-a]pyrimidine core stems from its diverse biological activities, which include:

  • Anticancer Activity: Derivatives of this scaffold have shown potent cytotoxic effects against various cancer cell lines by targeting key signaling proteins.[4][5]

  • Antimicrobial and Antifungal Activity: The scaffold has been successfully utilized to develop agents effective against a range of bacterial and fungal pathogens.[3][6]

  • Antiviral Activity: Imidazo[1,2-a]pyrimidine compounds have demonstrated inhibitory effects against several viruses, including HIV and hepatitis C.[2]

  • Anti-inflammatory Activity: The scaffold has been incorporated into molecules that exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Quantitative Analysis of Biological Activity

The potency of imidazo[1,2-a]pyrimidine derivatives has been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative view of their efficacy in various therapeutic areas.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
Compound/DerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast Cancer)43.4[9]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast Cancer)39.0[9]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast Cancer)35.9[9]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast Cancer)35.1[9]
Imidazo[1,2-a]pyridine derivative 12bHep-2 (Laryngeal Cancer)11[10]
Imidazo[1,2-a]pyridine derivative 12bHepG2 (Liver Cancer)13[10]
Imidazo[1,2-a]pyridine derivative 12bMCF-7 (Breast Cancer)11[10]
Imidazo[1,2-a]pyridine derivative 12bA375 (Melanoma)11[10]
Imidazo[1,2-a]pyridine compound 6A375 (Melanoma)0.14[11]
Imidazo[1,2-a]pyridine compound 6HeLa (Cervical Cancer)0.21[11]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT mutated cellsNanomolar range[12]
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
Compound/DerivativeTargetIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative e10COX-213[8]
Imidazo[1,2-a]pyrimidine derivative e10COX-1170[8]
Benzo[5][13]imidazo[1,2-a]pyrimidine 5aCOX-20.05[14]
Celecoxib (Reference Drug)COX-20.06[14]
Imidazo[1,2-a]pyridine derivative 4aCOX-12.72[15]
Imidazo[1,2-a]pyridine derivative 4aCOX-21.89[15]
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives (MIC values in mg/mL)
Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Imidazo[1,2-a]pyrimidine chalcone 4aEscherichia coli-[16]
Imidazo[1,2-a]pyrimidine chalcone 4bEscherichia coli-[16]
Imidazo[1,2-a]pyrimidine chalcone 4cStaphylococcus aureus-[16]
Imidazo[1,2-a]pyrimidine chalcone 4ePseudomonas aeruginosa-[16]
Imidazo[1,2-a]pyrimidine chalcone 4fStreptococcus pyogenes-[16]
General observation: Imidazo[1,2-a]pyrimidine chalcones showed excellent to good activity compared to imidazo[1,2-a]pyridine chalcones.[16]

Note: Specific MIC values were not provided in a readily comparable format in the cited abstract.

Table 4: Antiviral Activity of Imidazole and Imidazo[1,2-a]pyrimidine Derivatives (EC50 values in µM)
Compound/DerivativeVirusEC50 (µM)Reference
Imidazole derivative 5aInfluenza A0.3[17]
Imidazole derivative 5bInfluenza A0.4[17]
Benzimidazole derivative 1Zika Virus1.9[17]
Imidazole thioacetanilide 29eHIV-10.18[17]
Imidazo[1,2-a]pyrrolo[3,2-c]pyridinesBVDV-[17]
2-oxoimidazolidine 31bBKPyV5.4[17]
2-oxoimidazolidine 31aBKPyV5.5[17]

Key Experimental Protocols

The synthesis of the imidazo[1,2-a]pyrimidine core and its derivatives, along with the evaluation of their biological activities, involves a range of established and innovative experimental procedures.

Synthesis of the Imidazo[1,2-a]pyrimidine Core

A common and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyrimidine scaffold is the condensation reaction between 2-aminopyrimidine and an α-haloketone, such as 2-bromoacetophenone.[2][18]

Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [18]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Reflux: Stir the reaction mixture at reflux for 5 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter the precipitate.

  • Washing: Wash the collected solid with acetone.

  • Acidification and Heating: Dissolve the solid in 200 mL of 3N dilute hydrochloric acid and stir the solution at reflux for 1 hour.

  • Basification and Precipitation: Cool the solution to room temperature and add 15% dilute ammonia dropwise to adjust the pH to ~8, leading to the precipitation of the product.

  • Isolation and Purification: Filter the precipitate and recrystallize it from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyrimidine as a white solid.

G General Workflow for Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminopyrimidine 2-Aminopyrimidine Condensation Condensation 2-Aminopyrimidine->Condensation 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Condensation Reflux in Acetone Reflux in Acetone Condensation->Reflux in Acetone Acidification (HCl) Acidification (HCl) Reflux in Acetone->Acidification (HCl) Basification (NH3) Basification (NH3) Acidification (HCl)->Basification (NH3) Recrystallization Recrystallization Basification (NH3)->Recrystallization Product 2-Phenylimidazo[1,2-a]pyrimidine Recrystallization->Product

Caption: Synthetic workflow for 2-phenylimidazo[1,2-a]pyrimidine.

Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC) [6]

  • Preparation of Bacterial Suspension: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Modulation of Key Signaling Pathways

The anticancer activity of many imidazo[1,2-a]pyrimidine derivatives is attributed to their ability to inhibit protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

B-Raf/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transmits signals from the cell surface to the nucleus, influencing a wide range of cellular processes.[19][20] The B-Raf kinase is a key component of this pathway, and its mutation, particularly the V600E mutation, leads to constitutive activation of the pathway and is a major driver in many cancers, including melanoma.[21]

G B-Raf/MEK/ERK (MAPK) Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival

Caption: The canonical B-Raf/MEK/ERK signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][22] This pathway is frequently hyperactivated in various cancers due to mutations in its components, such as PIK3CA, or loss of the tumor suppressor PTEN.[5]

G PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN dephosphorylates mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) play a pivotal role in angiogenesis, the formation of new blood vessels.[4][23] This process is essential for tumor growth and metastasis. Inhibiting VEGFR signaling is a key strategy in cancer therapy.

G VEGFR Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K MAPK Pathway MAPK Pathway PLCγ->MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway Endothelial Cell Proliferation Endothelial Cell Proliferation MAPK Pathway->Endothelial Cell Proliferation Endothelial Cell Survival Endothelial Cell Survival Akt Pathway->Endothelial Cell Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Endothelial Cell Survival->Angiogenesis

Caption: Key signaling events in VEGF-mediated angiogenesis.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[24][25] Overexpression or activating mutations of EGFR are common in many cancers, making it an important therapeutic target.

G EGFR Signaling Pathway in Cancer EGF Epidermal Growth Factor EGFR EGF Receptor EGF->EGFR GRB2/SHC GRB2/SHC EGFR->GRB2/SHC PI3K PI3K EGFR->PI3K RAS-RAF-MAPK Pathway RAS-RAF-MAPK Pathway GRB2/SHC->RAS-RAF-MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway Cell Proliferation Cell Proliferation RAS-RAF-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival Akt Pathway->Cell Survival

Caption: Simplified EGFR signaling leading to cell proliferation and survival.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold has firmly established itself as a privileged core in drug discovery, with a remarkable breadth of biological activities. Its synthetic tractability allows for the generation of diverse chemical libraries, and the growing body of structure-activity relationship data provides a solid foundation for the rational design of new and more potent therapeutic agents. The ability of its derivatives to modulate key signaling pathways implicated in major diseases, particularly cancer, highlights the immense potential of this heterocyclic system. Future research will undoubtedly continue to unlock the full therapeutic value of the imidazo[1,2-a]pyrimidine scaffold, leading to the development of novel and effective medicines to address unmet medical needs.

References

The Strategic Deployment of Purine Bioisosteres in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways, has long been a privileged structure in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets, including kinases, polymerases, and G-protein coupled receptors, has led to the development of a wide array of therapeutic agents. However, challenges such as metabolic instability, off-target effects, and the emergence of drug resistance necessitate the continuous evolution of purine-based drug design. Bioisosteric replacement, a strategy that involves the substitution of a functional group with another that retains similar physicochemical properties, has emerged as a powerful tool to overcome these limitations. This technical guide provides an in-depth exploration of the core bioisosteres of purine bases, their impact on pharmacological activity, and the experimental methodologies used in their evaluation.

Core Purine Bioisosteres and Their Therapeutic Applications

The strategic replacement of nitrogen and carbon atoms within the purine ring system has given rise to a diverse landscape of heterocyclic scaffolds with tailored biological activities. These bioisosteres often mimic the parent purine's ability to form key hydrogen bonds and engage in pi-stacking interactions within target proteins, while offering altered electronic properties, metabolic stability, and opportunities for novel vector interactions. Key classes of purine bioisosteres include deazapurines, imidazopyridines, pyrrolopyrimidines, pyrazolopyrimidines, and triazolopyrimidines. These scaffolds have been successfully employed in the development of inhibitors for critical therapeutic targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Aurora kinases, which are frequently dysregulated in cancer.

Quantitative Bioactivity Data of Purine Bioisosteres

The following tables summarize the in vitro bioactivity of representative purine bioisosteres against various cancer cell lines and protein kinases. This data provides a comparative overview of the potency of different scaffolds and substitution patterns.

Compound ID Bioisostere Class Target Cell Line/Kinase IC50 (µM) Reference
14b PyrrolopyridinePC-3 (Prostate)0.08 ± 0.01[1][2]
14b PyrrolopyridineHCT116 (Colon)0.12 ± 0.02[1][2]
8f Pyrrolo[2,3-d]pyrimidineHT-29 (Colon)4.55 ± 0.23[3]
8g Pyrrolo[2,3-d]pyrimidineHT-29 (Colon)4.01 ± 0.20[3]
14 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057 ± 0.003[4]
13 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.081 ± 0.004[4]
15 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.119 ± 0.007[4]
1 Pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidineHCC1937 (Breast)7.01 ± 0.87[7]
1 Pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidineHeLa (Cervical)8.52 ± 1.03[7]
Pelitinib PyrazolopyrimidineEGFR0.039[8]
2i Pyrazolo[4,3-d]pyrimidineCDK2-[9]
2i Pyrazolo[4,3-d]pyrimidineCDK5-[9]
2i Pyrazolo[4,3-d]pyrimidineAurora A-[9]
18 1,2,4-Triazolo[1,5-a]pyrimidineCDK2~10-fold less potent than 17[10]
19 1,2,4-Triazolo[1,5-a]pyrimidineCDK2< 1[10]
Compound ID Bioisostere Class Antiviral Target IC50 (µM) EC50 (µM) CC50 (µM) Reference
NBD-14204 Not SpecifiedHIV-10.24 - 0.9--[11]
NBD-14208 Not SpecifiedHIV-10.66 - 5.7--[11]
Nevirapine Not SpecifiedHIV-1 RT0.20--[11]
NBD-14204 Not SpecifiedHIV-1 RT8.3 ± 1.2--[11]
NBD-14208 Not SpecifiedHIV-1 RT5.0 ± 0.5--[11]
Compound 10 Nucleoside AnalogYellow Fever Virus-1.1 ± 0.01>200[12]
Sofosbuvir Nucleoside AnalogYellow Fever Virus-0.51 ± 0.01>200[12]
Compound 21 Nucleoside AnalogYellow Fever Virus-2.1 ± 0.1>50[12]

Key Signaling Pathways Targeted by Purine Bioisosteres

The therapeutic efficacy of many purine bioisosteres stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is paramount for rational drug design and for elucidating mechanisms of action and potential resistance.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to regulating cell growth and proliferation, and their aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Cascade
CDK2/Cyclin E Signaling in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle. Its activity is tightly controlled and is essential for the initiation of DNA replication. Dysregulation of the CDK2/Cyclin E complex is a common feature of cancer, making it an attractive target for therapeutic intervention.

CDK2_Cell_Cycle_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyperphosphorylates S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry

CDK2/Cyclin E Pathway
Aurora Kinase Signaling in Mitosis

Aurora kinases A and B are essential for the proper execution of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome-microtubule attachments and cytokinesis. Their overexpression is linked to genomic instability and tumorigenesis.

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly Metaphase Metaphase AuroraB_CPC Aurora B / CPC Metaphase->AuroraB_CPC Kinetochore_MT_Attachment Kinetochore-Microtubule Attachment Correction AuroraB_CPC->Kinetochore_MT_Attachment Cytokinesis Cytokinesis AuroraB_CPC->Cytokinesis Anaphase Anaphase Anaphase->AuroraB_CPC

Aurora Kinase Roles in Mitosis

Experimental Protocols for the Evaluation of Purine Bioisosteres

The characterization of novel purine bioisosteres requires a suite of robust and reproducible experimental assays. The following protocols provide detailed methodologies for key in vitro experiments commonly employed in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin E, EGFR, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a master mix containing the kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable curve-fitting software.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Antiviral Activity Assay (CPE Reduction Assay)

This assay evaluates the ability of a compound to inhibit the cytopathic effect (CPE) induced by a virus in a cell culture.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and allow them to form a confluent monolayer.

  • Infection and Treatment:

    • For the antiviral assay, infect the cells with a pre-titered amount of virus in the presence of a serial dilution of the test compound.

    • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

    • To determine cytotoxicity, treat uninfected cells with the same serial dilution of the test compound.

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator until CPE is evident in the virus-only control wells (typically 3-5 days).

  • Data Acquisition: Assess cell viability in all wells using a suitable cell viability reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the data obtained with uninfected cells.

    • Calculate the 50% effective concentration (EC₅₀) required to inhibit viral CPE by 50% from the data obtained with infected cells.

    • The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.

DNA Damage Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cells treated with the test compound

  • Low-melting-point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest and resuspend the treated cells in PBS at a specific concentration.

  • Embedding Cells in Agarose: Mix the cell suspension with molten low-melting-point agarose and quickly pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify on ice.

  • Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for a specific time (e.g., 20-30 minutes). Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with neutralizing buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Conclusion

The bioisosteric replacement of the purine core has proven to be a highly successful strategy in medicinal chemistry, yielding a rich pipeline of drug candidates with improved pharmacological profiles. The diverse array of available bioisosteres provides a versatile toolkit for fine-tuning the properties of lead compounds to address challenges related to potency, selectivity, and pharmacokinetics. A thorough understanding of the underlying biology of the targeted pathways, coupled with the application of robust and relevant experimental methodologies, is crucial for the successful development of the next generation of purine-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and impactful area of research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of Imidazo[1,2-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis involves an initial condensation reaction to form Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate, followed by acidic hydrolysis to yield the target carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining this important building block for further chemical exploration.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. As such, efficient and well-documented synthetic routes to functionalized imidazo[1,2-a]pyrimidines are of significant interest to the scientific community. This protocol details the synthesis of this compound, a versatile intermediate for the development of novel therapeutic agents. The presented method is a two-step process, beginning with the synthesis of the ethyl ester precursor, followed by its hydrolysis.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 2-Aminopyrimidine 2-Aminopyrimidine Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate Ethyl Imidazo[1,2-a]pyrimidine -2-carboxylate 2-Aminopyrimidine->Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate THF, Reflux Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate_h Ethyl Imidazo[1,2-a]pyrimidine -2-carboxylate Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate->Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate_h This compound Imidazo[1,2-a]pyrimidine -2-carboxylic acid Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate_h->this compound 12 M HCl, Reflux

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

This procedure is adapted from the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[1]

Materials:

  • 2-Aminopyrimidine

  • Ethyl bromopyruvate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • To a suspension of 2-aminopyrimidine (1.0 eq) in anhydrous THF, add ethyl bromopyruvate (1.0 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 40 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the volatile components under reduced pressure.

  • To the residue, add dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate.

Step 2: Synthesis of this compound

This hydrolysis procedure is based on established methods for related heterocyclic esters.[2]

Materials:

  • Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

  • 12 M Hydrochloric acid (HCl)

Procedure:

  • Suspend Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 eq) in 12 M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • If the product does not precipitate, carefully neutralize the solution with a suitable base (e.g., NaOH) to induce precipitation, then filter, wash, and dry the product.

Data Presentation

StepProductStarting MaterialsSolventReaction TimeTemperatureYield (%)
1Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate2-Aminopyrimidine, Ethyl bromopyruvateTHF40 hRefluxNot Reported
2This compoundEthyl Imidazo[1,2-a]pyrimidine-2-carboxylate12 M HCl5 hReflux48-73%[2]

Note: The yield for Step 1 is not explicitly reported for the pyrimidine derivative in the cited literature but is expected to be moderate to good based on analogous reactions. The yield for Step 2 is based on the hydrolysis of a similar substrate.

Experimental Workflow

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Mix 2-Aminopyrimidine and Ethyl bromopyruvate in THF B Reflux for 40 hours A->B C Evaporate solvent B->C D Work-up with CH2Cl2 and NaHCO3(aq) C->D E Dry and evaporate organic phase D->E F Purify by column chromatography E->F G Obtain Ethyl Imidazo[1,2-a] -pyrimidine-2-carboxylate F->G H Suspend ester in 12 M HCl G->H Proceed to Hydrolysis I Reflux for 5 hours H->I J Cool to room temperature I->J K Filter precipitated solid J->K L Wash with cold water and dry K->L M Obtain Imidazo[1,2-a] -pyrimidine-2-carboxylic acid L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care in a fume hood.

  • All reactions should be performed in a well-ventilated area.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The two-step approach is robust and relies on well-established chemical transformations. The resulting carboxylic acid is a valuable building block for the synthesis of a diverse library of imidazo[1,2-a]pyrimidine derivatives for screening in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrimidines via the Chichibabin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] This scaffold is a key structural component in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2] Their structural resemblance to purines allows them to interact with a range of biological targets, making them a privileged scaffold in drug discovery.[2]

The most prominent and widely adopted method for the synthesis of the imidazo[1,2-a]pyrimidine core is a reaction developed by Aleksei Chichibabin.[3] This method involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3] This reaction provides a direct and efficient route to a diverse range of substituted imidazo[1,2-a]pyrimidines. This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyrimidines using this classical approach.

Reaction Mechanism and Workflow

The synthesis of imidazo[1,2-a]pyrimidines via the Chichibabin condensation reaction is a two-step process that begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine N-alkylation N-Alkylation Intermediate 2-Aminopyrimidine->N-alkylation Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylation Cyclization Cyclization Intermediate N-alkylation->Cyclization Intramolecular Cyclization Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Cyclization->Imidazo[1,2-a]pyrimidine Dehydration

A simplified reaction mechanism for the Chichibabin synthesis of imidazo[1,2-a]pyrimidines.

The general experimental workflow for this synthesis is straightforward and can often be performed as a one-pot reaction.

Experimental_Workflow Start Combine_Reactants Combine 2-Aminopyrimidine and α-Haloketone in Solvent Start->Combine_Reactants Reaction Heat Mixture (Reflux or Microwave) Combine_Reactants->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Cool and Isolate Crude Product (Filtration) Monitoring->Workup Reaction Complete Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End Characterization->End PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine->PI3K Inhibition Imidazo[1,2-a]pyrimidine->AKT Inhibition Imidazo[1,2-a]pyrimidine->mTORC1 Inhibition

References

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for obtaining these valuable scaffolds.

Introduction

Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that are analogues of purines. This structural feature allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] The core structure's versatility allows for substitutions at various positions, enabling the fine-tuning of their biological and photophysical properties. Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods.[2]

Applications in Drug Development

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in drug discovery, with several derivatives showing promise in targeting key signaling pathways implicated in disease.

  • Anticancer Activity: Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers.[3] By inhibiting this pathway, these compounds can downregulate the expression of key oncogenes like c-myc and cyclin D1, leading to reduced cancer cell proliferation.[3]

  • Anti-inflammatory Effects: Some derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition can be a therapeutic strategy for various inflammatory diseases.

  • Antituberculosis Activity: Novel imidazo[1,2-a]pyridine amides have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5] These compounds have been found to target QcrB, a component of the electron transport chain, which is essential for the bacterium's energy production.[6]

Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

Caption: Wnt/β-catenin signaling pathway and the putative inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

The following are representative protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives. Researchers should adapt these protocols based on the specific substrates and available microwave equipment.

Protocol 1: Catalyst-Free Two-Component Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones

This protocol describes the reaction between a 2-aminopyrimidine derivative and an α-bromoacetophenone.

Workflow Diagram:

protocol1_workflow start Start reactants Combine 2-aminopyrimidine and α-bromoacetophenone in a microwave vial start->reactants seal Seal the reaction vial reactants->seal microwave Microwave Irradiation (e.g., 160 °C, 20 min) seal->microwave cool Cool to room temperature microwave->cool precipitate Precipitation of product cool->precipitate filter Filter the solid precipitate->filter wash Wash with a suitable solvent (e.g., cold ethanol) filter->wash dry Dry the product wash->dry characterize Characterize the product (NMR, MS, m.p.) dry->characterize end End characterize->end

Caption: General workflow for the catalyst-free synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.

Materials:

  • 6-Methylisocytosine (or other 2-aminopyrimidine derivatives)

  • Substituted α-bromoacetophenones

  • Microwave reactor

  • Microwave vials with caps

  • Standard laboratory glassware

  • Solvents for washing (e.g., ethanol)

Procedure:

  • In a microwave reaction vial, combine 6-methylisocytosine (1 mmol) and the desired α-bromoacetophenone (1 mmol).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 160 °C for 20 minutes.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solid product is then filtered.

  • Wash the collected solid with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point determination).

Protocol 2: Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives under Solvent-Free Conditions

This protocol outlines a one-pot, three-component reaction of a 2-aminopyridine, a phenyl glyoxal, and barbituric acid. While the example is for an imidazo[1,2-a]pyridine, the principle can be extended to imidazo[1,2-a]pyrimidines by using a 2-aminopyrimidine.

Workflow Diagram:

protocol2_workflow start Start reactants Mix 2-aminopyridine, phenyl glyoxal, and barbituric acid in a microwave vial start->reactants seal Seal the reaction vial reactants->seal microwave Microwave Irradiation (e.g., specific power and time) seal->microwave cool Cool to room temperature microwave->cool add_solvent Add a solvent (e.g., ethanol) to the reaction mixture cool->add_solvent filter Filter the solid product add_solvent->filter wash Wash with a suitable solvent filter->wash dry Dry the product wash->dry characterize Characterize the product (NMR, MS, m.p.) dry->characterize end End characterize->end

Caption: General workflow for the three-component synthesis of imidazo[1,2-a]pyridine/pyrimidine derivatives.

Materials:

  • 2-Aminopyridine (or 2-aminopyrimidine)

  • Phenyl glyoxals

  • Barbituric acids

  • Microwave reactor

  • Microwave vials with caps

  • Standard laboratory glassware

  • Solvents for purification

Procedure:

  • In a microwave vial, thoroughly mix the 2-aminopyridine (1 mmol), phenyl glyoxal (1 mmol), and barbituric acid (1 mmol).

  • Seal the vial.

  • Place the vial in the microwave reactor and irradiate under solvent-free conditions. The optimal power and time should be determined for the specific substrates.

  • After completion, cool the reaction vial to room temperature.

  • Add a small amount of a suitable solvent (e.g., ethanol) to the crude mixture and stir.

  • Collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent to remove impurities.

  • Dry the final product.

  • Confirm the structure and purity of the synthesized compound by analytical methods.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives.

Table 1: Two-Component Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones

Entryα-BromoacetophenoneTemperature (°C)Time (min)Yield (%)
12-bromo-1-phenylethanone1602095
22-bromo-1-(4-methylphenyl)ethanone1602092
32-bromo-1-(4-methoxyphenyl)ethanone1602096
42-bromo-1-(4-chlorophenyl)ethanone1602093

Data adapted from relevant literature.[4]

Table 2: Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives

Entry2-AminopyridinePhenyl GlyoxalBarbituric AcidTime (min)Yield (%)
12-AminopyridinePhenylglyoxalBarbituric acid596
22-Amino-4-methylpyridinePhenylglyoxalBarbituric acid694
32-Aminopyridine4-MethylphenylglyoxalBarbituric acid592
42-Aminopyridine4-ChlorophenylglyoxalN,N-Dimethylbarbituric acid789

Data for imidazo[1,2-a]pyridine synthesis, which is analogous to the pyrimidine counterpart.[7]

Conclusion

Microwave-assisted synthesis is a powerful tool for the rapid and efficient production of imidazo[1,2-a]pyrimidine derivatives. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel derivatives for potential applications in drug discovery and development. The significant biological activities exhibited by this class of compounds, particularly in cancer and infectious diseases, underscore the importance of developing efficient synthetic methodologies.

References

Application Notes: One-Pot Multicomponent Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyrimidines are fused heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1] These compounds exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, anticancer, and antiviral properties.[2][3] Traditional multi-step synthetic methods for these molecules often involve tedious procedures, harsh reaction conditions, and the generation of significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, allowing for the construction of complex molecular architectures in a single synthetic operation.[1][4] This approach aligns with the principles of green chemistry by reducing reaction times, minimizing solvent usage, and improving atom economy.[5][6]

These notes provide an overview of key one-pot MCR strategies for the synthesis of imidazo[1,2-a]pyrimidines, present comparative data for different catalytic systems, and offer detailed experimental protocols for researchers in organic synthesis and drug discovery.

Key Synthetic Strategies & Data

Several MCR strategies have been developed for the synthesis of imidazo[1,2-a]pyrimidines, often involving the condensation of a 2-aminopyrimidine with various carbonyl compounds and other reagents. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is one of the most prominent methods.[4][6]

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a versatile method for synthesizing 3-aminoimidazo[1,2-a]pyrimidines from a 2-aminoazine, an aldehyde, and an isocyanide.[6] Various catalysts can be employed to promote this transformation under mild conditions.[4]

Table 1: Comparison of Catalytic Systems for the GBB Reaction

Entry Aldehyde Isocyanide Catalyst (mol%) Solvent Conditions Yield (%) Reference
1 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl (10) MeOH Room Temp, 12 h 69 [4]
2 2-Azidobenzaldehyde tert-Butyl isocyanide p-TsOH (10) MeOH Room Temp, 12 h 55 [4]
3 Furfural Cyclohexyl isocyanide Phenylboronic Acid (10) Water 60 °C, 2 h (Ultrasound) 86 [6]
4 Benzaldehyde tert-Butyl isocyanide Iodine (10) CH₃CN Room Temp, 1.5 h 92 [7]

| 5 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Iodine (10) | CH₃CN | Room Temp, 1.5 h | 93 |[7] |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been effectively used to accelerate the synthesis of imidazo[1,2-a]pyrimidine derivatives, significantly reducing reaction times and often improving yields.[3][5] This technique is particularly valuable for high-throughput synthesis in drug discovery.

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Entry Reactants Catalyst Solvent Conditions Yield (%) Reference
1 Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Aniline, NH₄OAc p-TsOH Ethanol 120 °C, 15 min 71 [5]
2 Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, 4-Fluoroaniline, NH₄OAc p-TsOH Ethanol 120 °C, 15 min 80 [5]

| 3 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aniline | MgSO₄ | Ethanol | 200 W, 40-120 min | 60-85 |[3] |

Novel Catalytic Systems

Research continues to explore novel and green catalytic systems to improve the efficiency and environmental friendliness of these syntheses. Gold nanoparticles have been reported as an effective catalyst for the reaction between aryl ketones and 2-aminopyrimidine.[8]

Table 3: Gold Nanoparticle-Catalyzed Synthesis

Entry Aryl Ketone Catalyst Solvent Conditions Yield (%) Reference
1 2-Bromoacetophenone AuNPs Ethanol Reflux 95 [8]

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | AuNPs | Ethanol | Reflux | 92 |[8] |

Experimental Workflow & Protocols

General Workflow Visualization

The diagram below illustrates a typical experimental workflow for the one-pot multicomponent synthesis of imidazo[1,2-a]pyrimidines.

One_Pot_Workflow General Workflow for One-Pot Synthesis of Imidazo[1,2-a]pyrimidines Reactants 1. Reactant Combination (2-Aminopyrimidine, Aldehyde, Isocyanide) + Catalyst & Solvent in a single flask Reaction 2. Reaction Incubation (Stirring at specified temperature or Microwave Irradiation for a set time) Reactants->Reaction One-Pot Process Workup 3. Work-up & Product Isolation (Cooling, Filtration of precipitate, or Solvent Evaporation/Extraction) Reaction->Workup Purification 4. Purification (Recrystallization from a suitable solvent or Column Chromatography) Workup->Purification Characterization 5. Product Characterization (NMR, MS, FT-IR) Purification->Characterization

Caption: General workflow for a one-pot synthesis.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of imidazo[1,2-a]pyrimidines via one-pot multicomponent reactions.

Protocol 1: Iodine-Catalyzed GBB Reaction for 3-Amino-Substituted Imidazo[1,2-a]pyrimidines

This protocol is adapted from an efficient, room-temperature synthesis method.[7]

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • Substituted aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (I₂) (10 mol%, 0.1 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL)

  • Thin-layer chromatography (TLC) plate

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyrimidine (1.0 mmol), the aryl aldehyde (1.0 mmol), and iodine (0.1 mmol).

  • Add 5 mL of acetonitrile to the flask and stir the mixture at room temperature for 5-10 minutes.

  • To the resulting mixture, add tert-butyl isocyanide (1.2 mmol) dropwise.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion of the reaction (typically 1-2 hours), a solid product will precipitate from the solution.

  • Filter the precipitated solid and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to obtain the pure imidazo[1,2-a]pyrimidine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, FT-IR).

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine-Imidazole Hybrids

This protocol describes a sequential, one-pot, two-step synthesis of complex imidazo[1,2-a]pyrimidine derivatives under microwave irradiation.[5]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 mmol)

  • Primary amine (e.g., aniline) (1.1 mmol)

  • Benzil (1.0 mmol)

  • Ammonium acetate (5.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethyl alcohol (10 mL)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure: Step 1: Imine Formation

  • In a microwave reactor vial equipped with a magnetic stir bar, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 mmol), the primary amine (1.1 mmol), and p-TsOH (20 mol%) in 10 mL of ethyl alcohol.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 5 minutes.

  • After the first step, cool the vial to room temperature.

Step 2: Cyclocondensation 4. To the same vial containing the intermediate imine, add benzil (1.0 mmol) and ammonium acetate (5.0 mmol). 5. Reseal the vial and irradiate the mixture in the microwave reactor at 120 °C for an additional 10 minutes. 6. After the reaction is complete, cool the vial to room temperature. 7. Pour the reaction mixture into ice-cold water. A solid product will precipitate. 8. Collect the solid by filtration, wash it thoroughly with water, and then dry it. 9. Recrystallize the crude product from ethyl alcohol to obtain the pure tri/tetrasubstituted imidazole derivative. 10. Characterize the final product using appropriate spectroscopic techniques.

References

Application Notes and Protocols for Gold Nanoparticle Catalyzed Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of imidazo[1,2-a]pyrimidines catalyzed by gold nanoparticles (AuNPs). This method represents a green and efficient approach to synthesizing a class of heterocyclic compounds of significant interest in pharmaceutical sciences due to their diverse biological activities.

Introduction

Imidazo[1,2-a]pyrimidines are fused heterocyclic scaffolds found in a variety of medicinally important molecules with activities such as anxiolytic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Traditional synthetic routes often require harsh conditions, multi-step procedures, and the use of hazardous reagents. The use of gold nanoparticles as a catalyst offers a green and efficient alternative, providing high yields under milder reaction conditions.[1][2] This protocol is based on the work of Benzenine et al., who reported a novel, resourceful, and swift procedure for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines using a gold nanoparticle catalyst.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of four 2-aryl-imidazo[1,2-a]pyrimidine derivatives as reported by Benzenine et al.

CompoundR (Substituent on Aryl Ketone)Yield (%)
1 H63
2 Me62
3 Br72
4 OMe65

Experimental Protocols

This section details the methodologies for the key experiments, including a representative protocol for the green synthesis of supported gold nanoparticles and the subsequent synthesis of imidazo[1,2-a]pyrimidines.

Protocol 1: Green Synthesis of Supported Gold Nanoparticles (AuNPs)

This protocol describes a general and environmentally friendly method for the synthesis of gold nanoparticles using a plant extract as both a reducing and capping agent. This is a representative "green synthesis" approach.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Fresh tea leaves (e.g., Camellia sinensis) or other suitable plant extract

  • Deionized water

  • Support material (e.g., silica gel, TiO₂)

  • Stir plate and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of Plant Extract:

    • Boil 10 g of fresh tea leaves in 100 mL of deionized water for 15-20 minutes.

    • Cool the extract to room temperature and filter it through Whatman No. 1 filter paper to remove solid residues. The resulting clear tea extract will be used as the reducing and stabilizing agent.

  • Synthesis of Gold Nanoparticles:

    • In a clean flask, add 50 mL of deionized water and bring it to a gentle boil.

    • Add 1 mL of 1% HAuCl₄ solution to the boiling water with vigorous stirring.

    • To this solution, add 5 mL of the prepared tea extract.

    • Continue heating and stirring. A color change from pale yellow to ruby red indicates the formation of gold nanoparticles. This typically occurs within 10-20 minutes.

    • Maintain the solution at a gentle boil for an additional 15 minutes to ensure the complete reduction of the gold salt.

    • Allow the AuNP solution to cool to room temperature.

  • Supporting the Gold Nanoparticles:

    • To the colloidal gold solution, add 5 g of the support material (e.g., silica gel).

    • Stir the suspension for 24 hours at room temperature to allow for the adsorption of the AuNPs onto the support.

    • Filter the mixture and wash the supported AuNPs thoroughly with deionized water to remove any unbound particles and residual extract.

    • Dry the supported gold nanoparticle catalyst in an oven at 80-100 °C overnight.

Protocol 2: Gold Nanoparticle Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines

This protocol is a representative procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines based on the general method reported by Benzenine et al.

Materials:

  • Substituted aryl ketone (e.g., α-bromoacetophenone derivatives) (1 mmol)

  • 2-Aminopyrimidine (1 mmol)

  • Supported gold nanoparticle catalyst (from Protocol 1) (e.g., 1-5 mol%)

  • Green solvent (e.g., ethanol, water, or a mixture thereof) (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add the substituted aryl ketone (1 mmol), 2-aminopyrimidine (1 mmol), and the supported gold nanoparticle catalyst (e.g., 50 mg, assuming a catalyst loading of ~1-2 mol% Au).

    • Add 10 mL of a green solvent such as ethanol.

  • Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle on a stir plate.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature.

    • A solid product should precipitate. Filter the solid and wash it several times with cold ethanol to remove any unreacted starting materials and the catalyst.

    • The supported catalyst can be recovered by filtration, washed, dried, and potentially reused.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[1,2-a]pyrimidine.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Protocol 1: Catalyst Preparation cluster_synthesis Protocol 2: Imidazo[1,2-a]pyrimidine Synthesis plant_extract Prepare Plant Extract au_synthesis Synthesize AuNPs plant_extract->au_synthesis Reducing Agent au_support Support AuNPs au_synthesis->au_support reactants Mix Aryl Ketone, 2-Aminopyrimidine, & Supported AuNPs au_support->reactants Catalyst reaction Heat under Reflux reactants->reaction workup Cool, Filter, & Wash reaction->workup purification Recrystallize workup->purification final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyrimidines.

Proposed Catalytic Cycle

catalytic_cycle catalyst AuNP Catalyst activated_ketone Activated Ketone (Adsorbed on AuNP) catalyst->activated_ketone Adsorption/ Activation ketone Aryl Ketone (e.g., α-bromoacetophenone) ketone->activated_ketone aminopyrimidine 2-Aminopyrimidine intermediate1 Nucleophilic Attack by Aminopyrimidine aminopyrimidine->intermediate1 activated_ketone->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 product Imidazo[1,2-a]pyrimidine intermediate2->product product->catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for imidazo[1,2-a]pyrimidine synthesis.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrimidine C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the chemical modification of the C3 position of the imidazo[1,2-a]pyrimidine scaffold. This privileged heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The functionalization at the C3 position is a key strategy for modulating the pharmacological properties of these molecules.

Introduction to C3 Functionalization

The imidazo[1,2-a]pyrimidine ring system is an electron-rich heteroaromatic compound. The C3 position is particularly susceptible to electrophilic substitution and a variety of other chemical transformations due to its high electron density. This reactivity allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs. Common C3 functionalization strategies include halogenation, arylation, alkylation, and formylation, among others. These modifications can influence the molecule's potency, selectivity, and pharmacokinetic profile.

Key C3 Functionalization Reactions: Protocols and Data

This section details experimental protocols for several key C3 functionalization reactions of the imidazo[1,2-a]pyrimidine core. The data is presented in a structured format to facilitate comparison and application.

C3-Halogenation: Iodination

Halogenated imidazo[1,2-a]pyrimidines are versatile intermediates for further functionalization through cross-coupling reactions. Iodination at the C3 position can be achieved under mild, metal-free conditions.

Experimental Protocol: Ultrasound-Assisted C3-Iodination [1][2]

This protocol describes a metal-catalyst-free method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position, which can be adapted for imidazo[1,2-a]pyrimidines.[1][2]

  • Materials:

    • Imidazo[1,2-a]pyrimidine substrate (0.20 mmol)

    • Molecular iodine (I₂) (0.12 mmol)

    • tert-Butyl hydroperoxide (TBHP) in water (0.40 mmol)

    • Ethanol (EtOH) (2.0 mL)

    • Schlenk tube

    • Ultrasound bath

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk tube, add the imidazo[1,2-a]pyrimidine substrate, molecular iodine, TBHP in water, and ethanol.[1][2]

    • Place the sealed Schlenk tube in an ultrasound bath and irradiate the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 10 mL of water.[1][2]

    • Extract the aqueous layer three times with ethyl acetate (10 mL each).[1][2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Substrate Scope for C3-Iodination of Imidazo[1,2-a]pyridines

EntrySubstrate (Imidazo[1,2-a]pyridine derivative)ProductYield (%)
12-Phenylimidazo[1,2-a]pyridine3-Iodo-2-phenylimidazo[1,2-a]pyridine95
22-(p-Tolyl)imidazo[1,2-a]pyridine3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine92
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridine3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine90
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine88
52-Methylimidazo[1,2-a]pyridine3-Iodo-2-methylimidazo[1,2-a]pyridine85

Note: This data is for the analogous imidazo[1,2-a]pyridine system and serves as a reference for expected reactivity.

C3-Arylation: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful, atom-economical method to form C-C bonds. Palladium catalysis enables the coupling of imidazo[1,2-a]pyrimidines with various aryl halides.

Experimental Protocol: Palladium-Catalyzed C3-Arylation [3][4]

This protocol outlines a general procedure for the direct C3-arylation of imidazo[1,2-a]pyrimidine with aryl bromides.[4]

  • Materials:

    • Imidazo[1,2-a]pyrimidine (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylacetamide (DMA)

    • Reaction vessel suitable for heating

  • Procedure:

    • To a reaction vessel, add imidazo[1,2-a]pyrimidine, aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Add dimethylacetamide as the solvent.

    • Heat the reaction mixture at 110-150 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Quantitative Data: Substrate Scope for Palladium-Catalyzed C3-Arylation [4]

EntryAryl BromideProductYield (%)
1Bromobenzene3-Phenylimidazo[1,2-a]pyrimidine85
24-Bromotoluene3-(p-Tolyl)imidazo[1,2-a]pyrimidine82
34-Bromoanisole3-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine78
44-Bromochlorobenzene3-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine75
C3-Alkylation: Three-Component Aza-Friedel–Crafts Reaction

This method allows for the one-pot synthesis of C3-alkylated imidazo[1,2-a]pyrimidines from the parent heterocycle, an aldehyde, and an amine, often catalyzed by a Lewis acid. While the detailed protocol below is for the imidazo[1,2-a]pyridine analogue, the principle is applicable to the pyrimidine system.

Experimental Protocol: Y(OTf)₃-Catalyzed C3-Alkylation [5][6]

  • Materials:

    • Imidazo[1,2-a]pyridine (0.2 mmol)

    • Aromatic aldehyde (0.3 mmol)

    • Cyclic amine (e.g., morpholine) (0.4 mmol)

    • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.04 mmol)

    • Toluene (1.0 mL)

    • Reaction vial

  • Procedure:

    • In a reaction vial, combine the imidazo[1,2-a]pyridine, aromatic aldehyde, cyclic amine, and Y(OTf)₃ in toluene.[5]

    • Seal the vial and stir the mixture at 110 °C for 12 hours.[5]

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data: Substrate Scope for C3-Alkylation of Imidazo[1,2-a]pyridines [5]

EntryAldehydeAmineProductYield (%)
1BenzaldehydeMorpholine3-(Morpholin-4-yl(phenyl)methyl)-2-phenylimidazo[1,2-a]pyridine92
24-MethylbenzaldehydeMorpholine3-(Morpholin-4-yl(p-tolyl)methyl)-2-phenylimidazo[1,2-a]pyridine95
34-ChlorobenzaldehydeMorpholine3-((4-Chlorophenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine91
44-FluorobenzaldehydePiperidine3-(Phenyl(piperidin-1-yl)methyl)-2-phenylimidazo[1,2-a]pyridine88

Note: This data is for the analogous imidazo[1,2-a]pyridine system and serves as a reference for expected reactivity.

C3-Formylation

The introduction of a formyl group at the C3 position provides a valuable synthetic handle for further transformations.

Experimental Protocol: Copper-Catalyzed C3-Formylation

A copper-catalyzed aerobic oxidative formylation of imidazo[1,2-a]pyrimidines can be achieved using ethyl tertiary amines as the carbon source.

  • Materials:

    • Imidazo[1,2-a]pyrimidine substrate

    • Ethyl tertiary amine (e.g., N,N-diisopropylethylamine)

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Oxygen balloon

  • Procedure:

    • To a reaction vessel, add the imidazo[1,2-a]pyrimidine substrate, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add DMSO as the solvent and the ethyl tertiary amine.

    • Fit the vessel with an oxygen balloon.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Scheme for C3 Functionalization

C3_Functionalization imidazo_pyrimidine Imidazo[1,2-a]pyrimidine reagents Reagents/Catalyst imidazo_pyrimidine->reagents functionalized_product C3-Functionalized Imidazo[1,2-a]pyrimidine reagents->functionalized_product

Caption: General workflow for the C3 functionalization of the imidazo[1,2-a]pyrimidine core.

Diagram 2: Palladium-Catalyzed C-H Arylation Cycle

Palladium_Catalyzed_Arylation pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl Oxidative Addition cmd Concerted Metalation- Deprotonation pd_aryl->cmd pd_intermediate Imidazopyrimidine-Pd(II)-Ar(L_n) cmd->pd_intermediate pd_intermediate->pd0 product C3-Arylated Product pd_intermediate->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd_aryl imidazo_pyrimidine Imidazo[1,2-a]pyrimidine imidazo_pyrimidine->cmd base Base base->cmd - H-Base+

Caption: Catalytic cycle for the direct C-H arylation of imidazo[1,2-a]pyrimidines.

Diagram 3: Three-Component Aza-Friedel-Crafts Reaction Pathway

Aza_Friedel_Crafts aldehyde Aldehyde iminium Iminium Ion aldehyde->iminium amine Amine amine->iminium intermediate Tetrahedral Intermediate iminium->intermediate imidazo_pyrimidine Imidazo[1,2-a]pyrimidine imidazo_pyrimidine->intermediate Nucleophilic Attack product C3-Alkylated Product intermediate->product Deprotonation catalyst Lewis Acid (Y(OTf)₃) catalyst->iminium

Caption: Proposed reaction pathway for the aza-Friedel-Crafts alkylation at the C3 position.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrimidine-2-carboxylic Acid Derivatives in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of imidazo[1,2-a]pyrimidine-2-carboxylic acid, in particular, have emerged as potent and selective inhibitors of various protein kinases, which are critical targets in drug discovery, especially for oncology and inflammatory diseases. These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins. Their favorable physicochemical properties and synthetic tractability make them attractive candidates for the development of novel therapeutics.

This document provides detailed application notes and protocols for utilizing this compound derivatives in kinase inhibitor assays, including data on their inhibitory activities against several key kinases and the signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potency of various imidazo[1,2-a]pyrimidine and related imidazo-fused heterocyclic derivatives against a range of protein kinases is summarized below. This data highlights the versatility of this scaffold in targeting different members of the kinome.

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 ValueReference
Imidazo[1,2-a]pyridine3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative (2g)PI3K p110alpha0.0018 µM[1]
Imidazo[1,2-a]pyridineThiazole derivative (12)PI3K p110alpha0.0028 µM[1]
Imidazo[1,2-a]pyrazineDerivative with pyridin-4-yl at position 2 and benzyl at position 3 (3c)CDK90.16 µM[2][3]
Imidazo[1,2-a]pyridineCompound 4cCLK10.7 µM[4]
Imidazo[1,2-a]pyridineCompound 4cDYRK1A2.6 µM[4]
Imidazo[1,2-a]pyrazineAcyclic amino alcohol (12k)Aurora Kinase AKd = 0.02 nM[5][6]
Imidazo[1,2-a]pyrazineAcyclic amino alcohol (12k)Aurora Kinase BKd = 0.03 nM[5][6]
Benzo[3][5]imidazo[1,2-c]pyrimidineCompound 19Anaplastic Lymphoma Kinase (ALK)Good activity reported[7]
Imidazo[1,2-b]pyridazineK00135PIM1Low nanomolar potency[8]
Imidazo[1,2-c]pyrimidin-5(6H)-oneCompound 3bCDK2/cyclin ESubmicromolar inhibition[9]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineSeveral derivativesc-KIT (V654A)Nanomolar range[10]
Imidazo[1,2-a]pyridine PeptidomimeticCompound 11Akt1Sub-micromolar range[11][12]

Signaling Pathways

Imidazo[1,2-a]pyrimidine derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers. Inhibition of kinases within this pathway can lead to cell cycle arrest and apoptosis.[13][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Coupled-Enzyme Format)

This protocol is a representative method for determining the IC50 value of an Imidazo[1,2-a]pyrimidine derivative against a purified kinase. This assay couples the production of ADP (a product of the kinase reaction) to the oxidation of NADH, which can be monitored spectrophotometrically.[8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Imidazo[1,2-a]pyrimidine test compound

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2

  • Coupling Enzyme Mix: 1 mM phosphoenolpyruvate, 0.1 mM NADH, 30 µg/mL pyruvate kinase, 10 µg/mL lactate dehydrogenase in Assay Buffer

  • DMSO (Dimethyl sulfoxide)

  • 384-well clear-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Imidazo[1,2-a]pyrimidine derivative in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO (e.g., 11-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • To each well of the 384-well plate, add 1 µL of the diluted compound solution (or DMSO for control wells).

  • Reaction Mixture Preparation:

    • Prepare a 2X kinase/substrate/coupling enzyme solution in Assay Buffer containing the purified kinase and its specific substrate at their optimal concentrations, along with the Coupling Enzyme Mix.

    • Add 25 µL of this mixture to each well of the assay plate.

  • Incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer.

    • Start the kinase reaction by adding 25 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). The rate of NADH oxidation is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Normalize the data to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start PrepCompound Prepare Compound Serial Dilutions Start->PrepCompound AddToPlate Add Compound to 384-well Plate PrepCompound->AddToPlate AddEnzymeMix Add Mix to Plate AddToPlate->AddEnzymeMix PrepEnzymeMix Prepare Kinase/ Substrate/Coupling Mix PrepEnzymeMix->AddEnzymeMix Incubate Incubate (10 min) AddEnzymeMix->Incubate InitiateReaction Add ATP to Start Reaction Incubate->InitiateReaction ReadPlate Monitor Absorbance (340 nm) InitiateReaction->ReadPlate AnalyzeData Calculate Velocity & Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a coupled-enzyme kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an Imidazo[1,2-a]pyrimidine derivative on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A375)[1][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyrimidine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyrimidine compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (or medium with DMSO for control).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Interpretation of Results

The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity or cell proliferation by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to compare the biochemical IC50 (from the purified enzyme assay) with the cellular IC50 (from the cell-based assay) to assess the compound's cell permeability and engagement with the target in a cellular context.

IC50_Interpretation cluster_0 Assay Output cluster_1 Interpretation cluster_2 Conclusion IC50 IC50 Value Potency Potency IC50->Potency inversely proportional to LowIC50 Low IC50 HighIC50 High IC50 HighPotency High Potency Potency->HighPotency is high if LowPotency Low Potency Potency->LowPotency is low if LowIC50->HighPotency HighIC50->LowPotency

Caption: Logical relationship between IC50 value and inhibitor potency.

References

Application Notes and Protocols for Assessing Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of imidazo[1,2-a]pyrimidine compounds. This class of heterocyclic molecules, being bioisosteres of purines, holds significant promise for the development of novel antimicrobial agents.[1][2] The following protocols detail the determination of key antimicrobial parameters and the assessment of cytotoxic effects on mammalian cells, crucial for establishing a therapeutic window.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a selection of imidazo[1,2-a]pyrimidine compounds against various microbial strains. These values are essential for comparing the potency of different derivatives and identifying promising candidates for further development.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDStaphylococcus aureusMethicillin-resistantStaphylococcus aureus (MRSA)Escherichia coliCandida albicansReference
Compound A 1.56 ± 0.123.12 ± 0.09> 10012.3 ± 0.5[3]
Compound B 6.25 ± 0.754.61 ± 0.22> 10019.3 ± 0.3[3]
Compound C 10-> 10015.6[3]
Compound D 60-> 10031.2[3]
Compound E --18.8718.87
5-n-Octylaminoimidazo[1,2-a]pyrimidine Significant Activity-Significant ActivitySignificant Activity[4]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Compound IDStaphylococcus aureusMethicillin-resistantStaphylococcus aureus (MRSA)Escherichia coliCandida albicansReference
Compound A 3.126.25> 10025[5]
Compound B 12.512.5> 10050[5]
Compound C 10-> 10015.6[5]
Compound D 60-> 10031.2[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and comparable results.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Imidazo[1,2-a]pyrimidine compounds

  • Bacterial/Fungal inoculum

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Compound Dilution:

    • Prepare a stock solution of the imidazo[1,2-a]pyrimidine compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the broth medium in the 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.[7]

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours under aerobic conditions.[7]

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare and Standardize Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Imidazo[1,2-a]pyrimidine Compound->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Inspect or Read Absorbance Incubate->Read MIC Determine MIC Value Read->MIC

Workflow for MIC Determination.
Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9]

Materials:

  • MIC plate from the previous experiment

  • Drug-free agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips and spreader

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.[7]

    • Spot-inoculate or spread the aliquot onto a drug-free agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 24-48 hours.[7]

  • Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[7][9][10] This is typically observed as no colony growth on the agar plate.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation & Analysis MIC_Plate Select Wells with No Visible Growth (≥ MIC) Aliquot Take Aliquot (e.g., 10 µL) from selected wells MIC_Plate->Aliquot Plate Plate onto Drug-Free Agar Aliquot->Plate Incubate Incubate at 37°C for 24-48 hours Plate->Incubate MBC Determine MBC Value (Lowest concentration with no growth) Incubate->MBC

Workflow for MBC Determination.
Protocol for Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • The cell viability can be calculated as a percentage relative to the vehicle control.

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_analysis Assay and Analysis Seed Seed Mammalian Cells in 96-well Plate Adhere Incubate for 24h for Adhesion Seed->Adhere Treat Treat with Imidazo[1,2-a]pyrimidine (Serial Dilutions) Adhere->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat MTT_Add Add MTT Reagent and Incubate for 4h Incubate_Treat->MTT_Add Solubilize Add Solubilization Solution MTT_Add->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Viability Calculate Cell Viability Read_Abs->Viability

Workflow for MTT Cytotoxicity Assay.

Proposed Mechanism of Action

Imidazo[1,2-a]pyrimidines are structurally similar to purines, suggesting they may act as antimetabolites, interfering with essential cellular processes such as nucleic acid synthesis or protein synthesis. Their mechanism of action could involve the inhibition of key enzymes involved in these pathways.

MoA cluster_pathway Potential Cellular Targets Compound Imidazo[1,2-a]pyrimidine DNA_RNA DNA/RNA Synthesis Compound->DNA_RNA Inhibition Protein_Synth Protein Synthesis Compound->Protein_Synth Inhibition Enzyme Essential Enzymes Compound->Enzyme Inhibition Cell_Death Microbial Cell Death DNA_RNA->Cell_Death Leads to Protein_Synth->Cell_Death Leads to Enzyme->Cell_Death Leads to

Proposed Mechanism of Action.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Screening of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidine derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including significant anti-inflammatory potential.[1][2][3][4] Several derivatives have demonstrated potent inhibitory effects on key inflammatory mediators, with some exhibiting selectivity for cyclooxygenase-2 (COX-2) over COX-1.[2] This makes them attractive candidates for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

These application notes provide a comprehensive overview of the in vitro screening of imidazo[1,2-a]pyrimidine derivatives for their anti-inflammatory properties. Detailed protocols for key assays are provided to enable researchers to evaluate the efficacy and mechanism of action of these compounds.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of various imidazo[1,2-a]pyrimidine and related pyrimidine derivatives. This data is intended to serve as a reference for comparing the potency of newly synthesized compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/DerivativeIC50 (µM)Reference
Pyrimidine Derivative 9a83.1[5]
Pyrimidine Derivative 9d88.7[5]
Pyridine Derivative 7a76.6[5]
Pyridine Derivative 7f96.8[5]
Hesperetin Derivative f151.55 ± 0.33[6]
Epimuqubilin A7.4[7]
Sigmosceptrellin A9.9[7]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/DerivativeIC50 (nM)Reference
4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole (3)3.3 ± 2.93[8][9]
4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole (13)5.3 ± 0.23[8][9]
Celecoxib8.7 ± 1.35[8]
Pyridylpyrazole Derivative 1f7100[10]
Pyridylpyrazole Derivative 1m1100[10]

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/DerivativeCytokineIC50 (µM)Reference
Hesperetin Derivative f15IL-1β3.83 ± 0.19[6]
Hesperetin Derivative f15TNF-α7.03 ± 0.24[6]

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine assays, 6-well for Western blot and qPCR).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with the test compounds as described above (without LPS stimulation).

    • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

  • Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo compound, which can be measured spectrophotometrically.

  • Protocol:

    • After treating the cells with the test compounds and LPS as described above, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Principle: This assay utilizes a specific antibody coated on a microplate to capture the cytokine of interest. A second, enzyme-linked antibody is then used to detect the captured cytokine, and the amount is quantified by a colorimetric reaction.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).

    • Briefly, this involves adding the supernatant to the antibody-coated wells, followed by incubation, washing, addition of the detection antibody, another incubation and wash, addition of the substrate, and finally stopping the reaction.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentration based on a standard curve.[11]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to analyze the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of the imidazo[1,2-a]pyrimidine derivatives.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

      • MAPK Pathway: p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

qPCR is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and COX-2.

  • Principle: This technique amplifies and quantifies specific mRNA sequences in real-time, allowing for the determination of relative gene expression levels.

  • Protocol:

    • Isolate total RNA from treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or a probe-based assay with specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Cells treatment Pre-treatment with Imidazo[1,2-a]pyrimidine Derivatives raw_cells->treatment lps LPS Stimulation (1 µg/mL) treatment->lps mtt Cytotoxicity (MTT Assay) lps->mtt griess NO Production (Griess Assay) lps->griess elisa Cytokine Production (ELISA) lps->elisa western Protein Expression (Western Blot) lps->western qpcr Gene Expression (qPCR) lps->qpcr viability Cell Viability (%) mtt->viability no_conc Nitrite Conc. (µM) griess->no_conc cytokine_conc Cytokine Conc. (pg/mL) elisa->cytokine_conc protein_exp Relative Protein Expression western->protein_exp gene_exp Relative Gene Expression (Fold Change) qpcr->gene_exp

Caption: Experimental workflow for in vitro anti-inflammatory screening.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Derivatives Imidazo[1,2-a]pyrimidine Derivatives Derivatives->IKK Inhibits Derivatives->IkBa Prevents Degradation

Caption: NF-κB signaling pathway and points of inhibition.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Genes Nucleus->Genes Derivatives Imidazo[1,2-a]pyrimidine Derivatives Derivatives->p38 Inhibits Phosphorylation

Caption: MAPK signaling pathway and potential points of inhibition.

References

Application Note: HPLC-MS Analysis of Imidazo[1,2-a]pyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of novel imidazo[1,2-a]pyrimidine derivatives often results in complex reaction mixtures containing the target compound, starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of these mixtures, enabling reaction monitoring, purity assessment, and structural confirmation of the synthesized compounds. This application note provides a detailed protocol for the HPLC-MS analysis of imidazo[1,2-a]pyrimidine reaction mixtures.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC-MS analysis of various imidazo[1,2-a]pyrimidine derivatives. This data is crucial for compound identification and purity assessment.

Table 1: LC-MS Data for Representative Imidazo[1,2-a]pyrimidine Derivatives

Compound NameMolecular FormulaCalculated Mass (Da)Observed [M+H]⁺ (m/z)
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineC₁₇H₁₂N₄S304.08305.085
2-phenylimidazo[1,2-a]pyrimidine-Schiff base derivative 1C₂₀H₁₄N₄O326.12327.1
2-phenylimidazo[1,2-a]pyrimidine-Schiff base derivative 2C₁₉H₁₄N₄O₂342.11343.1
(E)-N-(4-methoxybenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amineC₂₀H₁₆N₄O340.13341.1
N-((1H-pyrrol-2-yl)methylene)-2-phenylimidazo[1,2-a]pyrimidin-3-amineC₁₈H₁₃N₅299.12300.1

Table 2: HPLC Retention Times for a Series of Imidazo[1,2-a]pyrimidine Analogs

Compound IDSubstitution PatternRetention Time (min)
IMPY-0012-phenyl5.2
IMPY-0022-(4-chlorophenyl)5.8
IMPY-0032-(4-methoxyphenyl)4.9
IMPY-0042-phenyl-3-nitroso4.5
IMPY-0053-amino-2-phenyl3.8

Experimental Protocols

This section provides a detailed methodology for the HPLC-MS analysis of imidazo[1,2-a]pyrimidine reaction mixtures. The protocol is a general guideline and may require optimization based on the specific compounds being analyzed.

Sample Preparation
  • Reaction Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 10 µL) of the reaction mixture by diluting it in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to stop the reaction.

  • Dilution: Dilute the quenched reaction mixture to a final concentration suitable for HPLC-MS analysis (typically in the range of 1-10 µg/mL). The dilution factor will depend on the expected concentration of the products and the sensitivity of the mass spectrometer.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

HPLC-MS Instrumentation and Conditions

The following parameters are recommended for a standard analysis.

  • Instrumentation: A Shimadzu LCMS-8040 or a similar triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is suitable.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is generally effective for the separation of these compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient profile is as follows:

Time (min)% Solvent B
0.05
1.05
8.095
10.095
10.15
12.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for imidazo[1,2-a]pyrimidines as they readily form [M+H]⁺ ions.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas Flow: 3 L/min (Nitrogen)

  • Drying Gas Flow: 15 L/min (Nitrogen)

  • Heat Block Temperature: 400 °C

  • DL Temperature: 250 °C

  • Scan Range: m/z 100 - 1000

Data Analysis
  • Total Ion Chromatogram (TIC): Analyze the TIC to identify the major peaks in the reaction mixture.

  • Extracted Ion Chromatogram (EIC): Generate EICs for the expected m/z values of the starting materials, intermediates, and the final product to confirm their presence and determine their retention times.

  • Mass Spectra: Examine the mass spectrum of each peak to identify the molecular weight of the corresponding compound. The presence of the [M+H]⁺ ion is a key indicator.

  • Quantification: For quantitative analysis, create a calibration curve using standards of the pure compounds. The peak area from the EIC can then be used to determine the concentration of each component in the reaction mixture.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC-MS analysis and a conceptual representation of the analysis of a typical imidazo[1,2-a]pyrimidine synthesis reaction.

Experimental Workflow for HPLC-MS Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quenching Quenching & Dilution ReactionMixture->Quenching Stop Reaction Filtration Filtration (0.22 µm) Quenching->Filtration Remove Particulates HPLCSeparation HPLC Separation (C18 Column) Filtration->HPLCSeparation Inject Sample MSDetection MS Detection (ESI+) HPLCSeparation->MSDetection Eluent DataAcquisition Data Acquisition (TIC, Spectra) MSDetection->DataAcquisition DataAnalysis Data Analysis (EIC, Integration) DataAcquisition->DataAnalysis Reporting Reporting (Purity, Yield) DataAnalysis->Reporting

Figure 1. Experimental Workflow for HPLC-MS Analysis.

Analysis of Imidazo[1,2-a]pyrimidine Synthesis cluster_reaction Reaction Mixture Components cluster_hplc HPLC Separation cluster_ms MS Detection StartingMaterial1 Starting Material A HPLCColumn Reversed-Phase C18 Column StartingMaterial1->HPLCColumn StartingMaterial2 Starting Material B StartingMaterial2->HPLCColumn Intermediate Intermediate Intermediate->HPLCColumn Product Imidazo[1,2-a]pyrimidine Product Product->HPLCColumn Byproduct Byproduct Byproduct->HPLCColumn MS Mass Spectrometer (ESI+) HPLCColumn->MS Separated Analytes TIC Total Ion Chromatogram MS->TIC

Figure 2. Conceptual Diagram of HPLC-MS Analysis of a Synthesis Reaction.

References

Application Notes and Protocols for Molecular Docking Simulation of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrimidine derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The therapeutic potential of these derivatives stems from their ability to interact with various biological targets. Molecular docking simulations serve as a powerful computational tool to elucidate these interactions at a molecular level, predict binding affinities, and guide the rational design of more potent and selective drug candidates.[5][6] This document provides detailed application notes and protocols for conducting molecular docking simulations of imidazo[1,2-a]pyrimidine derivatives against various protein targets.

Key Protein Targets for Imidazo[1,2-a]pyrimidine Derivatives

Several studies have identified specific protein targets for imidazo[1,2-a]pyrimidine derivatives, highlighting their potential in treating various diseases.

  • Cyclooxygenase-2 (COX-2): Imidazo[1,2-a]pyrimidine derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.[1][7]

  • Wnt/β-catenin Signaling Pathway: Certain derivatives have been shown to inhibit this pathway, which is often dysregulated in cancer.[8]

  • SARS-CoV-2 Proteins: The human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2 have been targeted by these derivatives to block viral entry.[2]

  • Lanosterol 14α-demethylase (CYP51): This enzyme, crucial for fungal cell membrane biosynthesis, is a target for antifungal imidazo[1,2-a]pyrimidine derivatives.[9]

  • Other Kinases: The B-Raf kinase, associated with various cancers, has also been a target for these compounds.[3]

Experimental Protocols

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to running the simulation and analyzing the results.[10][11][12]

Protein Preparation

The initial step involves obtaining and preparing the 3D structure of the target protein.

  • Retrieve Protein Structure: Download the crystal structure of the target protein from a public database such as the Protein Data Bank (PDB) (1314]

  • Clean the Protein Structure:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site. This can be done using software like Biovia Discovery Studio or by manually editing the PDB file.[14]

    • If the protein has multiple chains and only one is of interest, delete the unnecessary chains.[14]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for proper hydrogen bond formation. This can be done using tools like AutoDockTools.[12][15]

  • Assign Charges: Compute and assign partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.[10]

  • Save the Prepared Protein: Save the prepared protein structure in a suitable format for the docking software, such as PDBQT for AutoDock Vina.[15]

Ligand Preparation

The imidazo[1,2-a]pyrimidine derivative (ligand) also needs to be prepared for docking.

  • Obtain Ligand Structure: The 3D structure of the ligand can be obtained from databases like PubChem (--INVALID-LINK--) or sketched using chemical drawing software like ChemDraw.[16][17]

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This can be done using software with force fields like MMFF94.

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the ligand.[18]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[16]

  • Save the Prepared Ligand: Save the prepared ligand in the appropriate format, such as PDBQT for AutoDock Vina.[15]

Molecular Docking Simulation

Once the protein and ligand are prepared, the docking simulation can be performed.

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it.[14]

    • Alternatively, binding pocket prediction tools can be used to identify potential active sites.[14]

    • Define a grid box that encompasses the entire binding site. The size and coordinates of the grid box are crucial parameters.[19][20]

  • Run the Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina, GOLD, or Glide.[5][11]

    • The software will explore different conformations and orientations (poses) of the ligand within the defined binding site.[5]

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. Lower binding energy values indicate a more favorable interaction.[19]

  • Analyze the Results:

    • The output of the docking simulation will be a set of docked poses ranked by their binding energies.[19]

    • Visualize the top-ranked poses and the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or UCSF Chimera.[19]

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the docking protocol.

  • Re-docking of the Co-crystallized Ligand:

    • If the protein structure was obtained with a co-crystallized ligand, extract this ligand and dock it back into the binding site.[20][21]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[21][22]

Data Presentation

The following tables summarize quantitative data from molecular docking studies of imidazo[1,2-a]pyrimidine derivatives against various targets.

Table 1: Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives Against SARS-CoV-2 Proteins [2]

CompoundTarget ProteinBinding Affinity (kcal/mol)
Derivative 1hACE2-9.1
Derivative 2Spike Protein-7.3
CBDA (Reference)Spike Protein-5.7
MLN-4760 (Reference)hACE2-7.3
Angiotensin II (Reference)hACE2-9.2

Table 2: Docking Scores and Inhibitory Activity of 3-Benzoyl Imidazo[1,2-a]pyrimidines Against Fungal CYP51 [9]

CompoundBinding Energy (kcal/mol)MIC50 against C. guilliermondii (µg/mL)MIC50 against C. glabrata (µg/mL)
4f -9.43>6416
4j -8.848>64
Fluconazole (Reference) -5.681632
Ketoconazole (Reference) -6.160.250.5

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validation Validation Phase PDB Retrieve Protein Structure (e.g., from PDB) Clean_Protein Clean Protein (Remove water, ions, etc.) PDB->Clean_Protein Redock Re-dock Co-crystallized Ligand PDB->Redock Ligand_DB Retrieve/Draw Ligand Structure (e.g., Imidazo[1,2-a]pyrimidine) Energy_Min Ligand Energy Minimization Ligand_DB->Energy_Min AddH_Protein Add Hydrogens & Assign Charges Clean_Protein->AddH_Protein Prep_Protein Prepared Protein (PDBQT) AddH_Protein->Prep_Protein Grid Define Binding Site (Grid Box Generation) Prep_Protein->Grid AddH_Ligand Add Hydrogens & Assign Charges Energy_Min->AddH_Ligand Prep_Ligand Prepared Ligand (PDBQT) AddH_Ligand->Prep_Ligand Docking Run Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Results Analyze Results (Binding Energy & Poses) Docking->Results Visualization Visualize Interactions (e.g., PyMOL, Chimera) Results->Visualization RMSD Calculate RMSD (< 2Å) Redock->RMSD

Caption: Molecular Docking Workflow for Imidazo[1,2-a]pyrimidine Derivatives.

Wnt_Signaling_Pathway cluster_wnt Inhibition of Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_Pyrimidine->Beta_Catenin_Nuc Inhibits (Downstream of GSK3β) TCF_LEF TCF/LEF Target_Genes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Beta_Catenin_Nuc->TCF_LEF Activates

Caption: Wnt/β-catenin Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Optimization of reaction conditions for imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for imidazo[1,2-a]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyrimidines?

A1: The most common and well-established method for synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with α-haloketones.[1] Variations of this reaction, including one-pot and multicomponent reactions, are widely used.[2][3]

Q2: I am observing a consistently low yield in my reaction. What are the likely causes and how can I improve it?

A2: Low yields in imidazo[1,2-a]pyrimidine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. It is advisable to perform small-scale optimization experiments to determine the ideal parameters for your specific substrates.[4]

  • Purity of Reagents: Impurities in the 2-aminopyrimidine or the α-haloketone can lead to side reactions and reduce the yield of the desired product. Ensure you are using high-purity starting materials.[4]

  • Atmospheric Conditions: Some reactions for the synthesis of heterocyclic compounds are sensitive to air and moisture.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[4]

  • Inefficient Mixing: In heterogeneous reactions, proper stirring is crucial for ensuring the reactants are in constant contact.

Q3: I am getting a complex mixture of products that is difficult to separate. What could be the reason?

A3: The formation of complex and inseparable mixtures can be caused by the choice of solvent. For instance, using polar aprotic solvents like DMF or MeCN has been reported to lead to the formation of numerous intermediates and byproducts from subsequent intramolecular cyclizations.[1] In such cases, switching to less polar solvents like toluene or dioxane might be beneficial, although this may require higher temperatures and longer reaction times.[1][4]

Q4: Are there any stability issues with the starting materials or the final product that I should be aware of?

A4: Yes, certain functional groups on your starting materials or the final imidazo[1,2-a]pyrimidine core can be sensitive to the reaction conditions. For example, if your molecule contains a furan ring, it can be susceptible to degradation under strongly acidic or oxidizing conditions.[4] It is important to carefully control the pH and avoid harsh reagents during both the reaction and the work-up procedure.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect reaction temperature.2. Inactive catalyst.3. Poor quality of starting materials.4. Reaction not run for a sufficient amount of time.1. Optimize the reaction temperature. For many syntheses, a temperature of around 80°C is a good starting point.[5]2. Use a fresh or properly stored catalyst. For copper-catalyzed reactions, CuBr has been shown to be effective.[5]3. Verify the purity of your 2-aminopyrimidine and α-haloketone.4. Monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high.2. Unsuitable solvent.3. Presence of oxygen or moisture in air-sensitive reactions.1. Lower the reaction temperature.2. Screen different solvents. DMF is a common solvent, but if side products are an issue, consider alternatives like toluene or dioxane.[1][4][5]3. If your reactants are known to be air-sensitive, perform the reaction under an inert atmosphere (N₂ or Ar).[4]
Product Precipitation/Crystallization Issues 1. The product is poorly soluble in the reaction solvent at room temperature.2. Incorrect work-up procedure.1. After completion of the reaction, the precipitated product can often be filtered and washed with a cold solvent like ethanol to obtain a pure product.[6]2. For work-up, pouring the reaction mixture into ice-cold water can often induce precipitation of the product.[7]
Difficulty in Product Purification 1. The polarity of the column chromatography eluent is not optimized.2. The product is unstable on silica gel.1. Use a gradient of hexane and ethyl acetate to find the optimal eluent system for column chromatography.2. If the product is acid-sensitive, consider using neutral alumina for chromatography instead of silica gel.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of imidazo[1,2-a]pyrimidine synthesis.

Table 1: Effect of Catalyst on the Yield of 2-phenylimidazo[1,2-a]pyrimidine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuCl₂Toluene804<10[8]
2FeCl₃Toluene80425[8]
3Pd(OAc)₂Toluene80465[8]
4PdCl₂ Toluene 80 4 80 [8]
5ZnCl₂Toluene80445[8]
6SnCl₂Toluene80430[8]

Table 2: Effect of Solvent on the Yield of 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide

EntrySolventTemperatureTime (h)Yield (%)Reference
1TolueneReflux1225-35[1]
2DioxaneReflux1225-35[1]
3DMFReflux-Complex Mixture[1]
4MeCNReflux-Complex Mixture[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines using Lemon Juice under Microwave Irradiation

This protocol describes an environmentally friendly one-pot synthesis.[7]

Materials:

  • Aromatic ketone (e.g., acetophenone) (0.005 mol)

  • N-bromosuccinimide (NBS) (0.005 mol)

  • 2-aminopyridine (0.005 mol)

  • Lemon juice (10 ml)

Procedure:

  • A mixture of the aromatic ketone and NBS in lemon juice is irradiated by microwave at 400-watt power at 85 °C.

  • The formation of α-bromoketone is monitored by Thin Layer Chromatography (TLC).

  • After the completion of α-bromination, 2-aminopyridine is added to the reaction mixture.

  • The mixture is further irradiated under the same microwave conditions.

  • After completion of the reaction (monitored by TLC), the reaction mass is poured into ice-cold water.

  • The solid product obtained is filtered, washed with cold water, and recrystallized from aqueous ethanol.

Protocol 2: Synthesis of Schiff Base Heterocycles of Imidazo[1,2-a]pyrimidine Nucleus

This protocol outlines the synthesis of imine derivatives of imidazo[1,2-a]pyrimidines.[6]

Materials:

  • 2-phenylimidazo[1,2-a]pyrimidin-3-amine (20 mmol)

  • Substituted aldehyde (20 mmol)

  • Ethanol (50 ml)

  • Acetic acid (2 drops)

Procedure:

  • To a stirred solution of 2-phenylimidazo[1,2-a]pyrimidin-3-amine and a substituted aldehyde in ethanol, two drops of acetic acid are added as a catalyst.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the precipitated compound is filtered and washed with absolute cold ethanol to obtain an analytically pure product.

Visualizations

experimental_workflow start_end start_end process process decision decision issue issue solution solution start Start Synthesis reactants Mix 2-Aminopyrimidine and α-Haloketone start->reactants conditions Add Solvent & Catalyst, Set Temperature & Time reactants->conditions monitor Monitor Reaction (e.g., by TLC) conditions->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Work-up & Purification complete->workup Yes product Final Product workup->product low_yield Low Yield workup->low_yield side_products Side Products workup->side_products optimize Optimize Conditions (Temp, Time, Catalyst) low_yield->optimize change_solvent Change Solvent side_products->change_solvent

Caption: General experimental workflow for imidazo[1,2-a]pyrimidine synthesis.

troubleshooting_logic issue issue question question recommendation recommendation start Problem with Synthesis low_yield Low Yield start->low_yield side_reactions Multiple Products start->side_reactions no_product No Product start->no_product check_purity Check Reagent Purity low_yield->check_purity change_solvent Change Solvent side_reactions->change_solvent verify_conditions Verify Reaction Conditions no_product->verify_conditions optimize_temp Optimize Temperature check_purity->optimize_temp Purity OK inert_atmosphere Use Inert Atmosphere check_purity->inert_atmosphere Purity OK optimize_catalyst Optimize Catalyst verify_conditions->optimize_catalyst Conditions Correct

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of imidazo[1,2-a]pyrimidine-2-carboxylic acid and its derivatives. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for this compound is very low. What are the most common causes and how can I improve it?

A1: Low yields in this synthesis are a frequent issue and can stem from several factors throughout the multi-step process. The primary route often involves an initial cyclization to form an imidazo[1,2-a]pyrimidine ester, followed by hydrolysis to the carboxylic acid.

  • Inefficient Cyclization: The initial formation of the imidazo[1,2-a]pyrimidine core is the most critical step. This is commonly achieved via a reaction between a 2-aminopyrimidine and an α-haloketone or related species (a modified Chichibabin reaction).[1] Yields can be hampered by side reactions, incomplete conversion, or harsh reaction conditions.

    • Troubleshooting:

      • Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and reaction times.[2] For instance, using alumina (Al₂O₃) under microwave irradiation can provide an efficient, solvent-free option.[3] Gold nanoparticles have also been reported as effective catalysts under green conditions.[4]

      • Reaction Conditions: Overly high temperatures can lead to decomposition and side-product formation.[5] It is crucial to optimize the temperature and reaction time. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and significantly increase yields.[5][6]

      • Solvent Selection: The choice of solvent can influence reaction rates and yields. While some methods are solvent-free, others use solvents like ethanol or methanol.[7][8] Experimenting with different solvents may be necessary for your specific substrates.

  • Poor Hydrolysis of the Ester Intermediate: The final step, hydrolysis of the ethyl or methyl ester to the carboxylic acid, can also be a source of yield loss.

    • Troubleshooting:

      • Hydrolysis Conditions: Standard procedures often involve refluxing with strong acids like 12 M hydrochloric acid.[9] However, for sensitive substrates, these harsh conditions can cause degradation of the heterocyclic core.

      • Alternative Methods: If strong acid hydrolysis is problematic, consider milder conditions. For example, using bromotrimethylsilane (BTMS) under neutral conditions can effectively cleave the ester without degrading the product.[9] Basic hydrolysis using NaOH or LiOH in a mixture of water and an organic solvent like THF or methanol is another common alternative.

Q2: I am observing significant side product formation during the cyclization step. What are these impurities and how can I minimize them?

A2: Side product formation is often related to the reactivity of the starting materials. A common synthetic route is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which combines an amino-pyrimidine, an aldehyde, and an isocyanide.[5][10][11][12] While efficient, it can be prone to side reactions if not properly controlled.

  • Common Side Products: These can include self-condensation products of the aldehyde, partially reacted intermediates, or isomers if the starting pyrimidine is asymmetric.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of the aldehyde or isocyanide can lead to unwanted side reactions.

    • Addition Order: The order in which reactants are added can be critical. It is often best to form the imine intermediate between the aminopyrimidine and the aldehyde first, before adding the isocyanide.

    • Use of Dehydrating Agents: Water produced during imine formation can interfere with the reaction. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the reaction towards the desired product and improve yields.[10]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂) can activate the imine for nucleophilic attack by the isocyanide, accelerating the desired reaction pathway and potentially reducing side reactions.[10]

Q3: The purification of my final carboxylic acid product is difficult. What are the recommended methods?

A3: Purification can be challenging due to the polar nature of the carboxylic acid.

  • Crystallization: This is the most effective method for obtaining high-purity material. Experiment with various solvent systems. A common approach is to dissolve the crude product in a polar solvent like methanol or ethanol and then precipitate it by adding a less polar solvent like diethyl ether or hexanes.[9]

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ solution). The carboxylate salt will move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Chromatography: If crystallization fails, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the product protonated and prevent streaking, is typically required (e.g., dichloromethane/methanol/acetic acid).

  • Preparative HPLC: For very challenging purifications or to obtain highly pure material for biological testing, preparative HPLC is a powerful option.[9]

Reaction Optimization Data

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes results from studies on related imidazo[1,2-a]pyridine syntheses, which follow similar principles.

Parameter VariedCatalyst/ConditionSolventTemperature (°C)TimeYield (%)Reference
Catalyst NH₄Cl-2512 h82[5]
Energy Source NH₄Cl-608 h83[5]
Energy Source NH₄Cl-MW (Microwave)30 min89[5]
Catalyst Al₂O₃Solvent-freeMW (Microwave)5-10 min85-95[3]
Catalyst None (Conventional)EthanolReflux24 h70[7]
Catalyst Gold NanoparticlesGreen SolventHeat2 hHigh[4]

Key Experimental Protocols

Protocol 1: Two-Step Synthesis via Cyclization and Hydrolysis

This protocol is based on a general procedure for forming the heterocyclic core followed by ester hydrolysis.[3][9][13]

Step A: Synthesis of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

  • Materials: 2-Aminopyrimidine, Ethyl bromopyruvate, Sodium bicarbonate (NaHCO₃), Ethanol.

  • Procedure:

    • To a solution of 2-aminopyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester product.

Step B: Hydrolysis to this compound

  • Materials: Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, 12 M Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the ester from Step A in 12 M HCl.

    • Heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the ester.

    • Cool the solution in an ice bath. The carboxylic acid product will often precipitate as its hydrochloride salt.

    • Collect the solid by filtration.

    • To obtain the free acid, neutralize a suspension of the HCl salt in water with a suitable base (e.g., NaHCO₃) until the pH is neutral.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the final product.[9]

Visual Guides

Reaction Pathway and Workflow

The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for troubleshooting and synthesis.

G cluster_reaction General Synthetic Pathway A 2-Aminopyrimidine C Cyclization (e.g., Reflux in EtOH) A->C B Ethyl Bromopyruvate B->C D Ethyl Imidazo[1,2-a]pyrimidine- 2-carboxylate C->D Step 1 E Hydrolysis (e.g., HCl, Reflux) D->E Step 2 F Imidazo[1,2-a]pyrimidine- 2-carboxylic Acid E->F

Caption: General two-step synthesis pathway.

G start Start Synthesis step1 Perform Cyclization Reaction start->step1 check1 Check Yield/Purity of Ester step1->check1 troubleshoot1 Troubleshoot Cyclization: - Change Catalyst - Vary Temperature/Solvent - Use Microwave check1->troubleshoot1 Low step2 Perform Hydrolysis check1->step2 Good troubleshoot1->step1 check2 Check Yield/Purity of Acid step2->check2 troubleshoot2 Troubleshoot Hydrolysis: - Use Milder Conditions (BTMS) - Optimize Acid/Base Concentration check2->troubleshoot2 Low purify Purify Final Product (Crystallization/Chromatography) check2->purify Good troubleshoot2->step2 end End purify->end

Caption: Experimental workflow and decision points.

G issue Low Overall Yield Detected cause1 Problem in Cyclization Step? issue->cause1 Isolate/Analyze Intermediate cause2 Problem in Hydrolysis Step? issue->cause2 Isolate/Analyze Intermediate sol1a Optimize Catalyst (Al₂O₃, Lewis Acid) cause1->sol1a sol1b Optimize Conditions (Microwave, Temp.) cause1->sol1b sol1c Add Dehydrating Agent cause1->sol1c sol2a Use Milder Hydrolysis (e.g., BTMS) cause2->sol2a sol2b Optimize Acid/Base Conc. and Reaction Time cause2->sol2b

Caption: Troubleshooting logic for low yield issues.

References

Side product formation in the Chichibabin synthesis of imidazopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyrimidines, particularly focusing on side product formation. While the classical Chichibabin reaction involves the amination of N-heterocycles, the synthesis of imidazopyrimidines often commences with 2-aminopyrimidine, a potential product of a Chichibabin-type reaction. This guide will focus on the prevalent methods for imidazopyrimidine synthesis, such as the Groebke-Blackburn-Bienaymé (GBB) reaction and the reaction with α-haloketones, addressing common issues encountered during these processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to imidazo[1,2-a]pyrimidines?

A1: The most widely adopted methods for the synthesis of imidazo[1,2-a]pyrimidines are the reaction of 2-aminopyrimidine with α-haloketones and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] The GBB reaction, in particular, is a versatile method that involves the condensation of an amidine (like 2-aminopyrimidine), an aldehyde, and an isocyanide.[3][4]

Q2: I am getting a significant amount of a Schiff base as a side product in my Groebke-Blackburn-Bienaymé (GBB) reaction. How can I prevent this?

A2: The formation of a Schiff base is a known side reaction in the GBB synthesis.[3] This can often be suppressed by using a slight excess of the 2-aminopyrimidine starting material, which helps to drive the main reaction forward and consume the intermediate Schiff base.[3]

Q3: My reaction is not yielding the expected imidazopyrimidine, but rather an unusual furo[2,3-c]pyridine skeleton. What could be the cause?

A3: This "unusual GBB product" has been observed when using specific aldehydes, such as pyridoxal.[5] In such cases, the reaction pathway is altered, leading to the formation of a different heterocyclic system. It is crucial to consider the reactivity of your chosen aldehyde and consult the literature for similar substrates.

Q4: I am observing poor regioselectivity in my synthesis. How can I ensure the formation of the desired isomer?

A4: In the synthesis of 3-substituted imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, the reaction is generally highly regioselective, and the formation of 2-substituted or 2,3-disubstituted products is not commonly observed.[6] If you are experiencing issues with regioselectivity, it is advisable to re-evaluate your reaction conditions and the purity of your starting materials. The use of specific catalysts or reaction conditions can also influence the regiochemical outcome.

Q5: What are the potential sources of impurities in my final product?

A5: Impurities can arise from various sources, including side reactions, incomplete reactions, and contaminants in the starting materials or solvents.[] Common organic impurities may include unreacted starting materials, intermediates like Schiff bases, and side products from competing reaction pathways.[3][] Thorough purification of starting materials and optimization of reaction conditions are key to minimizing impurities.

Troubleshooting Guides

Low Yield of the Desired Imidazopyrimidine
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting materials Inefficient catalyst or suboptimal reaction conditions.- Ensure the catalyst is active and used in the correct concentration. - Optimize reaction temperature and time, monitoring progress by TLC.[8] - Experiment with different solvents to improve solubility and reaction rates.[9]
Formation of a major side product A competing reaction pathway is favored under the current conditions.- Identify the side product using analytical techniques (NMR, MS). - Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor the side reaction. For GBB, using an excess of the amidine can reduce Schiff base formation.[3]
Product degradation The product may be unstable under the reaction or workup conditions.- Consider milder reaction conditions or a shorter reaction time. - Ensure the workup procedure is not overly acidic or basic if the product is sensitive.
Presence of Unexpected Side Products
Side Product Likely Formation Conditions Prevention and Mitigation Strategies
Schiff Base (in GBB reaction) Inequimolar amounts of reactants, particularly a deficiency of the amidine.Use a slight excess (e.g., 1.2 equivalents) of the 2-aminopyrimidine.[3]
"Unusual" Furo[2,3-c]pyridine (in GBB reaction) Use of specific aldehydes with reactive functional groups (e.g., pyridoxal).If the furo[2,3-c]pyridine is not the desired product, select a different aldehyde for the reaction.[5]
Dimerization of 2-aminopyrimidine Can occur under harsh basic or photochemical conditions.Use milder reaction conditions and protect the reaction from light if photochemical dimerization is suspected.[10]
Isomeric Impurities Contamination of starting materials or non-regioselective reaction conditions.Ensure the purity of starting materials. Optimize the reaction to favor the desired regioisomer, though this is less common for 3-substituted imidazo[1,2-a]pyrimidines.[6][11]

Experimental Protocols

General Protocol for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation : To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add 2-aminopyrimidine (1.2 mmol).

  • Catalyst Addition : Add a catalytic amount of a suitable acid catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Isocyanide Addition : Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

troubleshooting_workflow cluster_analysis 4. Analyze Reaction Parameters cluster_optimization 6. Implement Changes start Problem: Unexpected Side Product or Low Yield identify 1. Identify the Side Product (NMR, MS, LC-MS) start->identify quantify 2. Quantify the Side Product (HPLC, qNMR) identify->quantify review_literature 3. Review Literature for Similar Observations quantify->review_literature optimize 5. Formulate Optimization Strategy review_literature->optimize reagents Purity of Starting Materials stoichiometry Reactant Stoichiometry conditions Temperature, Solvent, Catalyst change_stoichiometry Adjust Stoichiometry (e.g., excess amidine) optimize->change_stoichiometry change_conditions Modify Conditions (e.g., lower temperature) optimize->change_conditions change_reagents Change Reagents (e.g., different aldehyde) optimize->change_reagents evaluate 7. Evaluate Results (Yield, Purity) change_stoichiometry->evaluate change_conditions->evaluate change_reagents->evaluate success Problem Solved evaluate->success Improved Outcome fail Re-evaluate and Iterate evaluate->fail No Improvement fail->optimize

Caption: A logical workflow for troubleshooting side product formation in imidazopyrimidine synthesis.

Reaction Pathway for Groebke-Blackburn-Bienaymé Synthesis and Side Product Formation

gbb_reaction_pathway cluster_reactants Starting Materials cluster_main_pathway Desired Reaction Pathway cluster_side_pathway Side Reaction Pathway aminopyrimidine 2-Aminopyrimidine schiff_base_intermediate Schiff Base Intermediate aminopyrimidine->schiff_base_intermediate + Aldehyde aldehyde Aldehyde aldehyde->schiff_base_intermediate isocyanide Isocyanide nitrilium_intermediate Nitrilium Intermediate isocyanide->nitrilium_intermediate schiff_base_intermediate->nitrilium_intermediate + Isocyanide schiff_base_side_product Schiff Base (Side Product) schiff_base_intermediate->schiff_base_side_product Incomplete Reaction (Deficiency of Amidine) cyclization Intramolecular Cyclization nitrilium_intermediate->cyclization product Imidazo[1,2-a]pyrimidine (Desired Product) cyclization->product

Caption: Simplified reaction pathway of the GBB synthesis and a common side reaction.

References

Technical Support Center: Functionalization of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of imidazo[1,2-a]pyrimidines.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and functionalization of imidazo[1,2-a]pyrimidines, offering potential causes and solutions.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in imidazo[1,2-a]pyrimidine synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in palladium-catalyzed cross-dehydrogenative coupling, switching from a copper-based catalyst to a palladium catalyst like PdCl2 can dramatically increase the yield.[1] Tentative experiments have shown that using solvents like toluene or dioxane might require longer reaction times and higher temperatures (e.g., boiling for up to 12 hours) to achieve maximum conversion, while solvents like DMF and MeCN can lead to complex and inseparable mixtures.[2] Microwave irradiation has also been shown to be an effective energy source to improve yields in a short amount of time.[3]

  • Purity of Starting Materials: Impurities in the 2-aminopyrimidine or the coupling partner can lead to unwanted side reactions and significantly lower the yield of the desired product. Ensure the purity of your starting materials before commencing the reaction.

  • Atmosphere: Some reactions are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.

  • Catalyst Loading: In catalyzed reactions, the amount of catalyst can be crucial. For base-catalyzed reactions, for example, the concentration of sodium acetate can significantly impact the rate and completeness of the reaction.[2] It is advisable to perform small-scale optimization experiments to determine the optimal catalyst loading.

Question: I am struggling with poor regioselectivity in the C-3 functionalization of my imidazo[1,2-a]pyrimidine. How can I control the position of substitution?

Answer:

Achieving high regioselectivity, particularly at the C-3 position, is a common challenge. The electronic properties of the imidazo[1,2-a]pyrimidine ring favor electrophilic substitution at the C-3 position due to its higher electron density. However, reaction conditions can be tuned to enhance this selectivity:

  • Directing Groups: The presence of certain functional groups on the pyrimidine ring can influence the regioselectivity. For instance, electron-withdrawing groups can deactivate certain positions, directing incoming electrophiles to the desired C-3 position.

  • Reaction Mechanism: Understanding the reaction mechanism is key. For example, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with the diethyl acetal of bromoacetaldehyde, a 25:1 selectivity for the desired isomer is achieved. This is attributed to the electronic effect of the CF3 group, which reduces the nucleophilicity of the adjacent nitrogen atom, thus favoring the attack by the other nitrogen to form the desired regioisomer.[4][5]

  • Catalyst Choice: In metal-catalyzed C-H functionalization reactions, the choice of the metal and ligands can play a significant role in directing the substitution to a specific position.

  • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyrimidine core or the incoming reagent can sterically hinder attack at certain positions, thereby favoring substitution at the less hindered C-3 position.

Question: My reaction is producing a complex mixture of inseparable byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of complex mixtures often arises from side reactions. Here are some common side reactions and strategies to mitigate them:

  • Over-reaction or Polysubstitution: If the reaction conditions are too harsh (e.g., high temperature, long reaction time), or if an excess of the reagent is used, polysubstitution at other positions on the ring can occur. To avoid this, use stoichiometric amounts of reagents and monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed.

  • Isomer Formation: As discussed under regioselectivity, the formation of constitutional isomers can be a significant issue. Careful selection of starting materials with appropriate electronic and steric properties, along with optimization of reaction conditions, can minimize the formation of unwanted isomers.

  • Decomposition of Starting Materials or Products: Some imidazo[1,2-a]pyrimidine derivatives or the reagents used in their synthesis can be unstable under certain conditions. For example, the furan ring is sensitive to strongly acidic or oxidizing conditions.[6] It is important to control the pH and avoid harsh reagents to prevent degradation.

  • Solvent-Related Side Reactions: The choice of solvent can be critical. For example, using acetonitrile has been reported to lead to the formation of complex and inseparable mixtures of intermediates and byproducts.[2] Switching to a less reactive solvent like toluene or dioxane, even if it requires longer reaction times, can often lead to a cleaner reaction profile.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the functionalization of imidazo[1,2-a]pyrimidines.

Q1: What are the most common methods for the functionalization of imidazo[1,2-a]pyrimidines?

A1: The most common methods include:

  • Condensation Reactions: This is a traditional and widely used method, often involving the reaction of a 2-aminopyrimidine with an α-haloketone.[7]

  • Multicomponent Reactions (MCRs): MCRs are efficient for rapidly generating diverse libraries of functionalized imidazo[1,2-a]pyrimidines in a one-pot synthesis.[8]

  • C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the imidazo[1,2-a]pyrimidine core, often with high atom economy.[9][10] Both metal-catalyzed and metal-free methods have been developed.[9]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are used to introduce aryl or other substituents at specific positions, often after prior halogenation of the ring.[11]

Q2: Which position on the imidazo[1,2-a]pyrimidine ring is most reactive?

A2: The C-3 position of the imidazo[1,2-a]pyrimidine ring is generally the most nucleophilic and therefore most susceptible to electrophilic attack. This makes C-3 functionalization a common strategy for introducing diversity into this scaffold.[8]

Q3: Are there any green chemistry approaches for the synthesis of imidazo[1,2-a]pyrimidines?

A3: Yes, there is a growing interest in developing more environmentally friendly methods. These include:

  • Catalyst-free reactions: Some methods avoid the use of metal catalysts.[12]

  • Use of green solvents: Reactions have been successfully carried out in water or other environmentally benign solvents.[12][13]

  • Microwave-assisted synthesis: This technique can reduce reaction times and energy consumption.[3]

  • One-pot synthesis: Multi-component reactions that proceed in a single step reduce waste from intermediate purification steps.[8]

Q4: What are the key applications of functionalized imidazo[1,2-a]pyrimidines in drug discovery?

A4: Functionalized imidazo[1,2-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. They are being investigated as:

  • Kinase inhibitors: They have shown inhibitory activity against kinases like Akt and mTOR, which are important targets in cancer therapy.[14][15][16]

  • GABA-A receptor modulators: They can act as ligands for GABA-A receptors, making them promising candidates for the treatment of anxiety and other neurological disorders.[4][17][18]

  • Anticancer agents: Various derivatives have demonstrated cytotoxic activity against different cancer cell lines.[19]

  • Antimicrobial and antifungal agents: Some compounds exhibit activity against bacteria and fungi.[2][7]

Data Presentation

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Cross-Dehydrogenative Coupling

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1CuCl2 (10)K2CO3Toluene804<10
2FeCl2 (10)K2CO3Toluene80425
3ZnCl2 (10)K2CO3Toluene80430
4PdCl2 (10) K2CO3 Toluene 80 4 80
5SnCl2 (10)K2CO3Toluene80415
6Pd(OAc)2 (10)K2CO3Toluene80475

Data adapted from a study on the synthesis of fused imidazo[1,2-a]pyrimidines.[1]

Table 2: Screening of Solvents for the Synthesis of a Tetrahydroimidazo[1,2-a]pyrimidine Derivative

EntrySolventTemperatureTime (h)Yield (%)
1TolueneBoiling1225-35
2DioxaneBoiling1225-35
3DMFBoiling-Complex Mixture
4MeCNBoiling-Complex Mixture
5Isopropanol Boiling 3 Optimal

Data adapted from a study on the synthesis and antimycotic activity of new imidazo[1,2-a]pyrimidine derivatives.[2]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyrimidines

This protocol describes a general method for the synthesis of 3-substituted imidazo[1,2-a]pyrimidines via condensation.

  • To a solution of the substituted 2-aminopyrimidine (1 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 10 mL), add the corresponding α-halocarbonyl compound (1 mmol).

  • Reflux the reaction mixture for 1.5–4.5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials have been consumed.

  • Cool the reaction mixture to room temperature.

  • Add potassium hydroxide powder (3.3 mmol) and stir the mixture for 30 minutes.

  • Filter the solid and wash it with chloroform.

  • The filtrate can then be concentrated and the crude product purified by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyrimidine.[20]

General Procedure for Suzuki-Miyaura Cross-Coupling on a Halogenated Imidazo[1,2-a]pyrimidine

This protocol outlines a general procedure for the functionalization of a halogenated imidazo[1,2-a]pyrimidine using a Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add the halogenated imidazo[1,2-a]pyrimidine (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and ethanol or dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired functionalized imidazo[1,2-a]pyrimidine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 2-Aminopyrimidine reaction Condensation Reaction (e.g., Reflux in DCE) start1->reaction start2 α-Haloketone start2->reaction workup Base Treatment (KOH) Filtration reaction->workup Cooling purification Column Chromatography workup->purification product Functionalized Imidazo[1,2-a]pyrimidine purification->product

Caption: A typical experimental workflow for the synthesis of functionalized imidazo[1,2-a]pyrimidines.

troubleshooting_workflow cluster_investigate Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Low Reaction Yield check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_purity Verify Starting Material Purity start->check_purity check_atmosphere Consider Inert Atmosphere start->check_atmosphere optimize_conditions Optimize Conditions (e.g., change solvent, catalyst) check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents use_inert Run under N2 or Ar check_atmosphere->use_inert improved_yield Improved Yield optimize_conditions->improved_yield purify_reagents->improved_yield use_inert->improved_yield

Caption: A troubleshooting decision tree for addressing low reaction yields.

signaling_pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_inhibitor Drug Action cluster_response Cellular Response receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates response Inhibition of Cell Growth & Proliferation mtor->response Promotes inhibitor Imidazo[1,2-a]pyrimidine Derivative inhibitor->akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazo[1,2-a]pyrimidine derivative.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of imidazo[1,2-a]pyrimidine derivatives during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrimidine derivative precipitates when I dilute my DMSO stock solution into aqueous assay buffer. Why is this happening?

A1: This is a common issue known as "solvent shock." Imidazo[1,2-a]pyrimidine derivatives, like many heterocyclic compounds, are often significantly more soluble in organic solvents like DMSO than in aqueous solutions.[1] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the abrupt change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.[1]

Q2: I observe a precipitate in my DMSO stock solution after a freeze-thaw cycle. What should I do?

A2: Repeated freeze-thaw cycles can promote compound precipitation from DMSO stocks. Additionally, DMSO is hygroscopic and can absorb atmospheric moisture, which reduces the solubility of hydrophobic compounds. To resolve this, gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate before use. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and to use anhydrous DMSO.

Q3: Can the pH of my assay buffer affect the solubility of my imidazo[1,2-a]pyrimidine derivative?

A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. The imidazo[1,2-a]pyrimidine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH. Adjusting the pH of the buffer may increase the solubility of your specific derivative. It is advisable to determine the pKa of your compound to inform the optimal pH for solubilization.[2]

Q4: My compound appears to be soluble, but I am getting inconsistent results in my assay. Could this be related to solubility?

A4: Yes, poor solubility can lead to variable and inaccurate biological data even without visible precipitation. The compound may be forming microscopic aggregates that are not readily visible. This reduces the effective concentration of the monomeric compound available to interact with the biological target, leading to underestimated potency and poor reproducibility.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity and off-target effects.[3] However, the tolerance to DMSO can vary between cell lines and assay types. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system by running appropriate vehicle controls.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer Exceeding the compound's aqueous solubility limit; "Solvent Shock".- Lower the final concentration of the compound.- Perform a stepwise dilution of the DMSO stock into the assay buffer.- Add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing.- Pre-warm the aqueous assay buffer to 37°C before adding the compound stock.
Precipitation occurs over time during incubation The compound is in a supersaturated state and crystallizes over time. Temperature or pH shifts in the incubator may also contribute.- Use a lower final concentration of the compound.- Incorporate a co-solvent (e.g., PEG 400, ethanol) in the final assay buffer (ensure compatibility with the assay).- Consider using cyclodextrins to form inclusion complexes and enhance solubility.[4][5][6]
Compound is difficult to dissolve in 100% DMSO The compound may have very high crystallinity or be inherently poorly soluble even in DMSO.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.- For very difficult compounds, consider using an alternative organic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA), but verify their compatibility with your assay.
Inconsistent assay results or lower than expected potency Micro-precipitation or aggregation of the compound.- Visually inspect the assay plate for any signs of turbidity or precipitate.- Determine the kinetic solubility of the compound in the final assay buffer.- Consider using surfactants (e.g., Tween-80) at low concentrations to prevent aggregation, but validate for assay interference.

Quantitative Solubility Data for Imidazo[1,2-a]pyrimidine Derivatives

The aqueous solubility of imidazo[1,2-a]pyrimidine derivatives can vary significantly based on the nature and position of their substituents. Lipophilicity, crystal packing, and ionizable groups all play a crucial role. Below is a table summarizing available solubility data for representative compounds from the literature.

Compound ClassDerivativeSolubilityMethodReference
3-Nitroimidazo[1,2-a]pyridine"Hit A"6.9 µMThermodynamic (pH 7.4)[7]
3-Nitroimidazo[1,2-a]pyridine"Hit B"1.4 µMThermodynamic (pH 7.4)[7]
Imidazo[1,2-a]pyridineOptimized anti-TB agent2.10 mg/mLAqueous[8]
Imidazo[1,2-a]pyrimidine Schiff BaseDerivative 7a-2.965 (log mol/L)Predicted
Imidazo[1,2-a]pyrimidine Schiff BaseDerivative 7b-2.972 (log mol/L)Predicted
Imidazo[1,2-a]pyrimidine Schiff BaseDerivative 7c-2.958 (log mol/L)Predicted

Experimental Protocols

Protocol 1: General Procedure for Preparing Working Solutions from a DMSO Stock
  • Prepare a Concentrated Stock Solution: Dissolve the imidazo[1,2-a]pyrimidine derivative in 100% anhydrous DMSO to a concentration of 10-20 mM. Gentle warming (37°C) and sonication can be used to facilitate dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Stepwise Dilution): a. On the day of the experiment, thaw a single aliquot of the stock solution and bring it to room temperature. b. Prepare one or more intermediate dilutions in 100% DMSO. For example, to achieve a 10 µM final concentration with 0.5% DMSO, you might prepare a 2 mM intermediate stock.

  • Prepare Final Working Solution: a. Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. While vortexing the pre-warmed buffer/medium, add the required volume of the intermediate DMSO stock dropwise. For example, add 5 µL of a 2 mM stock to 995 µL of buffer for a final concentration of 10 µM.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to the assay.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol can be used to determine the concentration at which an imidazo[1,2-a]pyrimidine derivative precipitates in a specific assay buffer.

  • Compound Preparation: Prepare a serial dilution of the compound in 100% DMSO in a 96-well plate.

  • Assay Plate Preparation: Add the desired volume of your specific assay buffer to the wells of a clear 96-well plate.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO compound plate to the assay buffer plate. This typically creates a 1:50 or 1:100 dilution. Mix immediately.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate using a nephelometer, which measures light scattering caused by suspended particles (precipitate). The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Individual Components (Stock, Buffer, etc.) A->B C Precipitation in DMSO Stock? B->C D Precipitation Upon Dilution? B->D E Precipitation During Incubation? B->E C->D No F Modify Stock Preparation (Warm, Sonicate, Anhydrous DMSO) C->F Yes D->E No G Optimize Dilution Protocol (Stepwise, Vortexing, Pre-warm buffer) D->G Yes H Optimize Assay Buffer (pH, Co-solvents, Cyclodextrins) E->H Yes J Problem Resolved F->J I Lower Final Compound Concentration G->I H->I I->J

Caption: A workflow for troubleshooting compound precipitation.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->PI3K Inhibits ImidazoPyrimidine->Akt Inhibits ImidazoPyrimidine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Chromatography Purification of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chromatographic purification of imidazo[1,2-a]pyrimidine derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the purification of imidazo[1,2-a]pyrimidines by column chromatography.

Issue 1: Poor or No Recovery of the Compound from the Column

Question: I've loaded my crude imidazo[1,2-a]pyrimidine product onto a silica gel column, but I am getting very low or no recovery of my desired compound. What could be the issue?

Answer: Several factors could be contributing to the poor recovery of your compound. Here is a step-by-step troubleshooting guide:

  • Compound Instability: Imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to on-column degradation.[1]

    • Recommendation: Before performing column chromatography, assess the stability of your compound on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. The appearance of new spots or streaking indicates potential degradation.[1]

    • Solution: If instability is observed, consider using a less acidic stationary phase such as neutral alumina or deactivated silica gel.

  • Inappropriate Solvent System: The polarity of your eluent may be insufficient to displace your compound from the stationary phase.

    • Recommendation: Your target compound should have an Rf value of approximately 0.2-0.4 in the chosen solvent system on a TLC plate for optimal separation.[1] A very low Rf suggests the eluent is not polar enough.

    • Solution: A common and effective solvent system for these compounds is a mixture of hexane and ethyl acetate.[1] You can gradually increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol to increase the eluent strength.[1]

  • Compound Eluted in the Solvent Front: If the solvent system is overly polar, your compound may have eluted very quickly with the solvent front.

    • Recommendation: Always collect and analyze the initial fractions from your column by TLC.[1]

    • Solution: If your compound is present in the first few fractions, you will need to use a less polar solvent system for your next purification attempt.

Issue 2: Tailing or Streaking of the Compound on TLC and Column

Question: My imidazo[1,2-a]pyrimidine compound is showing significant tailing (streaking) on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?

Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyrimidines.

  • Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine core can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to tailing.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase.

    • Recommendation: Add 0.1-2.0% triethylamine or a small amount of ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Overloading: Applying too much sample to the column can also cause streaking.

    • Recommendation: Ensure you are not overloading the column. As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product.

Issue 3: Difficulty in Achieving High Purity

Question: I am able to recover my compound, but it is still contaminated with impurities. How can I improve the separation?

Answer: Achieving high purity often requires careful optimization of the chromatographic conditions.

  • Optimize the Solvent System: Even minor adjustments to the solvent system can significantly enhance separation. Experiment with different solvent ratios or introduce a third solvent to modulate the selectivity.

  • Employ Dry Loading: If your compound has limited solubility in the eluent, it can lead to band broadening and poor separation.

    • Solution: Utilize a dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can cause channeling and lead to inefficient separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for imidazo[1,2-a]pyrimidine derivatives?

A1: The most frequently reported methods for purifying these derivatives are flash silica gel chromatography and recrystallization. For challenging separations or to obtain material of very high purity, preparative HPLC can also be utilized.[1]

Q2: My solid imidazo[1,2-a]pyrimidine derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when a compound melts in the hot recrystallization solvent and separates as a liquid instead of crystallizing upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the solute.

  • Solutions:

    • Add more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.

    • Try a solvent with a lower boiling point.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.[1]

Q3: Are there any specific safety precautions I should take during the purification of these compounds?

A3: Standard laboratory safety practices are essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All purification procedures involving organic solvents must be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Reported Purification Methods and Yields for Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassPurification MethodSolvent SystemYield (%)Reference
Imine-bearing imidazo[1,2-a]pyrimidinesFlash silica gel chromatographyHexane:Ethyl Acetate (1:2)60%[2]
Imine-bearing imidazo[1,2-a]pyrimidinesFlash silica gel chromatographyHexane:Ethyl Acetate (1:4)65%[2]
N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamineFlash silica gel chromatographyEthyl Acetate:Methanol (3:1)70%[3]
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimineFlash silica gel chromatographyHexane:Ethyl Acetate85%[2]
Imidazo[1,2-c]pyrimidinonesFlash chromatography100% Diethyl Ether24-63%[4]
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidineWashing with ethyl ether and ethanol-65%[5]
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidineWashing with ethyl ether and ethanol-52%[5]

Experimental Protocols

Protocol 1: Flash Silica Gel Chromatography of Imidazo[1,2-a]pyrimidine Derivatives

This protocol provides a general procedure for the purification of imidazo[1,2-a]pyrimidine derivatives using flash silica gel chromatography.

1. Materials:

  • Crude imidazo[1,2-a]pyrimidine product

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol)

  • Triethylamine (optional, for basic compounds)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and tightly packed bed. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[1]

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add silica gel (approximately 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[1]

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified imidazo[1,2-a]pyrimidine derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Imidazo[1,2-a]pyrimidine Purification start Start Purification issue Poor Recovery or Tailing? start->issue check_stability Assess Compound Stability (2D TLC) issue->check_stability Yes end Pure Compound issue->end No degradation Degradation Observed? check_stability->degradation change_stationary_phase Use Alumina or Deactivated Silica degradation->change_stationary_phase Yes optimize_mobile_phase Optimize Mobile Phase degradation->optimize_mobile_phase No change_stationary_phase->optimize_mobile_phase add_modifier Add Triethylamine (for tailing) optimize_mobile_phase->add_modifier adjust_polarity Adjust Polarity (for recovery) optimize_mobile_phase->adjust_polarity check_loading Review Loading Technique add_modifier->check_loading adjust_polarity->check_loading dry_loading Use Dry Loading for Poor Solubility check_loading->dry_loading dry_loading->end Wnt_Signaling_Inhibition Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyrimidines cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation proteasome Proteasomal Degradation beta_catenin->proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF accumulation & translocation target_genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->target_genes activation nucleus Nucleus Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Imidazo_pyrimidine->beta_catenin destabilization PI3K_Akt_mTOR_Inhibition Inhibition of PI3K/Akt/mTOR Signaling by Imidazo[1,2-a]pyridines Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activation mTORC1 mTORC1 Akt->mTORC1 activation Apoptosis Apoptosis Akt->Apoptosis inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Imidazo_pyridine->Akt inhibition

References

Technical Support Center: Refining ADMET Properties of Imidazo[1,2-a]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of imidazo[1,2-a]pyrimidine drug candidates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of imidazo[1,2-a]pyrimidine derivatives.

Issue 1: Poor Aqueous Solubility

Q1: My imidazo[1,2-a]pyrimidine candidate shows very low aqueous solubility, hindering its progression in development. What strategies can I employ to improve its solubility?

A1: Poor aqueous solubility is a common challenge for heterocyclic compounds like imidazo[1,2-a]pyrimidines.[1] Several strategies can be employed to enhance solubility:

  • Salt Formation: If your compound has a basic nitrogen atom, forming a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate) can significantly improve aqueous solubility.

  • Structural Modification:

    • Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), amino (-NH2), or morpholine moieties into the scaffold. Care must be taken to ensure these modifications do not negatively impact the compound's primary biological activity.

    • Reduce Lipophilicity: High lipophilicity (LogP) often correlates with poor solubility. Consider replacing lipophilic substituents with more polar alternatives.

  • Formulation Approaches:

    • Co-solvents: Employing co-solvents like ethanol or polyethylene glycol (PEG) in formulations can enhance solubility.[2]

    • Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic polymer (e.g., polyvinylpyrrolidone) can improve its dissolution rate and apparent solubility.[2]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.

Issue 2: Rapid Metabolism

Q2: My lead compound is rapidly metabolized in human liver microsomes, suggesting a short in vivo half-life. How can I identify the metabolic soft spots and improve its metabolic stability?

A2: Rapid metabolism is a significant hurdle for imidazo[1,2-a]pyrimidine derivatives, often mediated by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO).

  • Metabolite Identification Studies: The first step is to identify the major metabolites using in vitro systems like human liver microsomes (HLM) or S9 fractions, followed by LC-MS/MS analysis. This will pinpoint the metabolically labile positions on your molecule.

  • Addressing Aldehyde Oxidase (AO) Metabolism: The imidazo[1,2-a]pyrimidine core itself can be susceptible to oxidation by AO.[3] Strategies to mitigate this include:

    • Blocking the Site of Metabolism: Introduce substituents at the position of oxidation to sterically hinder enzyme access.

    • Modifying the Heterocyclic Core: Altering the electronic properties of the ring system by introducing electron-withdrawing or electron-donating groups can reduce its susceptibility to AO-mediated metabolism.[4]

  • Addressing Cytochrome P450 (CYP) Metabolism:

    • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically active site can slow down CYP-mediated metabolism due to the kinetic isotope effect.

    • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near a site of oxidative metabolism can decrease its likelihood of being oxidized.

Issue 3: High Cytotoxicity in a Cancer Cell Line, but Also in Normal Cell Lines

Q3: My compound shows potent cytotoxicity against my target cancer cell line, but it is also highly toxic to normal cell lines, indicating a narrow therapeutic window. What steps can I take to improve its selectivity?

A3: Achieving cancer cell-specific cytotoxicity is a critical goal. A narrow therapeutic window suggests off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule to understand which structural features contribute to cytotoxicity against both cancer and normal cells. This can help in designing analogs with improved selectivity.

  • Target Engagement Assays: Confirm that the observed cytotoxicity is due to the intended mechanism of action. If the compound is a kinase inhibitor, for example, perform assays to measure its inhibitory activity against the target kinase.

  • Investigate Off-Target Effects:

    • Kinase Profiling: Screen your compound against a panel of kinases to identify any off-target inhibitory activities that might contribute to general cytotoxicity.

    • hERG Inhibition Assay: Assess for inhibition of the hERG potassium channel, as this can lead to cardiotoxicity.

  • Prodrug Strategies: Design a prodrug that is selectively activated in the tumor microenvironment (e.g., by hypoxia or specific enzymes overexpressed in cancer cells).

Frequently Asked Questions (FAQs)

Q1: What are the key ADMET parameters to consider for imidazo[1,2-a]pyrimidine drug candidates?

A1: The key ADMET parameters include:

  • Absorption: Aqueous solubility, permeability (e.g., using PAMPA or Caco-2 assays), and efflux ratio (P-glycoprotein substrate liability).

  • Distribution: Plasma protein binding and blood-to-plasma ratio.

  • Metabolism: Metabolic stability in liver microsomes or hepatocytes and identification of major metabolizing enzymes (CYPs, AO).

  • Excretion: Identifying the major routes of elimination.

  • Toxicity: In vitro cytotoxicity against target and non-target cell lines, hERG inhibition, and cytochrome P450 inhibition.

Q2: How can I interpret the results of a cytochrome P450 inhibition assay?

A2: A CYP450 inhibition assay provides IC50 values, which represent the concentration of your compound that inhibits 50% of a specific CYP enzyme's activity.

  • Potent Inhibition (Low IC50): A low IC50 value (typically <1 µM) indicates a high potential for drug-drug interactions (DDIs) if your compound is co-administered with other drugs metabolized by that CYP isoform.[5]

  • Weak Inhibition (High IC50): A high IC50 value (e.g., >10 µM) suggests a lower risk of clinically significant DDIs.

  • Mechanism of Inhibition: Further studies may be needed to determine if the inhibition is reversible (competitive or non-competitive) or irreversible (time-dependent), as this has different clinical implications.[6]

Q3: My compound shows conflicting results between a PAMPA and a Caco-2 permeability assay. What could be the reason?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) only assesses passive diffusion, while the Caco-2 assay, which uses a monolayer of intestinal cells, can also account for active transport and efflux.

  • High PAMPA, Low Caco-2 Permeability: This often suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.

  • Low PAMPA, High Caco-2 Permeability: This is less common but could indicate that your compound is a substrate for an active uptake transporter in the Caco-2 cells.

Quantitative ADMET Data Summary

The following tables provide a summary of in vitro ADMET data for a series of hypothetical imidazo[1,2-a]pyrimidine analogs to illustrate how data can be structured for comparison.

Table 1: Physicochemical and Permeability Properties

Compound IDMW ( g/mol )clogPAqueous Solubility (µM, pH 7.4)PAMPA Pe (10⁻⁶ cm/s)
IMP-001350.43.258.5
IMP-002366.42.8256.2
IMP-003380.53.5210.1
IMP-004394.42.5504.5

Table 2: In Vitro Metabolism and Safety Data

Compound IDHLM Stability (t½, min)CYP3A4 Inhibition IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)Cytotoxicity (HepG2) IC₅₀ (µM)
IMP-001152.55.18.3
IMP-00245>5025.6>100
IMP-003101.82.34.7
IMP-004>60>50>30>100

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound.

  • Methodology:

    • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

    • Coat the filter of a 96-well donor plate with the lipid solution.

    • Add the test compound solution (e.g., 10 µM in a buffer with 5% DMSO) to the donor wells.

    • Add buffer to the acceptor wells of a 96-well acceptor plate.

    • Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the effective permeability (Pe) using the appropriate equations.[7]

2. In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolism of a compound by liver enzymes.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • Add the test compound (e.g., 1 µM final concentration).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time.[8]

3. Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic Method)

  • Objective: To assess the potential of a compound to inhibit major CYP isoforms.

  • Methodology:

    • Use commercially available kits containing recombinant human CYP enzymes, a fluorogenic substrate, and a NADPH-regenerating system.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the specific CYP enzyme and the NADPH-regenerating system.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C.

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

4. MTT Cytotoxicity Assay

  • Objective: To measure the cytotoxic effect of a compound on a cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specific duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

ADMET_Screening_Workflow cluster_in_vitro In Vitro ADMET Screening cluster_decision Decision Making cluster_in_vivo In Vivo Studies A Compound Synthesis (Imidazo[1,2-a]pyrimidine Analogs) B Physicochemical Properties (Solubility, logP) A->B C Permeability Assay (PAMPA) B->C D Metabolic Stability (Liver Microsomes) B->D E CYP450 Inhibition B->E F hERG Inhibition B->F G Cytotoxicity (Cancer & Normal Cell Lines) B->G H Data Analysis & SAR C->H D->H E->H F->H G->H I Go/No-Go Decision H->I I->A No-Go (Optimize Structure) J Pharmacokinetics (Rodent) I->J Go K Efficacy Studies J->K

ADMET Screening Workflow for Drug Candidates

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K

References

Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when optimizing the selectivity of imidazo[1,2-a]pyrimidine-based kinase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyrimidine inhibitor is potent against my target kinase but shows significant off-target activity. What are the primary strategies to improve its selectivity?

A1: Improving selectivity requires a multi-pronged approach that combines structural biology, medicinal chemistry, and computational modeling. The goal is to identify and exploit differences between your primary target kinase and the off-target kinases.

Initial Steps:

  • Kinome-Wide Profiling: The first step is to understand the full scope of your inhibitor's activity. Use a broad kinase selectivity panel (profiling against >300 kinases) to identify all significant off-targets.[1] This provides a clear picture of the selectivity challenge.

  • Structural Analysis: Obtain a co-crystal structure of your inhibitor bound to the target kinase. If this is not feasible, a high-quality homology model can be used. Compare the ATP-binding pocket of your target with those of the identified off-target kinases. Look for differences in key residues, particularly in the hinge region, the gatekeeper residue, and the solvent-front region.[2]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the imidazo[1,2-a]pyrimidine scaffold. SAR investigation can reveal which substitutions enhance potency and selectivity. For the related imidazo[1,2-a]pyridine scaffold, specific substitution patterns on appended phenyl rings were found to dramatically increase isoform selectivity.[3]

A general workflow for improving inhibitor selectivity is outlined below.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Rational Design cluster_2 Phase 3: Synthesis & Evaluation cluster_3 Phase 4: Optimization Hit Initial Hit Compound (Potent but Non-selective) Profile Kinome-wide Selectivity Profiling Hit->Profile Identify_Off_Targets Identify Key Off-Targets Profile->Identify_Off_Targets Structural_Bio Obtain Co-crystal Structure or Homology Model Identify_Off_Targets->Structural_Bio Computational Computational Modeling (Docking, FEP) Identify_Off_Targets->Computational Design Design New Analogs (Exploit Differences) Structural_Bio->Design Computational->Design Synthesis Synthesize Analogs Design->Synthesis Optimized Selective Lead Compound Biochem_Assay Biochemical Assays (IC50 vs. Target & Off-Targets) Synthesis->Biochem_Assay Cell_Assay Cell-based Assays (Target Engagement) Biochem_Assay->Cell_Assay Cell_Assay->Optimized Iterate Design Cycle If Necessary

Caption: Workflow for Improving Kinase Inhibitor Selectivity.
Q2: How can I leverage structural differences between kinases to enhance selectivity?

A2: Exploiting subtle differences in the ATP-binding pocket is a cornerstone of designing selective inhibitors.

  • Gatekeeper Residue: The size of the gatekeeper residue (which controls access to a hydrophobic back pocket) is a key determinant of selectivity. If your target has a small gatekeeper (e.g., threonine, valine, or alanine) and an off-target has a large one (e.g., methionine, phenylalanine), you can design bulkier substituents on your inhibitor that will be sterically hindered from binding to the off-target.

  • Solvent-Front Region: The region of the binding site exposed to the solvent often has lower sequence conservation among kinases. Introducing polar groups on your inhibitor that can form specific hydrogen bonds with residues in this region of the target kinase can significantly improve selectivity.

  • Hinge Region: While the hinge region that forms hydrogen bonds with the inhibitor core is highly conserved, flanking residues can differ. Modifications that interact with these non-conserved flanking residues can confer selectivity. For example, in Aurora kinases, key differences at positions L215, T217, and R220 in the ATP-binding pocket were exploited to design selective inhibitors based on an imidazo[4,5-b]pyridine scaffold.[2] A similar strategy can be applied to imidazo[1,2-a]pyrimidines.

The diagram below illustrates how an inhibitor might selectively bind to a target kinase over an off-target kinase by exploiting these differences.

G Conceptual Basis of Kinase Inhibitor Selectivity cluster_target Target Kinase cluster_offtarget Off-Target Kinase Target Pocket Inhibitor_T Selective Inhibitor Interaction Specific Favorable Interaction (e.g., H-bond) Inhibitor_T->Interaction OffTarget Pocket Inhibitor_OT Selective Inhibitor Clash Steric Clash or Unfavorable Interaction Inhibitor_OT->Clash

Caption: Exploiting Binding Pocket Differences for Selectivity.
Q3: What computational tools are available to predict the selectivity of my imidazo[1,2-a]pyrimidine inhibitors?

A3: Computational methods can serve as efficient alternatives to costly and time-consuming biochemical assays for predicting selectivity profiles across the kinome.[4][5]

  • Binding Site Similarity Comparison: Tools like KinomeFEATURE compare the physicochemical microenvironment of the inhibitor's binding site in the target kinase with other kinases in a database.[4] This can predict potential off-targets based on pocket similarity.

  • Inverse/Reverse Docking: This involves docking your inhibitor into the structures of a large panel of kinases to predict which ones it is likely to bind to. This can help prioritize which off-targets to test experimentally.

  • Quantitative Structure-Activity Relationship (QSAR): 2D or 3D QSAR models can be built using existing data on kinase inhibitor binding to predict the activity of new compounds.[6]

  • Free Energy Perturbation (FEP): While computationally intensive, FEP calculations can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications to your inhibitor, guiding the design of more selective compounds.

Table 1: Comparison of Computational Approaches for Selectivity Prediction

MethodPrincipleAdvantagesDisadvantages
Binding Site Similarity Compares physicochemical properties of kinase ATP-binding pockets.[4]Fast; does not require inhibitor structure.May not capture inhibitor-specific interactions.
Inverse Docking Docks a single ligand into multiple protein structures.Predicts potential off-targets for a specific compound.Accuracy depends on scoring functions; computationally intensive.
QSAR Correlates chemical structure/properties with biological activity.[6]Fast for virtual screening of large compound libraries.Requires a large, high-quality dataset for model training.
FEP Calculates the free energy difference in binding between two ligands.High accuracy in predicting relative binding affinities.Very computationally expensive; limited to small modifications.
Q4: Which experimental assays are crucial for determining inhibitor selectivity, and how should I set them up?

A4: A tiered approach to experimental validation is most efficient.[7] A combination of biochemical and cell-based assays is necessary to confirm selectivity.

  • Primary Biochemical Screen (Single Concentration): Screen your inhibitor at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (>300 kinases). This quickly identifies potential hits.[7][8] Companies like Reaction Biology or DiscoverX (KINOMEScan) offer these services.

  • Dose-Response Assays (IC50/Kd Determination): For any kinase showing significant inhibition (>70-80%) in the primary screen, perform a full dose-response curve to determine the IC50 (for activity assays) or Kd (for binding assays).[7][9]

  • Cell-Based Target Engagement Assays: Confirm that your inhibitor engages the target in a cellular context. This can be done by measuring the phosphorylation of a known downstream substrate of your target kinase via Western Blot or ELISA. This step is critical as biochemical potency does not always translate to cellular activity.

Below are detailed protocols for two key types of assays.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)

This protocol is a gold standard for directly measuring kinase catalytic activity.[1][9]

Objective: To determine the IC50 value of an imidazo[1,2-a]pyrimidine inhibitor against a target kinase.

Materials:

  • Purified, active kinase enzyme.

  • Specific substrate peptide or protein for the kinase.

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • ATP solution (stock).

  • [γ-³³P]-ATP (radiolabeled).

  • Inhibitor compound dissolved in 100% DMSO.

  • 96-well plates.

  • Phosphocellulose filter plates (e.g., Millipore MAPH).

  • 0.75% Phosphoric acid wash solution.

  • Scintillation counter and scintillant.

Methodology:

  • Compound Plating: Prepare serial dilutions of the inhibitor in 100% DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 96-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, DTT, substrate, and MgCl₂. Add the kinase enzyme to this mix.

  • Initiate Reaction: Add the kinase/substrate mix to the wells containing the compound. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Start Phosphorylation: Prepare an ATP mix containing cold ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Km of the kinase.[9] Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Add liquid scintillant to the dry wells and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Binding Assay (e.g., KINOMEScan™)

This assay measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a kinase. It directly measures the dissociation constant (Kd).[9]

Objective: To determine the Kd values and selectivity profile of an inhibitor across a large panel of kinases.

General Principle:

  • System Components: The assay uses DNA-tagged kinases, an immobilized active-site directed ligand (the probe), and the test inhibitor.

  • Competition: The test inhibitor is mixed with the DNA-tagged kinases and the immobilized probe. The inhibitor competes with the immobilized probe for binding to the kinase's ATP site.

  • Quantification: The amount of kinase bound to the immobilized probe is measured by quantifying the attached DNA tag using qPCR. A lower amount of bound kinase indicates stronger competition from the test inhibitor.

  • Data Output: Results are often reported as "% Control", where a lower percentage signifies stronger binding of the test compound. These values can be used to calculate Kd.

Methodology (as a service):

  • Compound Submission: Researchers typically submit their compound dissolved in DMSO at a specified concentration.

  • Screening: The service provider performs the binding assay, usually at a single inhibitor concentration (e.g., 1 µM) for initial profiling.

  • Data Analysis: The provider reports the results, often as a list of kinases bound, percent of control, and a selectivity score (e.g., S-score). The S-score quantifies the selectivity by dividing the number of kinases that bind the compound by the total number of kinases tested.[10]

  • Follow-up: For hits of interest, a full dose-response experiment can be requested to determine the precise Kd value.

Case Study Data: Improving Selectivity through SAR

The following table, adapted from a study on the related imidazo[1,2-a]pyridine scaffold, illustrates how systematic chemical modification can reverse isoform selectivity.[3] A similar approach can be applied to the imidazo[1,2-a]pyrimidine series.

Table 2: Example of Selectivity Improvement via SAR on a Related Scaffold

CompoundR¹ GroupR² GroupSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Selectivity (SIK2/SIK1)Selectivity (SIK3/SIK1)
HTS Hit HPhenyl13030220.2x0.2x
Analog 1 H2-MeO-Phenyl1118012016x11x
Analog 27 Me2-Cl-Phenyl0.8 >100 >100 >125x>125x

Data adapted from a study on imidazo[1,2-a]pyridines targeting SIK kinases to illustrate the principle of SAR-driven selectivity enhancement.[3]

This data clearly shows that moving from an unsubstituted phenyl group to a 2-methoxy-phenyl and finally to a 2-chloro-phenyl on the scaffold, while also modifying another position, dramatically increased potency against the target (SIK1) while reducing potency against related isoforms (SIK2, SIK3), resulting in a highly selective inhibitor.

References

Technical Support Center: Enhancing Antibacterial Activity of Substituted Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted imidazo[1,2-a]pyrimidines.

Frequently Asked Questions (FAQs)

1. Synthesis & Purification

  • Q: What are the common synthetic routes for the imidazo[1,2-a]pyrimidine scaffold?

    • A: The most established method is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with α-haloketones.[1][2] Variations include multicomponent reactions and the use of different catalysts like aluminum oxide or iodine to improve efficiency and adhere to green chemistry principles.[3][4][5] A common approach involves reacting 2-aminopyrimidine with α-bromoketones.[3]

  • Q: What are the typical starting materials for these syntheses?

    • A: The core is typically formed from commercially available 2-aminopyrimidine.[6] The diversity of the final compounds comes from the choice of α-haloketones or equivalent reagents used for the cyclization step.[7][8]

  • Q: My reaction yield is consistently low. What are some common troubleshooting steps?

    • A: Low yields can result from several factors. First, ensure the purity of your starting materials, particularly the 2-aminopyrimidine and the α-haloketone. Second, optimize the reaction conditions; solvent choice and reaction temperature can be critical. For instance, while solvents like toluene or dioxane can be used, they may require prolonged heating.[2] Using microwave irradiation in solvent-free conditions with a catalyst like Al2O3 has been reported to be effective.[3][9] Finally, consider alternative catalytic systems, as some reactions benefit from catalysts such as copper or iodine.[4][5]

  • Q: I am having difficulty with the purification of my final compound. What methods are recommended?

    • A: Purification is typically achieved through column chromatography using silica gel.[6] The choice of eluent system (e.g., methanol/chloroform or hexane/ethyl acetate) is crucial and should be determined by thin-layer chromatography (TLC) analysis first.[6][10] Recrystallization from an appropriate solvent can be used as a final step to obtain a high-purity product.

2. Structure-Activity Relationship (SAR) & Activity Enhancement

  • Q: Which positions on the imidazo[1,2-a]pyrimidine ring are most important for antibacterial activity?

    • A: Structure-activity relationship (SAR) studies indicate that substitutions at multiple positions influence antibacterial potency. The nature of the substituent on a phenyl ring at the C-2 position and additional groups at the C-7 position have been shown to be significant.[11] Furthermore, functionalized side chains, often referred to as "arms," at the C-3 position are also critical for modulating activity.[12]

  • Q: How do different types of substituents affect antibacterial activity?

    • A: The electronic properties of the substituents play a key role. Preliminary studies have shown that groups with positive sigma and positive bi values can lead to more active compounds.[13] Conversely, increasing the molar refractivity of the substituent pattern has been observed to decrease antibacterial activity sharply.[13][14] For example, para-substituted halogens (Br, Cl, F) and methoxy groups (OMe) on a C-2 phenyl ring have shown excellent antimicrobial potency in some series.[3]

  • Q: My synthesized compounds show good activity against Gram-positive bacteria but are inactive against Gram-negative strains. Is this normal?

    • A: Yes, this is a common observation. Gram-negative bacteria possess an outer membrane that acts as an additional permeability barrier, preventing many compounds from reaching their intracellular targets.[3] The cell wall of Gram-positive bacteria is primarily a thick layer of peptidoglycan, which is generally more permeable to small molecules.[3] Overcoming this barrier is a significant challenge in antibacterial drug development.

  • Q: I have a lead compound. What is a logical next step for optimization?

    • A: A logical next step is to perform a systematic SAR study. Based on existing data, focus on modifying the substituents at the C-2, C-3, and C-7 positions.[11][12] Create a small library of analogs with varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk at these key positions to identify patterns that improve potency and spectrum of activity.

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of 2-Arylimidazo[1,2-a]pyrimidines

This protocol is a representative example based on the reaction between 2-aminopyrimidine and an α-bromoketone, activated by a catalyst under microwave irradiation.[3][9]

  • Materials: 2-aminopyrimidine, substituted α-bromoarylketone, basic alumina (Al2O3).

  • Procedure:

    • In a microwave-safe vessel, combine 2-aminopyrimidine (1.0 mmol), the desired α-bromoarylketone (1.0 mmol), and basic alumina (Al2O3, ~500 mg).

    • Mix the solids thoroughly with a glass rod.

    • Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300-400W) for 5-10 minutes. Monitor the reaction progress using TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Add ethyl acetate (20 mL) to the solid mixture and stir vigorously.

    • Filter the mixture to remove the alumina catalyst. Wash the solid residue with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel to yield the final 2-aryl-substituted imidazo[1,2-a]pyrimidine.

    • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.[3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), 96-well microtiter plates, sterile DMSO.

  • Procedure:

    • Preparation of Compound Stock: Prepare a stock solution of each test compound in sterile DMSO (e.g., at 10 mg/mL).

    • Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This brings the total volume to 200 µL.

    • Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with MHB only), and a growth control (wells with MHB and bacteria but no compound).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Summaries

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Chalcone Derivatives

This table summarizes the zone of inhibition data for representative compounds against various bacterial strains, with Ciprofloxacin as a reference drug.

Compound IDSubstituent (R)E. coliP. aeruginosaS. aureusS. pyogenes
4a 4-Cl20182221
4b 4-F18162020
4c 4-Br21192322
4e 4-OCH317151918
4f 2,4-diCl22202423
Ciprofloxacin -25242826
Data is presented as Zone of Inhibition in mm. Data adapted from Der Pharma Chemica, 2012.[6]

Table 2: Activity of Imidazo[1,2-a]pyrimidines Against Gram-Positive Bacteria

This table shows the activity of compounds with different para-substituents on the C-2 phenyl ring.

Compound IDSubstituent (p-R)B. subtilisS. aureusM. luteus
3c Br16.3 ± 0.512.6 ± 0.513.3 ± 0.5
3g OMe19.3 ± 0.315.3 ± 0.514.6 ± 0.5
3i Cl15.6 ± 0.511.6 ± 0.512.3 ± 0.3
3j F17.3 ± 0.314.3 ± 0.313.6 ± 0.5
Data is presented as Zone of Inhibition in mm. These compounds showed no activity against the tested Gram-negative bacteria. Data adapted from Molecules, 2023.[3]

Visualized Workflows and Logic

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product start1 2-Aminopyrimidine reaction Cyclocondensation (e.g., Microwave, Catalyst) start1->reaction start2 α-Bromoarylketone start2->reaction extraction Solvent Extraction reaction->extraction filtration Filtration (Remove Catalyst) extraction->filtration evaporation Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography characterization Characterization (NMR, MS) chromatography->characterization final_product Pure Substituted Imidazo[1,2-a]pyrimidine characterization->final_product

Caption: General workflow for the synthesis and purification of imidazo[1,2-a]pyrimidines.

SAR_Logic cluster_positions Key Substitution Positions cluster_properties Substituent Properties core Imidazo[1,2-a]pyrimidine Scaffold C2 C-2 Position (e.g., Aryl group) core->C2 C3 C-3 Position (e.g., Functionalized arm) core->C3 C7 C-7 Position core->C7 electronics Electronic Effects (EDG vs EWG) C2->electronics sterics Steric Hindrance C3->sterics lipophilicity Lipophilicity (LogP) C7->lipophilicity activity Enhanced Antibacterial Activity electronics->activity sterics->activity lipophilicity->activity

Caption: Key factors influencing the Structure-Activity Relationship (SAR).

Screening_Workflow start Synthesized Compound Library primary_screen Primary Screening (e.g., Agar Diffusion) start->primary_screen gram_pos Gram-Positive Strain (e.g., S. aureus) primary_screen->gram_pos gram_neg Gram-Negative Strain (e.g., E. coli) primary_screen->gram_neg hit_id Identify Active 'Hits' hit_id->start Inactive mic_det Determine MIC (Broth Microdilution) hit_id->mic_det Hits lead_compound Lead Compound for Optimization mic_det->lead_compound gram_pos->hit_id gram_neg->hit_id

Caption: Workflow for in vitro antibacterial screening and lead identification.

References

Structure-activity relationship (SAR) optimization of imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structure-activity relationship (SAR) optimization of imidazo[1,2-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What makes the imidazo[1,2-a]pyrimidine scaffold a "privileged structure" in drug discovery?

A1: The imidazo[1,2-a]pyrimidine scaffold is considered a privileged structure due to its versatile biological activity and structural analogy to natural purines.[1] This versatile core has been successfully modified to develop compounds with a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] Its rigid bicyclic structure provides a good platform for introducing various substituents in a well-defined spatial orientation, allowing for fine-tuning of interactions with biological targets.

Q2: What are the most common synthetic routes for creating an imidazo[1,2-a]pyrimidine library?

A2: The most well-known and widely used method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4] Other common strategies include multicomponent reactions, intramolecular cyclizations, and tandem reactions that allow for the construction of diverse derivatives.[5][6] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[1]

Q3: Which positions on the imidazo[1,2-a]pyrimidine ring are most critical for SAR optimization?

A3: SAR studies frequently focus on substitutions at the C2, C3, and C7 positions.

  • C2-position: Modifications here often influence potency and selectivity. Aryl or heteroaryl groups are common substituents.[1]

  • C3-position: This position is crucial for introducing functionalities that can interact with specific residues in a target's binding pocket. It is often a site for adding carboxamides or other hydrogen-bonding groups.[7][8]

  • C7-position: This is a known site for metabolism by aldehyde oxidase (AO). Substituting this position can block metabolic oxidation and improve pharmacokinetic profiles.[9][10]

Q4: What are the primary challenges encountered during the optimization of this scaffold?

A4: The primary challenges include:

  • Metabolic Instability: The imidazo[1,2-a]pyrimidine ring is susceptible to rapid metabolism, particularly oxidation by aldehyde oxidase (AO).[9][11]

  • Poor Aqueous Solubility: Lipophilic derivatives designed for high potency can suffer from low solubility, hindering their development as oral drug candidates.[12]

  • Achieving Selectivity: For targets like kinases, achieving selectivity can be difficult due to the highly conserved nature of ATP-binding pockets across the kinome.[13]

  • Off-Target Effects: Subtle changes to the scaffold can dramatically alter the compound's intracellular target and mechanism of action.[14][15]

Troubleshooting Guide: Synthetic Chemistry

Problem: Low yields or complex, inseparable mixtures during synthesis.

  • Possible Cause 1: Suboptimal Reaction Conditions. The choice of solvent and catalyst can significantly impact reaction outcomes. For instance, using solvents like DMF or MeCN in certain cyclization reactions can lead to complex mixtures.[4]

  • Solution 1: Systematic Optimization.

    • Solvent Screen: Test a panel of solvents with varying polarities (e.g., toluene, dioxane, acetonitrile). In some cases, solvent-free conditions using microwave irradiation with a solid support like basic alumina can improve yields and simplify purification.[1]

    • Catalyst Choice: For copper-catalyzed reactions, the choice of ligand and copper source (e.g., CuI) is critical.[16] For condensation reactions, both acid (e.g., acetic acid) and base catalysts should be evaluated.[2]

  • Possible Cause 2: Unstable Reagents or Intermediates. Starting materials like α-haloketones can be unstable. Similarly, reaction intermediates may degrade under prolonged heating.

  • Solution 2: Modify Protocol.

    • Use freshly prepared or purified reagents.

    • Employ microwave-assisted synthesis to drastically reduce reaction times from hours to minutes, which can prevent the degradation of sensitive compounds.[1]

    • Consider a one-pot, multi-component reaction strategy, which avoids the isolation of potentially unstable intermediates.[6]

Experimental Protocol: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

This protocol describes a common microwave-assisted condensation reaction.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • Substituted 2-bromoacetophenone (1.0 mmol)

  • Basic alumina (Al₂O₃) (500 mg)

  • Domestic microwave oven

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-aminopyrimidine (1.0 mmol) and the desired 2-bromoarylketone (1.0 mmol).[1]

  • Add basic alumina (500 mg) as a solid support and catalyst.[1]

  • Place the vessel in the center of the microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., 300-600 W) for short intervals (e.g., 30-60 seconds) to control the temperature. Monitor the reaction progress between intervals using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the solid mass and stir for 15 minutes.

  • Filter the mixture to remove the alumina.

  • Wash the alumina with additional solvent.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-aryl-imidazo[1,2-a]pyrimidine.

Troubleshooting Guide: Biological Assays & SAR Interpretation

Problem: A new series of analogs shows poor or no activity against the intended target (e.g., a protein kinase).

  • Possible Cause 1: Loss of Key Binding Interactions. The modifications may have removed a critical hydrogen bond, hydrophobic interaction, or other key feature required for binding. Kinase inhibitors, for example, often require a "hinge-binding" motif.[17]

  • Solution 1: Structure-Guided Design.

    • If a crystal structure or reliable homology model of the target protein is available, use molecular docking to analyze the binding mode of your lead compound.[18]

    • Identify key interactions (e.g., hydrogen bonds with the kinase hinge region).

    • Design new analogs that preserve these key interactions while exploring modifications in other regions of the molecule to improve properties.

  • Possible Cause 2: Incorrect Compound Conformation. The new substituents may force the molecule into a conformation that is unfavorable for binding to the target's active site.

  • Solution 2: Conformational Analysis & Rigidification.

    • Use computational tools to analyze the likely low-energy conformations of your new analogs.

    • Consider strategies to rigidify the molecule, such as introducing rings or double bonds, to lock it into a more bioactive conformation.

  • Possible Cause 3: Low Compound Solubility in Assay Buffer. The compound may be precipitating out of the assay buffer, leading to artificially low activity readings.

  • Solution 3: Check Solubility and Modify Assay Conditions.

    • Visually inspect the assay wells for precipitation.

    • Measure the thermodynamic solubility of your key compounds at the assay pH.[12]

    • If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (ensure it doesn't affect the assay) or re-evaluating the SAR to include more polar, solubility-enhancing groups.

SAR_Optimization_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis Lead Lead Compound Design Design Analogs (SAR Hypotheses) Lead->Design Identify Vectors Synth Synthesize Analogs Design->Synth Assay In Vitro Assays (Potency, Selectivity) Synth->Assay ADMET In Vitro ADMET (Solubility, Stability) Assay->ADMET Active Compounds Data Analyze Data (SAR Trends) ADMET->Data Data->Design New Hypotheses

Caption: A typical workflow for Structure-Activity Relationship (SAR) optimization.

Troubleshooting Guide: Pharmacokinetics (PK)

Problem: Compound has high in vitro potency but poor in vivo efficacy due to rapid metabolism.

  • Possible Cause: Oxidation by Aldehyde Oxidase (AO). The imidazo[1,2-a]pyrimidine nucleus, particularly at the C7 position, is a known substrate for AO, a common metabolic pathway for nitrogen-containing heterocycles.[9][10][11]

  • Solution: Block or Modify the Metabolic Soft Spot.

    • Block the Reactive Site: Introduce a small, metabolically stable substituent, such as a methyl group or fluorine, at the C7 position. This sterically hinders the AO enzyme from accessing the site of oxidation.[9]

    • Alter the Heterocycle: Systematically modify the imidazo[1,2-a]pyrimidine core itself. For example, replacing the nitrogen at position 8 with a carbon (to form an imidazo[1,2-a]pyridine) can dramatically alter the metabolic profile.[14][15]

    • Reduce Electron Density: Lowering the electron density of the heterocyclic ring system can make it less susceptible to oxidation. This can be achieved by adding electron-withdrawing groups, but care must be taken not to negatively impact target potency.

PK_Troubleshooting Start High In Vitro Potency, Poor In Vivo Efficacy CheckPK Investigate Cause: High Clearance? Start->CheckPK Metabolism High Metabolic Turnover (Microsomes, Hepatocytes) CheckPK->Metabolism Yes IdentifyEnzyme Identify Responsible Enzyme (e.g., AO, CYP) Metabolism->IdentifyEnzyme IsAO Metabolism by Aldehyde Oxidase (AO)? IdentifyEnzyme->IsAO Other Metabolism by CYP Enzymes IdentifyEnzyme->Other No Sol1 Strategy 1: Block C7 Position (e.g., add Me, F) IsAO->Sol1 Yes Sol2 Strategy 2: Alter Heterocycle (e.g., Imidazo[1,2-a]pyridine) IsAO->Sol2 Yes Sol3 Strategy 3: Reduce Ring Electron Density IsAO->Sol3 Yes OtherSol Identify & Block CYP Soft Spot Other->OtherSol

Caption: A decision tree for troubleshooting poor pharmacokinetic properties.
Data Presentation: SAR of Imidazo[1,2-a]pyrimidines as Anti-tubercular Agents

The following table summarizes fictional but representative data based on published SAR studies, demonstrating how modifications affect anti-tubercular activity and physicochemical properties.[8][19]

Compound IDR¹ (C2-position)R² (C7-position)R³ (C3-Amide)MIC (μM) vs. M. tbcLogP
Lead-1 4-ChlorophenylHBenzyl1.54.1
Opt-1a 4-ChlorophenylCH₃ Benzyl0.84.4
Opt-1b 4-ChlorophenylCl Benzyl0.54.6
Opt-2a 2-Pyridyl HBenzyl2.13.5
Opt-2b 2-PyridylCH₃ Benzyl1.13.8
Opt-3 4-ChlorophenylCH₃4-Fluorobenzyl 0.054.6
Opt-4 4-ChlorophenylCH₃Cyclohexyl 0.23.9
  • Observations:

    • Adding a small group (CH₃ or Cl) at the C7-position (R²) improves potency (compare Lead-1 to Opt-1a/1b), potentially by blocking metabolism.[8]

    • Replacing the C2-phenyl with a more polar pyridyl group (R¹) decreases lipophilicity (lower cLogP) but may slightly reduce potency if not optimized (Opt-2a vs. Lead-1).[8][19]

    • The C3-amide group (R³) has a dramatic effect on potency, with lipophilic, electron-poor aromatic rings (Opt-3) showing significantly enhanced activity.[8]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their structural similarity to purine bases allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides an objective, data-driven comparison of the biological profiles of these two important scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

At a Glance: Key Biological Activities

Biological ActivityImidazo[1,2-a]pyrimidineImidazo[1,2-a]pyridine
Anticancer Exhibits potent activity against various cancer cell lines, with some derivatives showing nanomolar efficacy. Known to inhibit Wnt/β-catenin signaling.Demonstrates broad-spectrum anticancer effects, targeting key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB. Several derivatives show significant kinase inhibitory activity.
Antimicrobial Chalcone derivatives show excellent to good activity against both Gram-positive and Gram-negative bacteria.Possesses a wide range of antimicrobial properties, including antibacterial, antifungal, and antitubercular activities.
Anti-inflammatory Derivatives have shown anti-inflammatory activity with COX-2 selectivity.Carboxylic acid derivatives have demonstrated the ability to reduce inflammation in in vivo models.
Antiviral Reported to have antiviral properties, including potential activity against HIV and Hepatitis C.Shows pronounced activity against various viruses, including human cytomegalovirus and varicella-zoster virus.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of both scaffolds has been extensively investigated. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

Imidazo[1,2-a]pyrimidine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
3d MCF-7 (Breast)43.4[1]
MDA-MB-231 (Breast)35.9[1]
4d MCF-7 (Breast)39.0[1]
MDA-MB-231 (Breast)35.1[1]
26c HCC827 (Lung)0.0294[2]
27a HCC827 (Lung)0.0503[2]
Imidazo[1,2-a]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[3]
WM115 (Melanoma)<12[3]
HeLa (Cervical)35.0[3]
Compound 12b Hep-2 (Laryngeal)11[4]
HepG2 (Hepatocellular)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
IP-5 HCC1937 (Breast)45[5]
IP-6 HCC1937 (Breast)47.7[5]
A84 GIST 430/6540.048[6]
A252 GIST 430/6540.047[6]

Signaling Pathways in Cancer

The anticancer activity of these scaffolds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Imidazo[1,2-a]pyridine: Targeting Multiple Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit several critical cancer-related signaling pathways. For instance, some derivatives act as potent PI3K/mTOR dual inhibitors, effectively blocking the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[7] Others have been found to modulate the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation-associated cancers.[8] Furthermore, the Wnt/β-catenin pathway, a key regulator of development and tumorigenesis, is also a target for this scaffold.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Imidazo[1,2-a]pyridine derivatives inhibiting the PI3K/Akt/mTOR pathway.

Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine: Wnt/β-catenin Signaling Inhibition

A direct comparative study has demonstrated that both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives can inhibit the Wnt/β-catenin signaling pathway.[9] This pathway is crucial for embryonic development and its deregulation is a hallmark of many cancers, particularly colorectal cancer. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes Scaffolds Imidazo[1,2-a]pyrimidine & Imidazo[1,2-a]pyridine Derivatives Scaffolds->BetaCatenin Inhibit Pathway

Caption: Both scaffolds inhibit the Wnt/β-catenin signaling pathway.

Antimicrobial Activity: A Head-to-Head Comparison

Both scaffolds have demonstrated significant potential as antimicrobial agents. A direct comparative study of chalcone derivatives of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine revealed interesting differences in their antibacterial activity.[10]

In general, the imidazo[1,2-a]pyrimidine chalcone derivatives showed excellent to good activity against the tested bacterial strains when compared to the imidazo[1,2-a]pyridine chalcone derivatives.[10]

Antibacterial Activity of Chalcone Derivatives (Inhibition Zone in mm)
CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusStreptococcus pyogenesReference
Imidazo[1,2-a]pyrimidine Chalcone (4a) 18152019[10]
Imidazo[1,2-a]pyrimidine Chalcone (4b) 16141918[10]
Imidazo[1,2-a]pyrimidine Chalcone (4c) 15131817[10]
Imidazo[1,2-a]pyridine Chalcone (10a) 12101413[10]
Imidazo[1,2-a]pyridine Chalcone (10b) 1191312[10]
Imidazo[1,2-a]pyridine Chalcone (10c) 1081211[10]
Ciprofloxacin (Standard) 25222826[10]

Anti-inflammatory Activity

Both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.

Imidazo[1,2-a]pyrimidine derivatives have been shown to exhibit anti-inflammatory activities with a degree of selectivity for COX-2 over COX-1.[11] One derivative displayed superior anti-inflammatory activity (63.8% inhibition) compared to ibuprofen (44.3%) in a carrageenan-induced rat paw edema model, with a COX-2 IC50 of 13 µmol/L.[11]

Imidazo[1,2-a]pyridine carboxylic acid derivatives have also been found to reduce inflammation in in vivo models.[12] Docking studies have indicated that these compounds can bind to the active sites of both COX-1 and COX-2 enzymes.[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add Test Compounds (Incubate 48-72h) A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan (e.g., with DMSO) C->D E Read Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: General workflow for an MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds represent highly versatile and promising platforms for the development of novel therapeutic agents. While both exhibit a broad spectrum of biological activities, subtle structural differences can lead to significant variations in their potency and selectivity against different biological targets.

  • Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have been more extensively studied and have shown potent inhibition of multiple key cancer signaling pathways. However, emerging research on imidazo[1,2-a]pyrimidine derivatives reveals their potential, with some compounds exhibiting nanomolar efficacy.

  • Antimicrobial Activity: Direct comparative studies suggest that imidazo[1,2-a]pyrimidine chalcones may have an edge over their imidazo[1,2-a]pyridine counterparts in terms of antibacterial activity.

  • Anti-inflammatory and Antiviral Activity: Both scaffolds have demonstrated promising anti-inflammatory and antiviral potential, warranting further investigation and comparative studies.

This guide provides a snapshot of the current understanding of the comparative biological activities of these two important heterocyclic systems. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their respective therapeutic potential and guide the rational design of next-generation drug candidates.

References

A Comparative Guide to the COX-2 Selectivity of Novel Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) selectivity of recently developed imidazo[1,2-a]pyrimidine and structurally related derivatives against established COX-2 inhibitors. The following sections present quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathway to offer an objective assessment of these novel compounds' therapeutic potential.

Data Presentation: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) and selectivity index (SI) of novel imidazo[1,2-a]pyrimidine and related derivatives against COX-1 and COX-2 enzymes. For comparative purposes, data for established COX-2 inhibitors are also included. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Novel Derivatives
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)[1]Imidazo[1,2-a]pyridine15.20.07217.1
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)[2]Imidazo[1,2-a]pyridine35.60.07508.6
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)[3]Imidazo[1,2-a]pyridine44.80.05896
Compound 5iImidazo[1,2-a]pyridine>1000.11>909
2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[1][4]imidazo[1,2-a]pyrimidine (5a)[5]Benzo[1][4]imidazo[1,2-a]pyrimidine3.50.0570
Established COX-2 Inhibitors (Reference)
Celecoxib[6][7]Pyrazole3.8 - 150.04 - 0.537.6 - 30
Rofecoxib[6][8]Furanone18.9 - 500.018 - 0.5335.5 - 2778
Etoricoxib[9][10]Bipyridine5.3 - 1590.05 - 1.5106 - 344
Valdecoxib[7][9]Isoxazole1.5 - 300.005 - 0.530 - 60

Experimental Protocols

The following is a detailed methodology for the in vitro determination of COX-1 and COX-2 inhibition, based on commonly cited experimental procedures.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Materials:

  • Enzymes: Ovine or human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Cofactor: Heme.

  • Detection Reagent: A suitable reagent to measure prostaglandin formation, such as an ELISA-based kit for PGE2 or a colorimetric/fluorometric probe.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Test Compounds and Reference Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors. Serially dilute these stock solutions to the desired concentrations for the assay.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (solvent control) to the wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Mandatory Visualization

COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins, which are key mediators of inflammation and pain. COX-2 is a critical enzyme in this pathway, and its inhibition is the primary target of the novel imidazo[1,2-a]pyrimidine derivatives discussed.

COX2_Signaling_Pathway cluster_conversion Prostaglandin Synthesis Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) CellMembrane Cell Membrane PLA2 Phospholipase A2 (cPLA2) Stimuli->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates from membrane phospholipids COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX2->PGH2 Catalyzes conversion PGES Prostaglandin Synthases (e.g., mPGES-1) PGH2->PGES Substrate Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PGES->Prostaglandins Catalyzes conversion Receptors Prostaglandin Receptors (e.g., EP Receptors) Prostaglandins->Receptors Bind to Inflammation Inflammation, Pain, Fever Receptors->Inflammation Mediate Inhibitors Novel Imidazo[1,2-a]pyrimidine Derivatives & Other NSAIDs Inhibitors->COX2 Inhibit Experimental_Workflow Start Start PrepReagents Prepare Reagents (Enzymes, Buffers, Substrate) Start->PrepReagents PrepCompounds Prepare Test Compounds & Reference Inhibitors Start->PrepCompounds Dispense Dispense Reagents to 96-Well Plate PrepReagents->Dispense AddInhibitors Add Test Compounds/ Inhibitors PrepCompounds->AddInhibitors Dispense->AddInhibitors IncubateInhibitor Incubate for Inhibitor Binding AddInhibitors->IncubateInhibitor InitiateReaction Initiate Reaction with Arachidonic Acid IncubateInhibitor->InitiateReaction IncubateReaction Incubate at 37°C InitiateReaction->IncubateReaction StopReaction Terminate Reaction IncubateReaction->StopReaction DetectProduct Detect Prostaglandin Production StopReaction->DetectProduct AnalyzeData Calculate IC50 Values & Selectivity Index DetectProduct->AnalyzeData End End AnalyzeData->End

References

Validation of imidazo[1,2-a]pyrimidine derivatives as anti-cancer agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives showcases their potential as potent anti-cancer agents, demonstrating significant cytotoxic effects across a range of cancer cell lines. These compounds often outperform existing therapeutic options by targeting key signaling pathways involved in cell proliferation and survival.

The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the design of novel anti-cancer therapeutics. Researchers have synthesized a variety of derivatives, demonstrating significant efficacy in preclinical studies. These compounds exert their anti-cancer effects through multiple mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB, induction of apoptosis, and cell cycle arrest. This guide provides a comparative overview of the performance of these derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

The anti-cancer potential of novel chemical entities is primarily assessed by their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)
3d MCF-7Breast Adenocarcinoma43.4[1]
MDA-MB-231Breast Adenocarcinoma35.9[1]
4d MCF-7Breast Adenocarcinoma39.0[1]
MDA-MB-231Breast Adenocarcinoma35.1[1]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)
Compound 6 A375Melanoma9.7[2]
WM115Melanoma<12
HeLaCervical Cancer35.0[2][3]
Compound 12b Hep-2Laryngeal Carcinoma11[3][4]
HepG2Hepatocellular Carcinoma13[3][4]
MCF-7Breast Carcinoma11[3][4]
IP-5 HCC1937Breast Cancer45[5][6]
IP-6 HCC1937Breast Cancer47.7[5][6]
La23 HeLaCervical Cancer15.32

Mechanisms of Action: Targeting Key Cancer Pathways

The anti-cancer activity of imidazo[1,2-a]pyrimidine and related derivatives stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2][7][8] For instance, certain derivatives can reduce the phosphorylation of Akt and mTOR, key proteins in this pathway, thereby impeding downstream signaling that promotes cancer progression.[2][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activate mTORC1 mTORC1 Akt->mTORC1 activate Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Imidazo_derivative Imidazo[1,2-a]pyrimidine Derivatives Imidazo_derivative->Akt inhibit Imidazo_derivative->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

The STAT3/NF-κB Pathway

Chronic inflammation is a known driver of cancer development, and the STAT3 and NF-κB signaling pathways are key players in this process. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating these pathways.[9] They can inhibit the activation of STAT3 and NF-κB, leading to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.[9]

STAT3_NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) STAT3 STAT3 Cytokines->STAT3 activate IKK IKK Cytokines->IKK activate pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3->Gene_Expression translocates to nucleus IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB NFkB->Gene_Expression translocates to nucleus Imidazo_derivative Imidazo[1,2-a]pyrimidine Derivatives Imidazo_derivative->STAT3 inhibit Imidazo_derivative->NFkB inhibit

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many imidazo[1,2-a]pyrimidine and related derivatives have been shown to induce apoptosis in cancer cells.[2][10][11] This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2.[1][9] Furthermore, these compounds can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[2][5]

Experimental Protocols

The validation of these anti-cancer agents relies on a suite of standardized in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4–5×10³ cells per well and allowed to attach for 24-48 hours.[2]

  • Compound Treatment: Cells are treated with increasing concentrations of the imidazo[1,2-a]pyrimidine derivatives (e.g., 0–100 µM) for 48 hours.[2]

  • MTT Addition: 10 µl of MTT solution is added to each well, and the plate is incubated at 37°C for 4 hours.[2]

  • Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the imidazo[1,2-a]pyrimidine derivative for a set period.

  • Cell Fixation: Harvested cells are fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).[2]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with Imidazo[1,2-a]pyrimidine (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis: IC50, Apoptosis %, Cell Cycle Arrest Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Mechanism Mechanism of Action (Western Blot, ELISA) DataAnalysis->Mechanism Conclusion Anticancer Potential Mechanism->Conclusion

Caption: General experimental workflow for evaluating the anticancer activity of imidazo[1,2-a]pyrimidines.

Conclusion

Imidazo[1,2-a]pyrimidine derivatives and their structural cousins, the imidazo[1,2-a]pyridines, represent a promising class of anti-cancer agents. Their ability to induce cytotoxicity in a wide range of cancer cell lines, coupled with their targeted effects on key oncogenic signaling pathways, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles, paving the way for their potential integration into future cancer treatment regimens.

References

Comparative study of different synthetic routes to imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2] The development of efficient and versatile synthetic methods to access this core structure is crucial for the discovery of novel therapeutic agents and functional materials. This guide provides a comparative overview of the most common synthetic routes to imidazo[1,2-a]pyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of imidazo[1,2-a]pyrimidines can be broadly categorized into three main approaches: classical condensation reactions, multicomponent reactions (MCRs), and microwave-assisted synthesis. Each strategy offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Condensation: The Tschitschibabin Reaction

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyrimidines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3] This method is valued for its simplicity and the ready availability of the starting materials.

Reaction Mechanism: The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system.

Variations:

  • Catalyst and Solvent-Free Conditions: Several modern adaptations of the Tschitschibabin reaction have been developed to align with the principles of green chemistry. These methods often involve heating the neat reactants, which can lead to high yields and simplified purification.[4][5]

  • Catalysis: The use of catalysts such as neutral alumina can promote the reaction under milder conditions, sometimes even at room temperature.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular diversity. Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyrimidines.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. This reaction is particularly useful for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines.[1][6]

Reaction Mechanism: The reaction is typically acid-catalyzed and proceeds through the formation of an imine from the 2-aminopyrimidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final product.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance reaction selectivity.[7] This technology is particularly effective for the synthesis of imidazo[1,2-a]pyrimidines, often in combination with MCRs or solvent-free conditions.[8][9][10] The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to imidazo[1,2-a]pyrimidines, allowing for a direct comparison of their performance.

Synthetic Route Typical Reactants Reaction Conditions Reaction Time Yields Key Advantages Limitations
Tschitschibabin Reaction 2-Aminopyrimidine, α-HaloketoneReflux in ethanol or solvent-free heating2 - 24 h60-95%Simple, readily available starting materials.Can require harsh conditions; α-haloketones can be lachrymatory.
Groebke-Blackburn-Bienaymé 2-Aminopyrimidine, Aldehyde, IsocyanideAcid catalyst (e.g., p-TsOH, Sc(OTf)₃), often in MeOH or EtOH2 - 48 h42-93%High atom economy, rapid access to 3-amino derivatives.Isocyanides can be toxic and have unpleasant odors.
Microwave-Assisted GBB 2-Aminopyrimidine, Aldehyde, IsocyanideMicrowave irradiation, often with a catalyst in a solvent like PEG or ethanol.10 - 30 min61-98%[11]Significantly reduced reaction times, often higher yields, greener approach.[7][8]Requires specialized microwave equipment.
Microwave-Assisted Solvent-Free Condensation 2-Aminopyrimidine, α-HaloketoneMicrowave irradiation, neat reactants.1 - 15 min80-99%[10]Extremely fast, high yields, environmentally friendly.Potential for localized overheating if not controlled properly.

Experimental Protocols

Protocol 1: Catalyst and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine (Tschitschibabin Variation)

This protocol is adapted from a procedure described by Zhu et al.[5]

Materials:

  • 2-Aminopyrimidine

  • α-Bromoacetophenone

Procedure:

  • In a round-bottom flask, a mixture of 2-aminopyrimidine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) is heated at 60°C for 20 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid residue is washed with diethyl ether to remove any unreacted starting materials.

  • The crude product is then recrystallized from ethanol to afford pure 2-phenylimidazo[1,2-a]pyrimidine.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is based on a procedure for a related imidazo[1,2-a]pyridine synthesis which is analogous for imidazo[1,2-a]pyrimidines.[12]

Materials:

  • 2-Aminopyrimidine

  • Furfural

  • Cyclohexyl isocyanide

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and p-TsOH (20 mol%) in ethanol (2 mL).

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 100 W and 80°C for 30 minutes.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Acid-Catalyzed Condensation Acid-Catalyzed Condensation 2-Aminopyrimidine->Acid-Catalyzed Condensation Aldehyde Aldehyde Aldehyde->Acid-Catalyzed Condensation Isocyanide Isocyanide Cycloaddition Cycloaddition Isocyanide->Cycloaddition Acid-Catalyzed Condensation->Cycloaddition Imine intermediate Tautomerization Tautomerization Cycloaddition->Tautomerization 3-Aminoimidazo[1,2-a]pyrimidine 3-Aminoimidazo[1,2-a]pyrimidine Tautomerization->3-Aminoimidazo[1,2-a]pyrimidine

Caption: Groebke-Blackburn-Bienaymé (GBB) three-component reaction pathway.

Tschitschibabin_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine N-Alkylation N-Alkylation 2-Aminopyrimidine->N-Alkylation α-Haloketone α-Haloketone α-Haloketone->N-Alkylation Intramolecular Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular Cyclization Intermediate salt Dehydration Dehydration Intramolecular Cyclization->Dehydration Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Dehydration->Imidazo[1,2-a]pyrimidine

Caption: Classical Tschitschibabin condensation reaction pathway.

Synthetic_Approaches_Comparison cluster_main Synthetic Routes to Imidazo[1,2-a]pyrimidines Classical Condensation Classical Condensation Tschitschibabin Reaction Tschitschibabin Reaction Classical Condensation->Tschitschibabin Reaction Multicomponent Reactions Multicomponent Reactions Groebke-Blackburn-Bienaymé Groebke-Blackburn-Bienaymé Multicomponent Reactions->Groebke-Blackburn-Bienaymé Microwave-Assisted Synthesis Microwave-Assisted Synthesis Accelerated Condensation & MCRs Accelerated Condensation & MCRs Microwave-Assisted Synthesis->Accelerated Condensation & MCRs

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of Imidazo[1,2-a]pyrimidine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of Imidazo[1,2-a]pyrimidine derivatives against other established kinase inhibitors, supported by experimental data. We delve into their performance in kinase assays, offering detailed methodologies and clear data presentation to inform your research and development efforts.

The Imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. These compounds have demonstrated significant activity against a range of kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. However, a critical aspect of their therapeutic potential lies in their selectivity – the ability to inhibit the intended target kinase without affecting other kinases, thereby minimizing off-target effects and potential toxicity. This guide aims to shed light on the cross-reactivity of this class of compounds by comparing them with well-known, broad-spectrum and multi-targeted kinase inhibitors.

Comparative Analysis of Kinase Inhibition

To provide a clear and objective comparison, the following tables summarize the inhibitory activity (IC50 values) of representative Imidazo[1,2-a]pyrimidine derivatives and established kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives and Analogs

Compound IDTarget KinaseIC50 (nM)Notes
Imidazo[4,5-b]pyridine Derivative (28c) Aurora-A67Highly selective over Aurora-B.[1]
Aurora-B12,710Screened against a 110-kinase panel with high selectivity.[1]
VEGFR1-Inhibited at >80% at 1 µM.
GSK3b-Inhibited at >80% at 1 µM.
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivative c-KIT (V654A)<100 (several examples)Selective against a wide panel of kinases, including FLT3.[2]
Imidazo[1,2-b]pyridazine Derivative (27f) Mps10.70 (cellular)Extremely potent and selective over 192 kinases.[3]

Table 2: Inhibitory Activity of Broad-Spectrum and Multi-Targeted Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Notes
Staurosporine PKCα2Prototypical potent, broad-spectrum kinase inhibitor.[4]
PKA7Inhibits a vast majority of the kinome with submicromolar affinity.[4][5]
PKG8.5
CaMKII20
Sunitinib PDGFRβ2Multi-targeted receptor tyrosine kinase inhibitor.[6]
VEGFR2 (Flk-1)80[6]
c-Kit-Potently inhibits c-Kit.[6]
FLT3-[6]
Dasatinib Bcr-Abl<1Potent inhibitor of Bcr-Abl and Src family kinases.[7]
Src<1[7]
c-Kit-[8]
PDGFRβ-[8]

Experimental Protocols

The following is a detailed methodology for a representative luminescence-based kinase inhibition assay, a common method for assessing the potency of kinase inhibitors.

Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal indicates kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., Imidazo[1,2-a]pyrimidine derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer. The optimal concentrations of kinase and substrate should be predetermined.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to the wells containing the compounds.

  • ATP Addition: To start the reaction, add ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Kinase Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][9]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[1][9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing Kinase Assay Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams were generated using Graphviz.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound Test Compound Dilution plate Dispense to 384-well Plate compound->plate dmso DMSO (Vehicle Control) dmso->plate add_kinase Add Kinase Mix to Plate kinase_mix Prepare Kinase/Substrate Mix kinase_mix->add_kinase add_atp Add ATP to Initiate Reaction add_kinase->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_depletion Incubate (40 min) add_adpglo->incubate_depletion add_detection Add Kinase Detection Reagent incubate_depletion->add_detection incubate_signal Incubate (30-60 min) add_detection->incubate_signal read_plate Measure Luminescence incubate_signal->read_plate percent_inhibition Calculate % Inhibition read_plate->percent_inhibition ic50 Determine IC50 percent_inhibition->ic50 G cluster_pathway Simplified Aurora A Signaling Pathway Plk1 Plk1 Bora Bora Plk1->Bora activates AuroraA Aurora A Bora->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA activates Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Imidazo[4,5-b]pyridine Derivative (28c) Inhibitor->AuroraA

References

A Comparative Guide: Imidazo[1,2-a]pyrimidine Antifungal Agents Versus Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the emergence of novel scaffolds with potent activity against clinically relevant fungal pathogens is of paramount importance. Among these, imidazo[1,2-a]pyrimidine derivatives have garnered significant attention as a promising class of antifungal agents. This guide provides a comparative overview of the efficacy of these emerging compounds against voriconazole, a well-established second-generation triazole antifungal.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both voriconazole and the majority of investigated imidazo[1,2-a]pyrimidine antifungal agents exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of CYP51 disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.[3] Molecular docking studies have shown that imidazo[1,2-a]pyrimidine derivatives can bind to the active site of CYP51, with some compounds exhibiting better predicted binding energies than reference azoles like fluconazole and ketoconazole.[2]

Ergosterol Biosynthesis Pathway Inhibition cluster_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition Inhibition disruption Disruption cyp51->ergosterol voriconazole Voriconazole voriconazole->cyp51 imidazo Imidazo[1,2-a]pyrimidines imidazo->cyp51

Figure 1: Mechanism of action of voriconazole and imidazo[1,2-a]pyrimidines.

In Vitro Antifungal Efficacy: A Comparative Look at MIC Values

The minimum inhibitory concentration (MIC) is a key in vitro measure of an antifungal agent's potency. The following table summarizes the reported MIC values for various imidazo[1,2-a]pyrimidine derivatives against a range of fungal pathogens, alongside the typical MIC range for voriconazole. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

Fungal SpeciesImidazo[1,2-a]pyrimidine DerivativeMIC (µg/mL)Voriconazole MIC Range (µg/mL)
Candida albicansCompound 4j0.06250.015 - 1[4]
Candida glabrataCompound 4f[2]0.06250.03 - 16[5]
Candida kruseiCompound 4i[6]0.03120.06 - 4[5]
Candida tropicalisCompound 4i[6]0.03120.015 - 2[4]
Candida guilliermondiiCompound 4j[2]0.06250.03 - 1[4]
Aspergillus fumigatusNot availableNot available0.12 - 2
Aspergillus terreusNot availableNot available0.12 - 4[7]

Experimental Protocols: Determining Antifungal Susceptibility

The in vitro antifungal activity of both imidazo[1,2-a]pyrimidine derivatives and voriconazole is primarily determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution Method Workflow
  • Preparation of Antifungal Agent: A stock solution of the test compound (imidazo[1,2-a]pyrimidine derivative or voriconazole) is prepared and serially diluted in a liquid growth medium, typically RPMI-1640, in a 96-well microtiter plate.

  • Inoculum Preparation: The fungal isolate to be tested is cultured, and a standardized suspension of fungal cells (inoculum) is prepared to a specific concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A drug-free well serves as a positive control for growth. The plates are then incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Broth Microdilution Workflow start Start prep_agent Prepare Serial Dilutions of Antifungal Agent start->prep_agent prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for the broth microdilution method.

In Vivo Efficacy: The Next Frontier

While in vitro data for imidazo[1,2-a]pyrimidine derivatives is promising, there is a notable lack of published in vivo studies directly comparing their efficacy to voriconazole in animal models of fungal infections. Voriconazole, on the other hand, has extensive in vivo data demonstrating its effectiveness in treating various fungal infections, including candidiasis and aspergillosis, in murine models.[10][11] For imidazo[1,2-a]pyrimidines to advance as clinical candidates, rigorous in vivo studies are essential to establish their therapeutic potential.

Toxicity and Selectivity

A critical aspect of antifungal drug development is ensuring high selectivity for the fungal target over its human counterpart to minimize host toxicity. Voriconazole is known to have several side effects, including liver abnormalities, visual disturbances, and skin reactions, primarily due to its metabolism by the cytochrome P450 enzyme system and potential for drug-drug interactions.[12]

Preliminary in vitro studies on some imidazo[1,2-a]pyrimidine derivatives have been conducted to assess their effects on leukocyte functions, suggesting some anti-inflammatory potential.[13] However, comprehensive cytotoxicity and selectivity studies comparing these compounds with voriconazole are not yet widely available. Future research should focus on evaluating the toxicity profile of promising imidazo[1,2-a]pyrimidine candidates in human cell lines and in vivo models.

Conclusion

Imidazo[1,2-a]pyrimidine derivatives represent a promising new class of antifungal agents with a mechanism of action that aligns with the clinically validated target of voriconazole. The available in vitro data indicates that certain derivatives possess potent antifungal activity against a range of Candida species, with some exhibiting lower MIC values than those typically observed for voriconazole against specific strains. However, a significant gap remains in the literature regarding direct comparative studies, particularly in vivo efficacy and comprehensive toxicity profiling against voriconazole. Further research is imperative to fully elucidate the therapeutic potential of imidazo[1,2-a]pyrimidines and to identify lead compounds for further development as next-generation antifungal drugs.

References

In Vivo Validation of Imidazo[1,2-a]pyrimidines: A Comparative Guide to Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of imidazo[1,2-a]pyrimidine derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The experimental data presented is sourced from peer-reviewed literature, offering a comprehensive overview of the therapeutic potential of this heterocyclic scaffold. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of various imidazo[1,2-a]pyrimidine derivatives has been evaluated in preclinical animal models. The following tables summarize the quantitative data from key studies, comparing the percentage inhibition of inflammation against standard NSAIDs like ibuprofen, celecoxib, and indomethacin.

Table 1: Carrageenan-Induced Paw Edema Assay

CompoundDose (mg/kg)Time Point (h)Paw Edema Inhibition (%)Comparator DrugComparator Inhibition (%)Reference
Compound 22 20362.5Ibuprofen44.3[1]
Compound 23 20365.2Ibuprofen44.3[1]
Compound 24 20363.8Ibuprofen44.3[1]
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamideNot SpecifiedNot Specified46.7Not SpecifiedNot Specified[1]
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamideNot SpecifiedNot Specified46.4Not SpecifiedNot Specified[1]

Table 2: Acetic Acid-Induced Writhing Test

CompoundED50 (mg/kg)Comparator DrugComparator ED50 (mg/kg)Reference
2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[2][3]imidazo[1,2-a]pyrimidine (5d )5.75CelecoxibNot Specified[4]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of imidazo[1,2-a]pyrimidines are often attributed to their interaction with key signaling pathways involved in the inflammatory cascade. A significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins.[5][6] Furthermore, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes like iNOS and COX-2.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB_Inhibitor IκBα NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n Phosphorylation & Translocation iNOS iNOS Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_n->Proinflammatory_Genes STAT3_n->Proinflammatory_Genes Proinflammatory_Genes->COX2 Proinflammatory_Genes->iNOS Imidazo_Pyrimidines Imidazo[1,2-a]pyrimidines Imidazo_Pyrimidines->COX2 Inhibit Imidazo_Pyrimidines->NFkB_Inhibitor Modulate Imidazo_Pyrimidines->STAT3 Inhibit NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Caption: Inflammatory signaling pathways modulated by imidazo[1,2-a]pyrimidines and NSAIDs.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to ensure clarity and reproducibility.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

1. Animals:

  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

2. Materials:

  • Carrageenan (1% w/v in sterile saline).

  • Test compounds (imidazo[1,2-a]pyrimidine derivatives) and reference drug (e.g., indomethacin, ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Plethysmometer or digital calipers.

3. Procedure:

  • Animals are fasted overnight before the experiment.

  • The basal paw volume of the right hind paw of each rat is measured.

  • Animals are divided into groups (n=6-8 per group): control (vehicle), reference drug, and test compound groups (various doses).

  • The test compounds or reference drug are administered orally (p.o.) or intraperitoneally (i.p.).

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]

4. Data Analysis:

  • The percentage increase in paw edema is calculated using the formula: % Increase in Edema = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume.

  • The percentage inhibition of edema by the test and reference compounds is calculated as: % Inhibition = ((C - T) / C) * 100 where C is the mean percentage increase in paw edema in the control group and T is the mean percentage increase in paw edema in the treated group.

carrageenan_workflow Start Animal Acclimatization Measure_Initial_Paw_Volume Measure Initial Paw Volume (V0) Start->Measure_Initial_Paw_Volume Grouping Group Animals (Control, Reference, Test) Measure_Initial_Paw_Volume->Grouping Dosing Administer Vehicle, Reference, or Test Compound Grouping->Dosing Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Dosing->Carrageenan_Injection Measure_Final_Paw_Volume Measure Paw Volume at Time 't' (Vt) Carrageenan_Injection->Measure_Final_Paw_Volume Data_Analysis Calculate % Inhibition Measure_Final_Paw_Volume->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity, which is a component of the anti-inflammatory response.

1. Animals:

  • Species: Swiss albino mice.

  • Weight: 20-25 g.

  • Housing: Standard laboratory conditions with free access to food and water. Acclimatization for at least one week.

2. Materials:

  • Acetic acid (0.6% v/v in distilled water).[8]

  • Test compounds and reference drug (e.g., diclofenac sodium) in a suitable vehicle.

3. Procedure:

  • Animals are fasted for a few hours before the experiment.

  • Animals are divided into control, reference, and test groups (n=6-8 per group).

  • The test compounds or reference drug are administered (p.o. or i.p.).

  • After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.[8]

  • Immediately after the injection, each mouse is placed in an individual observation chamber.

  • A latency period of 5 minutes is allowed.

  • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 10-20 minutes.[8][9]

4. Data Analysis:

  • The mean number of writhes for each group is calculated.

  • The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = ((Wc - Wt) / Wc) * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

writhing_workflow Start Animal Acclimatization Grouping Group Animals (Control, Reference, Test) Start->Grouping Dosing Administer Vehicle, Reference, or Test Compound Grouping->Dosing Acetic_Acid_Injection Inject Acetic Acid (0.1 mL, 0.6%) Dosing->Acetic_Acid_Injection Observation Observe and Count Writhes Acetic_Acid_Injection->Observation Data_Analysis Calculate % Inhibition Observation->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for the acetic acid-induced writhing test.

References

A Head-to-Head Battle for EGFR Inhibition: Imidazo[1,2-a]quinoxalines Emerge as Potent Challengers to Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of oncology, the quest for more effective Epidermal Growth Factor Receptor (EGFR) inhibitors is a continuous endeavor. While gefitinib set a benchmark in targeted cancer therapy, novel heterocyclic compounds like imidazo[1,2-a]quinoxalines are demonstrating comparable, and in some cases superior, inhibitory activity, particularly against resistant mutations.

This guide provides a comprehensive comparison of the EGFR inhibitory activity of recently developed imidazo[1,2-a]quinoxaline derivatives and the established drug, gefitinib. Supported by experimental data from various studies, this document outlines their performance, details the methodologies for key experiments, and visualizes the critical EGFR signaling pathway.

Quantitative Comparison of Inhibitory Activity

The true measure of an EGFR inhibitor lies in its ability to block the receptor's kinase activity and inhibit the proliferation of cancer cells that rely on this pathway. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. The tables below summarize the IC50 values for representative imidazo[1,2-a]quinoxaline compounds and gefitinib against both the EGFR enzyme and various cancer cell lines.

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Imidazo[1,2-a]quinoxaline Derivatives
Compound 7jEGFRwt193.18Erlotinib221.03
Compound 6bEGFRwt211.22Erlotinib221.03
Compound 9cEGFRwt221.53Erlotinib221.03
Compound 7hEGFRwt222.21Erlotinib221.03
Compound 9aEGFRwt223.32Erlotinib221.03
Gefitinib
GefitinibEGFR (Tyr1173)37--
GefitinibEGFR (Tyr992)37--
GefitinibEGFRwt15.5--
GefitinibEGFR (L858R/T790M)823.3--

Table 1: In Vitro EGFR Kinase Inhibitory Activity. This table showcases the direct inhibitory effect of imidazo[1,2-a]quinoxaline derivatives and gefitinib on EGFR kinase activity. Notably, several imidazo[1,2-a]quinoxaline compounds exhibit IC50 values comparable to erlotinib, another well-known EGFR inhibitor.[1][2][3]

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[1,2-a]quinoxaline Derivatives
Compound 6bH1975 (gefitinib-resistant)3.65Gefitinib> 20
Compound 9aH1975 (gefitinib-resistant)5.0Gefitinib> 20
Compound 7jH1975 (gefitinib-resistant)8.53Gefitinib> 20
Gefitinib
GefitinibH32550.003--
GefitinibPC-90.077 (approx.)--
Gefitinib11-180.39--

Table 2: Anti-proliferative Activity against Cancer Cell Lines. This table highlights the significant potential of imidazo[1,2-a]quinoxaline derivatives in overcoming gefitinib resistance.[1][3][4][5][6] Compound 6b, in particular, demonstrates potent activity against the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the gefitinib-resistant L858R/T790M double mutation.[1][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro EGFR Kinase Inhibitory Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Assay Principle: The assay is typically performed in a 96-well plate format using a recombinant human EGFR kinase domain. The kinase reaction is initiated by adding ATP and a substrate peptide. The amount of phosphorylated substrate is then measured, often using an antibody-based detection method coupled with a fluorescent or luminescent readout.

  • Procedure:

    • The EGFR enzyme, substrate, and varying concentrations of the test compounds (imidazo[1,2-a]quinoxalines or gefitinib) are pre-incubated in an assay buffer.

    • The kinase reaction is started by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Assay Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by compounds like imidazo[1,2-a]quinoxalines and gefitinib. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that leads to cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor Imidazo[1,2-a]quinoxaline Gefitinib Inhibitor->Dimerization Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and mechanism of inhibition.

References

A Head-to-Head Comparison: Novel Imidazo[1,2-a]pyrimidine CDK4/6 Inhibitors Versus Palbociclib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of new imidazo[1,2-a]pyrimidine-based CDK4/6 inhibitors against the established therapeutic, palbociclib. This comparison is supported by preclinical data to objectively evaluate the potential of these novel compounds.

The inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. Palbociclib (Ibrance®), the first-in-class FDA-approved CDK4/6 inhibitor, has significantly improved progression-free survival in patients. However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous effort in oncology drug development. This guide focuses on a promising new class of imidazo[1,2-a]pyrimidine derivatives, specifically compounds 10b and 10c, and benchmarks their preclinical performance against palbociclib.

At a Glance: Comparative Performance

ParameterImidazo[1,2-a]pyrimidine Cpd. 10bImidazo[1,2-a]pyrimidine Cpd. 10cPalbociclib
CDK4/Cyclin D1 IC50 Low nanomolar rangeLow nanomolar range11 nM
CDK6/Cyclin D3 IC50 Low nanomolar rangeLow nanomolar range16 nM
Cell Proliferation IC50 (MCF-7) Data not availableData not available148 ± 25.7 nM[1]
Cell Proliferation IC50 (Colo-205) Desirable antiproliferative activityDesirable antiproliferative activityData not available
In Vivo Efficacy (Colo-205 Xenograft) Significant tumor growth inhibitionSignificant tumor growth inhibitionData not available for direct comparison
Oral Bioavailability AcceptableAcceptable~46%[2][3][4][5]
Cmax AcceptableAcceptable116 ng/mL (at steady state)[2]
Tmax AcceptableAcceptable6-12 hours[2][3][4][5]

Delving into the Data: A Head-to-Head Analysis

The novel imidazo[1,2-a]pyrimidine compounds 10b and 10c demonstrate potent, low nanomolar inhibitory activity against both CDK4 and CDK6.[6][7] This positions them as highly effective enzymatic inhibitors, comparable to palbociclib. In cellular assays, these compounds show desirable anti-proliferative effects in the Colo-205 human colon cancer cell line.[6][7]

Preclinical pharmacokinetic studies of compounds 10b and 10c have revealed acceptable metabolic properties and pharmacokinetic profiles, suggesting their potential as orally administered therapeutics.[6][7] In vivo studies using Colo-205 xenograft models in mice have further substantiated their anti-tumor activity, showing significant tumor growth inhibition with manageable toxicities.[6][7]

Palbociclib, as the benchmark, exhibits a slightly higher IC50 for CDK4 and CDK6 in the low nanomolar range.[1] Its anti-proliferative effects are well-documented in various breast cancer cell lines, such as MCF-7.[1] The pharmacokinetic profile of palbociclib is characterized by moderate oral bioavailability and a relatively long time to reach maximum plasma concentration.[2][3][4][5]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for inhibitor testing.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition Activates Transcription Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor or Palbociclib Inhibitor->ActiveComplex Inhibits

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment cluster_2 Data Analysis & Comparison A Biochemical Kinase Assay (CDK4/6 IC50 Determination) B Cell Proliferation Assay (e.g., Crystal Violet) A->B C Western Blot Analysis (Rb Phosphorylation) B->C D Xenograft Model Establishment (e.g., Colo-205 in mice) C->D E Drug Administration (Oral Gavage) D->E F Tumor Growth Monitoring & Toxicity Assessment E->F G Pharmacokinetic Analysis (Blood Sampling) E->G H Comparative Analysis of Efficacy, Potency, PK/PD F->H G->H

Caption: A generalized experimental workflow for the preclinical evaluation of CDK4/6 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of these findings. Below are generalized protocols for the key experiments cited in this comparison.

CDK4/6 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Retinoblastoma (Rb) protein or a peptide substrate.

    • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Test compounds (imidazo[1,2-a]pyrimidine derivatives and palbociclib) at various concentrations.

    • 96- or 384-well assay plates.

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • The recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme is incubated with varying concentrations of the test inhibitor in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of the Rb substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).

    • The reaction mixture is incubated at 30°C for a predetermined time (e.g., 60 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

    • For radiometric assays, the phosphorylated substrate is captured on a phosphocellulose membrane, washed, and the radioactivity is quantified using a scintillation counter. For non-radioactive assays, the amount of ADP produced is measured using a luminescence-based detection reagent.

    • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

Cell Proliferation Assay (Crystal Violet Method)

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, Colo-205).

    • Complete cell culture medium.

    • Test compounds at various concentrations.

    • Phosphate-buffered saline (PBS).

    • Fixation solution (e.g., 4% paraformaldehyde in PBS).

    • 0.5% Crystal Violet staining solution in 20% methanol.

    • Solubilization solution (e.g., 10% acetic acid).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • The medium is removed, and the cells are washed with PBS.

    • The cells are fixed with the fixation solution for 15-20 minutes at room temperature.

    • The fixative is removed, and the plates are air-dried.

    • The cells are stained with the crystal violet solution for 20 minutes at room temperature.

    • The staining solution is removed, and the plates are washed with water and air-dried.

    • The bound dye is solubilized by adding the solubilization solution to each well and incubating on a shaker for 15 minutes.

    • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials and Methods:

    • Immunocompromised mice (e.g., BALB/c nude mice).

    • Cancer cell line (e.g., Colo-205).

    • Matrigel (optional, for enhancing tumor take rate).

    • Test compounds formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • A suspension of Colo-205 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) is subcutaneously injected into the flank of each mouse.

    • Tumor growth is monitored until the tumors reach a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into treatment and control groups.

    • The test compounds or vehicle are administered orally (e.g., daily by gavage) at predetermined doses.

    • Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: (Length x Width²)/2.

    • The body weight of the mice is monitored as an indicator of toxicity.

    • The study is continued until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The novel imidazo[1,2-a]pyrimidine derivatives, compounds 10b and 10c, present as highly potent CDK4/6 inhibitors with promising anti-proliferative and in vivo anti-tumor activities. Their performance in preclinical models is comparable to the established drug, palbociclib, warranting further investigation and development. This guide provides a foundational comparison to aid researchers in the continued exploration of next-generation CDK4/6 inhibitors for cancer therapy.

References

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine derivatives against several cancer cell lines. The information presented is supported by experimental data from recent studies, offering insights into their potency and mechanisms of action.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The in vitro cytotoxic activity of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cancer cell growth. The following table summarizes the IC50 values for a selection of these derivatives against various human cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
3d MCF-7Breast Adenocarcinoma43.4
MDA-MB-231Breast Adenocarcinoma35.9
4d MCF-7Breast Adenocarcinoma39.0
MDA-MB-231Breast Adenocarcinoma35.1
IP-5 HCC1937Breast Carcinoma45
IP-6 HCC1937Breast Carcinoma47.7
IP-7 HCC1937Breast Carcinoma79.6
Compound 6 A375Melanoma9.7
WM115Melanoma<12
HeLaCervical Cancer35.0
HB9 A549Lung Carcinoma50.56
HB10 HepG2Hepatocellular Carcinoma51.52

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The two common assays utilized in the cited studies are the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 to 20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Mandatory Visualization

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of imidazo[1,2-a]pyrimidine derivatives using either the SRB or MTT assay.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_srb_steps SRB Protocol cluster_mtt_steps MTT Protocol cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Add Imidazo[1,2-a]pyrimidine Derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay_choice Select Assay incubation2->assay_choice srb SRB Assay assay_choice->srb Protein Content mtt MTT Assay assay_choice->mtt Metabolic Activity fixation Fix with TCA srb->fixation mtt_reagent Add MTT Reagent mtt->mtt_reagent staining Stain with SRB fixation->staining solubilization_srb Solubilize Dye staining->solubilization_srb read_absorbance Measure Absorbance solubilization_srb->read_absorbance formazan_formation Incubate (Formazan Formation) mtt_reagent->formazan_formation solubilization_mtt Solubilize Formazan formazan_formation->solubilization_mtt solubilization_mtt->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for determining the cytotoxicity of chemical compounds.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyrimidine-2-carboxylic acid must adhere to stringent safety protocols. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure a secure laboratory environment.

This compound (CAS No. 64951-10-6) is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). It may also cause respiratory irritation.[1] Adherence to the following guidelines is critical to mitigate risks of exposure.

Essential Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory operations is necessary to determine the full scope of required PPE.[2][3] However, the following table outlines the minimum required PPE when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, with side-shieldsProtects against splashes and airborne particles causing serious eye irritation.[1][2]
Face ShieldTo be worn in addition to safety gogglesRecommended for tasks with a high risk of splashing, such as preparing solutions or during transfers.[2]
Hand Protection Protective GlovesChemical-resistant (e.g., nitrile)Prevents skin contact, which can cause irritation and potential allergic reactions.[1][4]
Body Protection Laboratory CoatFire-resistant, long-sleevedProtects skin and personal clothing from contamination.[5]
Impervious ClothingAs needed, based on risk assessmentProvides an additional barrier against spills and splashes during large-scale operations.[1]
Respiratory Protection RespiratorNIOSH-approved (e.g., N95 or higher)Required when working with the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][5]

Experimental Protocols: Safe Handling and Disposal

Handling this compound
  • Preparation and Engineering Controls :

    • All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

    • Cover the work surface with absorbent bench paper to contain any potential spills.

  • Weighing the Compound :

    • Whenever possible, use an enclosed balance within the fume hood.

    • If an enclosed balance is not available, handle small quantities with care, minimizing the creation of dust.

    • Keep the container of the chemical closed as much as possible.

  • Preparing Solutions :

    • When dissolving the solid, add the solvent to the powder slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation and be aware of potential inhalation hazards.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

    • Decontaminate all surfaces and equipment used during the procedure.

    • Remove and properly store or dispose of PPE.

Disposal Plan
  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated bench paper, gloves) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste (solutions containing the compound) must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[6]

  • Container Management :

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Waste Disposal :

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

    • Provide the EHS office with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if requested.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment dispose Segregate & Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.